C.I. Pigment Violet 32
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
12225-08-0 |
|---|---|
Molecular Formula |
C27H24N6O7S |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N6O7S/c1-28-41(37,38)23-13-21(39-2)20(12-22(23)40-3)32-33-24-16-7-5-4-6-14(16)10-17(25(24)34)26(35)29-15-8-9-18-19(11-15)31-27(36)30-18/h4-13,28,34H,1-3H3,(H,29,35)(H2,30,31,36) |
InChI Key |
UYYYMGPWQPIMAL-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O)OC |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O)OC |
Other CAS No. |
12225-08-0 |
Origin of Product |
United States |
Foundational & Exploratory
C.I. Pigment Violet 32 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Violet 32 is a synthetic organic pigment characterized by its vibrant reddish-purple hue.[1][2] Belonging to the monoazo class of compounds, it is also identified by the Colour Index number 12517.[1][3] This pigment sees extensive application in coloring various materials, including paints, printing inks, and plastics such as PVC and polyolefins.[1][2][4] Its utility stems from its notable fastness properties and strong coloration. This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of this compound.
Chemical Structure and Identification
This compound is a complex organic molecule featuring a benzimidazolone moiety coupled to a naphthol AS derivative through an azo linkage.[3][5] This specific chemical arrangement is responsible for its characteristic color and stability.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| C.I. Name | Pigment Violet 32 |
| C.I. Number | 12517[3][4][6] |
| CAS Number | 12225-08-0[1][5][7][8] |
| IUPAC Name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-4-((2,5-dimethoxy-4-((methylamino)sulfonyl)phenyl)azo)-3-hydroxy-[5] |
| Molecular Formula | C₂₇H₂₄N₆O₇S[1][5][8][9] |
| Molecular Weight | 576.58 g/mol [1][5] |
| Chemical Class | Monoazo[1][3] |
Physicochemical and Fastness Properties
The performance of this compound in its various applications is dictated by its physical and chemical properties, particularly its resistance to heat, light, and various chemical agents.
Table 2: Physicochemical and Fastness Properties of this compound
| Property | Value |
| Appearance | Red-light purple powder[1][10] |
| Heat Resistance | 200 - 250 °C[1][2][10] |
| Light Fastness | 7-8 (on a scale of 1-8)[2][10] |
| Water Fastness | 5 (on a scale of 1-5)[10] |
| Acid Fastness | 5 (on a scale of 1-5)[10] |
| Alkali Fastness | 5 (on a scale of 1-5)[10] |
| Linseed Oil Fastness | 4 (on a scale of 1-5)[10] |
| Oil Absorption | 40-97 g/100g [2][10] |
| pH Value | 6[10] |
Synthesis Methodology
The manufacturing of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1][2]
Experimental Protocol
Step 1: Diazotization of the Amine Component
-
Preparation of the Diazo Component: 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide is dispersed in an acidic aqueous medium, typically using hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
Diazotization: A stoichiometric amount of a cold aqueous solution of sodium nitrite is added dropwise to the suspension while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine and the presence of excess nitrous acid.
Step 2: Azo Coupling
-
Preparation of the Coupling Component: In a separate vessel, 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide is dissolved in an alkaline aqueous solution, such as sodium hydroxide, to form the corresponding phenolate salt. The solution is then cooled to 5-10 °C.
-
Coupling Reaction: The freshly prepared diazonium salt solution from Step 1 is slowly added to the cooled solution of the coupling component. The pH of the reaction mixture is carefully controlled and maintained in the alkaline range to facilitate the electrophilic aromatic substitution reaction.
-
Pigment Formation: Upon mixing, the this compound precipitates from the solution as a colored solid. The reaction is allowed to proceed to completion with continued stirring.
-
Isolation and Purification: The precipitated pigment is isolated by filtration, washed extensively with water to remove residual salts and unreacted starting materials, and then dried. Further purification steps, such as solvent washing, may be employed to achieve the desired purity and particle size distribution for specific applications.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications
The primary use of this compound is as a colorant.[7] Its stability and vibrant color make it suitable for a range of applications:
-
Paints and Coatings: Used in various paint systems for automotive, industrial, and decorative coatings.[1][5]
-
Printing Inks: Employed in the formulation of high-quality printing inks for packaging and publications.[1][10]
-
Plastics: Incorporated into plastics like PVC and polyolefins to impart a durable violet color.[1][2]
Safety and Handling
As with all chemical products, this compound should be handled in accordance with good laboratory and industrial hygiene practices. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). This product is intended for research and industrial use only and is not for human or veterinary use.[5]
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 3. The Color of Art Pigment Database: Pigment Violet - PV [artiscreation.com]
- 4. parchem.com [parchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Pigment Violet 32 | BESTCHEM Hungária Kft [bestchem.hu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
An In-Depth Technical Guide to the Synthesis and Manufacturing of C.I. Pigment Violet 32
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Pigment Violet 32, also known as Benzimidazolone Bordeaux HF3R, is a high-performance organic pigment prized for its vibrant reddish-purple hue and excellent fastness properties. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, intended for an audience of researchers, scientists, and professionals in drug development who may utilize such compounds in various applications, including as markers or in specialized formulations. This document details the core chemical reactions, outlines a plausible manufacturing workflow, and presents the available data in a structured format.
Chemical Identity and Properties
This compound is a monoazo pigment belonging to the benzimidazolone class. Its chemical structure confers high stability and resistance to heat, light, and solvents.
| Property | Value |
| C.I. Name | Pigment Violet 32 |
| C.I. Number | 12517 |
| CAS Number | 12225-08-0 |
| Molecular Formula | C₂₇H₂₄N₆O₇S |
| Molecular Weight | 576.58 g/mol [1] |
| Appearance | Red-light purple powder |
| Class | Naphthol AS / Benzimidazolone |
Core Synthesis Pathway
The synthesis of this compound is a two-stage process, a hallmark of azo pigment production. It involves the diazotization of a substituted aromatic amine followed by an azo coupling reaction with a naphthol derivative.[1]
Stage 1: Diazotization
The first stage is the conversion of the primary aromatic amine, 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide, into a reactive diazonium salt. This reaction is typically carried out in an acidic aqueous medium at low temperatures (0-5 °C) using sodium nitrite.
Stage 2: Azo Coupling
The resulting diazonium salt is then coupled with the coupling component, 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide. This electrophilic substitution reaction forms the stable azo bridge (-N=N-) that is the chromophore of the pigment.
The overall synthesis reaction is depicted below:
References
In-Depth Technical Guide: C.I. Pigment Violet 32
CAS Number: 12225-08-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Pigment Violet 32, a synthetic organic pigment belonging to the benzimidazolone class. While its primary applications are in industrial settings, the core benzimidazolone structure is a recognized scaffold in medicinal chemistry. This document consolidates available technical data, outlines experimental protocols, and discusses the broader context of its chemical class for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a monoazo pigment characterized by its benzimidazolone moiety, which imparts high stability and lightfastness.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2,5-dimethoxy-4-[(methylamino)sulfonyl]phenyl]azo]naphthalene-2-carboxamide | [2] |
| Synonyms | Pigment Violet 32, Permanent Bordeaux HF3R, Novoperm Bordeaux HF3R | [3][4] |
| CAS Number | 12225-08-0 | [5] |
| EINECS Number | 235-426-8 | [4] |
| Molecular Formula | C27H24N6O7S | [5] |
| Molecular Weight | 576.58 g/mol | [5] |
| Appearance | Red-light purple to violet powder | [4][5] |
| Purity | ~98% | [4] |
| Performance and Physical Characteristics | Value | Reference(s) |
| Lightfastness (Scale 1-8) | 7-8 | [4] |
| Heat Resistance | 200-250 °C | [1][4] |
| Oil Absorption | 40-97 g/100g | [1][4] |
| pH | 6.0-8.0 | [4] |
| Water Resistance (Scale 1-5) | 5 | [4] |
| Acid Resistance (Scale 1-5) | 5 | [4] |
| Alkali Resistance (Scale 1-5) | 5 | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis can be broken down into the preparation of the diazonium salt and the subsequent coupling reaction.
Step 1: Diazotization of the Amine Component
-
Preparation of the Amine Suspension: In a reaction vessel, suspend the aromatic amine, 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide, in a mixture of water and hydrochloric acid (31.5%).[5]
-
Stirring: Stir the suspension for approximately one hour to ensure homogeneity.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension. Maintain the temperature at 0°C throughout the addition. The completion of the reaction can be monitored by the absence of a positive reaction on starch-iodide paper. The resulting solution contains the diazonium salt of the amine.
Step 2: Coupling Reaction
-
Preparation of the Coupling Component Solution: In a separate vessel, dissolve the coupling component, 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide, in an aqueous solution of sodium hydroxide.[5]
-
Coupling: The diazonium salt solution is then added dropwise to the coupling component solution over a period of approximately one hour.
-
pH and Temperature Control: During the coupling reaction, maintain the pH between 5.0 and 5.5 by the simultaneous addition of a sodium carbonate solution. The temperature should be kept between 55-60°C.[6]
-
Reaction Completion and Heating: Once the addition is complete, heat the reaction mixture to 95-98°C for one hour to ensure the completion of the coupling.[6]
-
Isolation and Purification: The crude pigment is then filtered while hot and washed with hot water to remove residual salts and unreacted starting materials.[6]
-
Drying: The resulting press cake is dried at 80-110°C and then pulverized to yield the final this compound product.[6]
**3. Analytical Characterization (Expected)
Specific, publicly available spectral data (UV-Vis, IR, NMR) for this compound is limited. However, based on its chemical structure, the expected spectral characteristics can be inferred.
-
UV-Visible Spectroscopy: As a violet pigment, it is expected to absorb light strongly in the yellow-green region of the visible spectrum (approximately 560-600 nm). The large conjugated system of the molecule, encompassing the azo linkage and aromatic rings, is responsible for this absorption.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the various functional groups present in the molecule. These would include N-H stretching from the benzimidazolone and amide groups, C=O stretching from the amide and urea-like benzimidazolone carbonyls, and S=O stretching from the sulfonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would be complex due to the number of aromatic protons in different chemical environments. The 13C NMR spectrum would similarly show a large number of signals corresponding to the 27 carbon atoms in the molecule.
Relevance to Drug Development
While this compound itself has no documented applications in drug development or as a biological probe, its core chemical structures, particularly the benzimidazolone scaffold, are of significant interest in medicinal chemistry.
The benzimidazole ring system is considered a "privileged scaffold" as it is a component of numerous FDA-approved drugs with a wide range of biological activities.[7] Derivatives of benzimidazolone have been investigated and developed for various therapeutic applications, including:
-
Antipsychotics (e.g., pimozide, benperidol)[8]
-
Antiemetics (e.g., domperidone)[8]
-
Antihistamines (e.g., oxatomide)[8]
-
Opioid analgesics (e.g., bezitramide)[8]
The versatility of the benzimidazole scaffold stems from its ability to mimic natural purine bases, allowing it to interact with a variety of biological macromolecules.[9] This makes it a valuable starting point for the design of novel therapeutic agents.
Potential Biological Interactions and Metabolism
As an azo compound, this compound has the potential to undergo metabolic reduction of the azo bond (-N=N-). This is a well-documented pathway for azo dyes, often mediated by azoreductase enzymes present in the liver and intestinal microbiota.
The reductive cleavage of the azo bond would break the molecule into two separate aromatic amines. This metabolic activation is a critical consideration in the toxicological assessment of all azo dyes.
Toxicology and Safety
There is a lack of specific, publicly available toxicological studies for this compound. However, information on the broader class of benzimidazolone pigments suggests they generally have low toxicity. The high stability and low solubility of these pigments contribute to their favorable safety profile.
A safety data sheet for a mixture containing this compound indicates that it may cause skin and severe eye irritation. It is also noted as being harmful to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling the powdered form to avoid inhalation and direct contact.
The substance has been registered under the European Union's REACH regulations, indicating that a dossier of its properties and potential hazards has been submitted to the European Chemicals Agency (ECHA).[8]
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a formal safety data sheet (SDS) and should not be used for safety and handling decisions without consulting the manufacturer's SDS. The information on potential biological activities relates to the chemical class and not the specific pigment itself, which is not approved for any therapeutic use.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 3. navpadpigments.com [navpadpigments.com]
- 4. Pigment Violet 32 [dyestuffintermediates.com]
- 5. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
- 6. crad.com.tr [crad.com.tr]
- 7. ecfibreglasssupplies.co.uk [ecfibreglasssupplies.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2-Naphthalenecarboxamide derivatives - Pharos [pharos.habitablefuture.org]
Molecular formula and weight of Pigment Violet 32
An In-depth Technical Guide to Pigment Violet 32
This technical guide provides a comprehensive overview of the chemical and physical properties of Pigment Violet 32, a synthetic organic pigment valued for its vibrant violet hue. The information is intended for researchers, scientists, and professionals in drug development and related fields who require precise technical data.
Molecular and Chemical Properties
Pigment Violet 32 is a complex organic molecule with a single azo group in its structure.[1] Its chemical stability and color intensity make it a subject of interest in various industrial and research applications.
Quantitative Data Summary
The key molecular and physical data for Pigment Violet 32 are summarized in the table below for clear and easy comparison.
| Property | Value | References |
| Molecular Formula | C27H24N6O7S | [1][2][3][4] |
| Molecular Weight | 576.58 g/mol | [1][2][3][5] |
| Exact Mass | 576.1427 u | [2] |
| CAS Number | 12225-08-0 | [1][2][3][4] |
| Elemental Analysis | C: 56.24%, H: 4.20%, N: 14.58%, O: 19.42%, S: 5.56% | [2] |
| IUPAC Name | 2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-4-((2,5-dimethoxy-4-((methylamino)sulfonyl)phenyl)azo)-3-hydroxy- | [2] |
Synthesis Pathway
The manufacturing of Pigment Violet 32 involves a two-step diazotization and coupling reaction. This process is a standard method for producing azo pigments.
Experimental Protocol: Synthesis of Pigment Violet 32
The synthesis of Pigment Violet 32 is achieved through the diazotization of 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide, which is then coupled with 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide.[1][3]
Step 1: Diazotization
-
Reactant: 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide
-
Procedure: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt.
Step 2: Azo Coupling
-
Reactants: The diazonium salt from Step 1 and 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide (the coupling component).
-
Procedure: The diazonium salt is reacted with the coupling component under controlled pH conditions. The electrophilic diazonium ion attacks the electron-rich coupling component, resulting in the formation of the azo-coupled Pigment Violet 32.
The logical workflow for the synthesis of Pigment Violet 32 is illustrated in the following diagram.
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. medkoo.com [medkoo.com]
- 3. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 4. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
- 5. medchemexpress.com [medchemexpress.com]
Spectroscopic and Analytical Profile of C.I. Pigment Violet 32: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for C.I. Pigment Violet 32 (CAS No. 12225-08-0), a benzimidazolone monoazo pigment. While complete, publicly available datasets for UV-Vis, IR, and NMR are not readily consolidated, this document outlines the known spectral information, provides detailed experimental protocols for pigment analysis, and presents a typical workflow for its quality control.
Chemical and Physical Properties
This compound is a synthetic organic pigment valued for its reddish-purple hue and is utilized in various applications, including paints, printing inks, and plastics.[1][2] Key identifying information is summarized in the table below.
| Property | Value |
| C.I. Name | Pigment Violet 32 |
| C.I. Number | 12517 |
| CAS Number | 12225-08-0[1] |
| Molecular Formula | C₂₇H₂₄N₆O₇S[1] |
| Molecular Weight | 576.58 g/mol [1] |
| Chemical Class | Monoazo Benzimidazolone |
| Manufacturing Method | Diazotization of 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide and coupling with 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide.[1] |
Spectroscopic Data Summary
Detailed spectroscopic data for this compound is not extensively published. The pigment's low solubility in common solvents poses a significant challenge for techniques like solution-state NMR.
| Spectroscopic Technique | Data Summary |
| UV-Visible (UV-Vis) | Specific λmax values in various solvents are not readily available in the public domain. The pigment exhibits a reddish-purple color, indicating significant absorption in the green-yellow region of the visible spectrum. |
| Infrared (IR) | An FT-IR spectrum for this compound is cataloged in the Infrared and Raman Users Group (IRUG) spectral database.[3] The spectrum would be expected to show characteristic peaks for N-H, C=O, C=C, C-N, and SO₂ stretching and bending vibrations corresponding to its molecular structure. |
| Nuclear Magnetic Resonance (NMR) | Due to the inherent low solubility of organic pigments, obtaining high-resolution ¹H and ¹³C NMR spectra in common deuterated solvents is challenging. No definitive NMR data for the final pigment is publicly available. Analysis would likely require specialized solid-state NMR (ssNMR) techniques or the use of high-boiling, specialized solvents. |
| Raman | A Raman spectrum, acquired using a 785 nm laser source, is noted as being available in the SOPRANO spectral library.[4] |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of organic pigments like this compound.
UV-Visible Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) and absorptivity of the pigment in a suitable solvent.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
A suitable solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or concentrated sulfuric acid) is selected in which the pigment has adequate solubility.
-
A stock solution of the pigment is prepared at a known concentration.
-
A series of dilutions are made from the stock solution to create standards of varying concentrations.
-
The spectrophotometer is blanked using the pure solvent.
-
The absorbance of each standard is measured across the UV-Vis range (typically 200-800 nm).
-
The λmax is identified as the wavelength with the highest absorbance.
-
A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity according to the Beer-Lambert law.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the pigment molecule.
-
Instrumentation: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure (using ATR):
-
A small amount of the dry pigment powder is placed directly onto the ATR crystal.
-
The sample is pressed firmly against the crystal using the instrument's pressure clamp to ensure good contact.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the pigment's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure of the pigment. As noted, this is challenging for insoluble pigments.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure (for potentially soluble fractions or precursors):
-
An appropriate deuterated solvent (e.g., DMSO-d₆, TFA-d) is chosen to dissolve a small amount of the sample.
-
The solution is filtered to remove any insoluble material.
-
The sample is placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
-
Advanced techniques like COSY, HSQC, and HMBC may be used for complete structural assignment.
-
-
Procedure (Solid-State NMR):
-
The dry pigment powder is packed into a solid-state NMR rotor.
-
Cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR spectra are acquired.
-
This technique provides information about the carbon environments in the solid state, circumventing solubility issues.
-
Quality Control Workflow for this compound
The following diagram illustrates a typical workflow for the quality control and spectroscopic characterization of this compound during its manufacturing process.
Caption: Quality control workflow for this compound.
References
An In-depth Technical Guide to the Solubility Profile of C.I. Pigment Violet 32 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Pigment Violet 32 is a high-performance organic pigment belonging to the benzimidazolone class.[1] Its molecular structure imparts exceptional stability, including high lightfastness, heat resistance, and, crucially for many applications, very low solubility in common organic solvents.[1] This limited solubility is a key factor in its excellent bleed and migration resistance, making it a preferred choice for demanding applications such as automotive coatings, high-quality printing inks, and plastics.[2][3] This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details a standardized experimental protocol for evaluating its bleed resistance, and offers a logical framework for understanding its performance in various solvent-based systems.
Qualitative Solubility Profile
As a member of the benzimidazolone pigment family, this compound is characterized by its inherently low solubility in organic solvents. This property is attributed to the strong intermolecular hydrogen bonding within the pigment's crystal lattice, which requires significant energy to overcome for dissolution to occur.[1]
A general qualitative assessment of this compound's solubility and resistance properties in various organic solvents is summarized in the table below. The resistance is typically rated on a scale from 1 (poor) to 5 (excellent), indicating the pigment's stability and lack of color leaching when in contact with the solvent.
| Solvent Class | Representative Solvents | Expected Solubility/Bleed | Resistance Rating |
| Alcohols | Ethanol, Methanol, Isopropanol | Very Slight to Insoluble | 4 (Very Good) to 5 (Excellent) |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Very Slight to Insoluble | 4 (Very Good) to 5 (Excellent) |
| Esters | Ethyl Acetate, Butyl Acetate | Very Slight to Insoluble | 5 (Excellent) |
| Aromatic Hydrocarbons | Toluene, Xylene | Very Slight to Insoluble | 4 (Very Good) to 5 (Excellent) |
| Aliphatic Hydrocarbons | Mineral Spirits, Hexane | Insoluble | 5 (Excellent) |
| Water | - | Insoluble | 5 (Excellent) |
Note: The resistance ratings are based on typical performance data for high-quality benzimidazolone pigments and may vary slightly depending on the specific grade and manufacturing process of this compound.
Experimental Protocol: Determination of Bleed Resistance in Organic Solvents (Based on ASTM D279)
The following protocol outlines a standardized method for the qualitative determination of the bleed resistance of this compound in organic solvents. This method is adapted from ASTM D279, a standard test for evaluating the bleeding characteristics of dry pigments.[4][5][6]
Objective: To visually assess the degree of coloration imparted to an organic solvent by this compound, indicating its solubility or bleed.
Materials and Equipment:
-
This compound sample
-
Selected organic solvents (e.g., Toluene, Ethanol, Methyl Ethyl Ketone)
-
Glass test tubes with stoppers
-
Analytical balance
-
Mechanical shaker (optional)
-
Whatman No. 44 filter paper or equivalent
-
Funnel and filter stand
-
White, non-porous substrate for visual comparison (e.g., white ceramic tile)
Procedure:
-
Sample Preparation: Accurately weigh 0.50 g of this compound and transfer it into a clean, dry glass test tube.
-
Solvent Addition: Add 20 mL of the selected organic solvent to the test tube.
-
Initial Agitation: Securely stopper the test tube and shake it vigorously for 10 seconds.
-
First Standing Period: Allow the test tube to stand undisturbed for 15 minutes.
-
Second Agitation: After the first standing period, shake the test tube vigorously again for 10 seconds.
-
Second Standing Period: Allow the test tube to stand for 45 minutes to allow the pigment to settle.
-
Filtration: Carefully decant the supernatant solvent and filter it through a Whatman No. 44 filter paper to remove any suspended pigment particles.
-
Visual Assessment: Collect the filtrate in a clean test tube. Observe the color of the filtrate against a white background.
-
Reporting: Report the degree of bleeding based on a visual rating scale.
Rating Scale for Bleed Resistance:
| Rating | Description |
| 5 (Excellent) | No perceptible color in the filtrate (no bleed). |
| 4 (Very Good) | A faint but distinct coloration in the filtrate. |
| 3 (Good) | A pronounced but not severe coloration in the filtrate. |
| 2 (Fair) | An intense coloration in the filtrate. |
| 1 (Poor) | A very intense coloration in the filtrate. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the bleed resistance of this compound.
Caption: Experimental workflow for determining the bleed resistance of this compound.
Logical Relationship: Solubility and Performance
The solubility profile of this compound is directly linked to its performance characteristics in various applications. The following diagram illustrates this logical relationship.
Caption: Relationship between solubility and performance of this compound.
Conclusion
This compound exhibits a solubility profile characterized by very low to negligible solubility in a wide array of organic solvents. This fundamental property is intrinsic to its classification as a high-performance benzimidazolone pigment and is the primary determinant of its excellent bleed and migration resistance. While quantitative solubility data is scarce, standardized qualitative methods, such as the one detailed in this guide, provide a reliable means of assessing its suitability for applications where color stability and durability are paramount. For researchers and professionals in drug development, where understanding excipient interactions is critical, the inert and non-leaching nature of this compound in most solvent systems is a significant advantage.
References
Health and safety data sheet for C.I. Pigment Violet 32
An In-depth Technical Guide to the Health and Safety of C.I. Pigment Violet 32
This technical guide provides a comprehensive overview of the health and safety data for this compound (CAS No. 12225-08-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from various material safety data sheets and chemical databases.
This compound is a synthetic organic pigment belonging to the monoazo class.[1][2] It is primarily used to impart a red-light purple color to paints, printing inks, and plastics.[1][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 12225-08-0 | [1][2][3][4] |
| C.I. Number | 12517 | [1] |
| Molecular Formula | C27H24N6O7S | [1][2][3][4] |
| Molecular Weight | 576.58 g/mol | [1][2][4] |
| Appearance | Red-light purple powder | [3][4] |
| Purity | 98% | [3] |
| pH | 6.0 - 8.0 | [3][5] |
| Oil Absorption | 40 - 97 g/100g | [3][4] |
| Heat Resistance | 200 - 250 °C | [1][3][4] |
| Light Fastness | 7-8 (on a scale of 1-8) | [3][4] |
| Water Solubility | Dispersible |[5] |
Toxicological Information
Toxicological data is crucial for assessing the potential health risks associated with a substance. While comprehensive experimental protocols are not detailed in publicly available safety data sheets, the key toxicological endpoints are summarized below.
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Species | Route | Result | Reference(s) |
|---|---|---|---|---|
| Acute Toxicity | Rat | Oral | LD50 > 10,000 mg/kg | [6] |
| Eye Irritation | N/A | N/A | Causes eye irritation | [5][6] |
| Skin Irritation | N/A | N/A | Prolonged or repeated contact may cause skin irritation | [5][6] |
| Inhalation Toxicity | N/A | N/A | High vapor/dust concentrations may be harmful if inhaled | [6] |
| Ingestion Toxicity | N/A | N/A | Substance may be harmful if swallowed; aspiration hazard |[6] |
Experimental Protocols
Hazard Identification and Safety Measures
Emergency Overview
The pigment is a violet powder that is generally considered stable under normal conditions.[5] However, it may cause irritation to the eyes, skin, and respiratory tract.[5] Organic pigments can burn at temperatures exceeding 250°C, and dust from the powder can create a risk of explosion.[5][7] It is incompatible with strong oxidizing agents.[5][7]
Exposure Scenarios and First Aid
The following diagram outlines the recommended first aid procedures following exposure to this compound.
Caption: First aid decision workflow for different routes of exposure.
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the stability of the pigment.
Caption: Workflow for safe handling and storage procedures.
Accidental Release Measures
In the event of a spill, containment and cleanup should be performed promptly to prevent environmental contamination and personnel exposure.
Caption: Logical workflow for spill response and cleanup.
Ecological Information
Specific ecotoxicological data for this compound is limited in the available literature. One safety data sheet indicates that data for ecotoxicity and environmental fate are not available.[5] General principles for handling chemicals should be followed to prevent release into storm drains, sewer systems, or waterways.[6]
Conclusion
This compound is an organic pigment with low acute oral toxicity but can cause irritation to the skin, eyes, and respiratory system.[5][6] The primary hazards are associated with physical contact with the powder and inhalation of dust.[5][6] Adherence to standard industrial hygiene practices, including the use of personal protective equipment and adequate ventilation, is crucial for safe handling.[5][6] While detailed experimental data is sparse in public records, the available information provides a solid foundation for conducting risk assessments and establishing safe laboratory and industrial practices.
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. medkoo.com [medkoo.com]
- 3. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
- 4. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 5. navpadpigments.com [navpadpigments.com]
- 6. haskellcorp.com [haskellcorp.com]
- 7. vibfast.com [vibfast.com]
A Technical Guide to the Degradation of C.I. Pigment Violet 32: Postulated Pathways and Methodological Approaches
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to C.I. Pigment Violet 32
This compound, also known as C.I. 12517, is a synthetic organic pigment belonging to the monoazo class of colorants. Its chemical formula is C₂₇H₂₄N₆O₇S, with a molecular weight of 576.58 g/mol . The molecule's structure is characterized by a central azo bond (-N=N-) which is the primary chromophore, linking a substituted naphthalene ring system to a benzimidazolone moiety. The presence of various functional groups, including methoxy, sulfonamide, and hydroxyl groups, influences its chemical properties and potential degradation behavior.
Understanding the degradation of such pigments is of paramount importance in various fields, including environmental science, toxicology, and the development of stable formulations in industries such as pharmaceuticals, cosmetics, and food. Degradation can lead to a loss of color and the formation of potentially harmful byproducts. This guide outlines the probable degradation pathways of this compound under various conditions and provides a framework for the experimental investigation of these processes.
Postulated Degradation Pathways
The degradation of this compound is likely to proceed through the cleavage of its most labile chemical bonds, primarily the azo bond, but also potentially through the breakdown of its aromatic structures and the modification of its functional groups. The primary mechanisms of degradation for azo dyes include photodegradation, advanced oxidation processes (AOPs), and biodegradation.
Photodegradation
Photodegradation occurs when the pigment molecule absorbs light energy, leading to its excitation and subsequent chemical reactions. For azo dyes, this can result in the cleavage of the azo bond, leading to the formation of aromatic amines.
Hypothetical Photodegradation Pathway of this compound
Caption: Postulated photodegradation pathway of this compound.
Advanced Oxidation Processes (AOPs)
AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to rapidly degrade organic pollutants. Common AOPs include Fenton and photo-Fenton processes, ozonation, and photocatalysis. These methods are expected to be highly effective in breaking down the complex structure of this compound.
Hypothetical Advanced Oxidation Pathway of this compound
Caption: Postulated advanced oxidation pathway of this compound.
Biodegradation
Biodegradation involves the breakdown of the pigment by microorganisms. Under anaerobic conditions, bacteria can reductively cleave the azo bond. The resulting aromatic amines may then be further degraded under aerobic conditions.
Hypothetical Biodegradation Pathway of this compound
Caption: Postulated biodegradation pathway of this compound.
Potential Degradation Byproducts
Based on the postulated pathways, a number of smaller molecules are expected to be formed. The identification and quantification of these byproducts are crucial for assessing the environmental impact and toxicity of the degradation process.
| Potential Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Postulated Origin | Quantitative Data |
| 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide | C₉H₁₄N₂O₄S | 246.28 | Azo bond cleavage | Data not available |
| 3-Amino-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide | C₁₈H₁₄N₄O₂ | 318.33 | Azo bond cleavage | Data not available |
| Phthalic acid | C₈H₆O₄ | 166.13 | Aromatic ring oxidation | Data not available |
| Benzoic acid | C₇H₆O₂ | 122.12 | Aromatic ring oxidation | Data not available |
| Short-chain aliphatic acids (e.g., oxalic acid, formic acid) | Varies | Varies | Aromatic ring opening | Data not available |
| Inorganic ions (NO₃⁻, SO₄²⁻, NH₄⁺) | Varies | Varies | Mineralization | Data not available |
Experimental Protocols for Degradation Studies
To investigate the degradation of this compound, a systematic experimental approach is required. Below are generalized protocols for common degradation techniques.
General Experimental Workflow
Caption: General experimental workflow for studying dye degradation.
Photocatalytic Degradation Protocol
-
Catalyst Suspension: Prepare a suspension of a suitable photocatalyst (e.g., TiO₂, ZnO) in deionized water.
-
Pigment Addition: Add a known concentration of this compound to the catalyst suspension.
-
Adsorption-Desorption Equilibrium: Stir the mixture in the dark for a defined period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Initiation of Photoreaction: Irradiate the suspension with a suitable light source (e.g., UV lamp, solar simulator).
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Sample Preparation for Analysis: Immediately centrifuge and filter the samples to remove the catalyst particles.
-
Analysis: Analyze the filtrate for the remaining pigment concentration and the formation of byproducts using the analytical techniques described in the workflow.
Fenton/Photo-Fenton Degradation Protocol
-
pH Adjustment: Adjust the pH of an aqueous solution of this compound to the optimal range for the Fenton reaction (typically pH 2.5-3.5).
-
Addition of Fenton's Reagent: Add a predetermined concentration of a ferrous salt (e.g., FeSO₄·7H₂O).
-
Initiation of Reaction: Initiate the reaction by adding hydrogen peroxide (H₂O₂). For the photo-Fenton process, simultaneously irradiate the solution with UV or visible light.
-
Sampling and Quenching: At specific time points, withdraw samples and immediately quench the reaction by adding a substance that scavenges residual H₂O₂ (e.g., sodium sulfite) and adjusting the pH to neutral or basic.
-
Analysis: Analyze the quenched samples for the parent pigment and degradation products.
Biodegradation Protocol
-
Inoculum Preparation: Cultivate a suitable microbial consortium or a pure strain known for azo dye degradation in an appropriate growth medium.
-
Acclimatization (Optional): Gradually expose the microbial culture to increasing concentrations of this compound to allow for acclimatization.
-
Degradation Assay: Inoculate a mineral salt medium containing this compound as the sole carbon or nitrogen source (or with a co-substrate) with the prepared inoculum.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., anaerobic for azo bond cleavage, followed by aerobic for further degradation) with controlled temperature and agitation.
-
Sampling: Aseptically collect samples at regular intervals.
-
Sample Preparation: Centrifuge the samples to separate the biomass. The supernatant can be analyzed for residual pigment and soluble byproducts. The cell pellet can be extracted to analyze for cell-associated pigment and metabolites.
-
Analysis: Analyze the samples using appropriate analytical methods.
Conclusion
While specific experimental data on the degradation of this compound is currently limited in the public domain, this guide provides a robust theoretical framework and practical methodological guidance for its investigation. Based on the fundamental chemistry of azo dyes, it is postulated that this compound will undergo degradation primarily through the cleavage of its azo linkage, leading to the formation of aromatic amines and subsequent smaller molecules. The application of advanced analytical techniques, such as high-resolution mass spectrometry, is essential for the definitive identification of degradation pathways and byproducts. The protocols outlined herein offer a starting point for researchers to systematically study the environmental fate and stability of this important pigment.
In-Depth Technical Guide: Thermal Stability and Decomposition of Pigment Violet 32
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of C.I. Pigment Violet 32, a high-performance benzimidazolone azo pigment. The information presented herein is critical for its application in materials science, particularly in processes involving elevated temperatures, and for assessing its stability in various formulations.
Core Properties of Pigment Violet 32
Pigment Violet 32 (C.I. 12517; CAS No. 12225-08-0) is a synthetic organic pigment valued for its vibrant reddish-purple hue and excellent fastness properties. Its robust molecular structure, characterized by the presence of a benzimidazolone moiety, contributes to its high thermal stability.
Table 1: Physicochemical and Thermal Properties of Pigment Violet 32
| Property | Value | Reference |
| Chemical Formula | C₂₇H₂₄N₆O₇S | [1] |
| Molecular Weight | 576.58 g/mol | [1] |
| CAS Number | 12225-08-0 | [1] |
| Heat Resistance | 200 - 250 °C | General technical datasheets |
| Heat Stability (in HDPE) | Up to 290°C (representative for high-performance benzimidazolone pigments) | [2] |
| Decomposition Onset (TGA) | Approx. 300 °C (representative for benzimidazolone pigments) | [3] |
Thermal Analysis Data
Table 2: Representative Thermal Analysis Data for High-Performance Benzimidazolone Pigments
| Analytical Technique | Parameter | Representative Value |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset) | ~ 300 °C |
| Temperature of Maximum Weight Loss (Tmax) | > 300 °C | |
| Differential Scanning Calorimetry (DSC) | Decomposition | Exothermic events above 300 °C |
Experimental Protocols for Thermal Analysis
To evaluate the thermal stability and decomposition profile of Pigment Violet 32, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the pigment begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of the pigment (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the pigment (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a point beyond the decomposition temperature observed in TGA, at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.
Visualizations: Workflows and Decomposition Pathways
The following diagrams illustrate the experimental workflow for thermal analysis and the proposed thermal decomposition pathway of Pigment Violet 32 based on pyrolysis studies.
Experimental workflow for thermal analysis of Pigment Violet 32.
Proposed thermal decomposition pathway of Pigment Violet 32.
Summary and Conclusion
Pigment Violet 32 exhibits high thermal stability, characteristic of the benzimidazolone class of pigments. The onset of its thermal decomposition is anticipated to be around 300°C. The decomposition mechanism likely involves the cleavage of the azo and amide bonds, leading to the formation of smaller aromatic fragments. For applications requiring high-temperature processing, it is crucial to consider this decomposition temperature to maintain the integrity and performance of the pigment. The provided experimental protocols offer a robust framework for the detailed thermal characterization of Pigment Violet 32 and similar high-performance organic pigments.
References
Methodological & Application
Application of Pigment Violet 32 in High-Performance Coatings: A Detailed Guide
Introduction: Pigment Violet 32 is a synthetic organic pigment belonging to the benzimidazolone class, recognized for its brilliant bordeaux hue and robust performance characteristics.[1][2] Its chemical formula is C27H24N6O7S and its CAS number is 12225-08-0.[3] This pigment, also known by trade names such as Permanent Bordeaux HF3R and Graphtol Bordeaux HF3R, offers a combination of high color strength, excellent lightfastness, and good resistance properties, making it a suitable candidate for demanding high-performance coating applications.[4][5] This document provides detailed application notes and experimental protocols for researchers and scientists in the field of coatings development.
Key Performance Characteristics
Pigment Violet 32 exhibits a range of properties that make it well-suited for high-performance coatings where durability and color stability are critical. These properties include excellent light and weather fastness, thermal stability, and resistance to various chemicals.
Table 1: Summary of Quantitative Data for Pigment Violet 32
| Property | Value | Source(s) |
| Lightfastness (BWS) | 7-8 (on a scale of 1-8) | [6][5] |
| Heat Stability | 200°C - 250°C | [6][4][5] |
| Water Resistance | 5 (on a scale of 1-5) | [6][5] |
| Acid Resistance | 5 (on a scale of 1-5) | [6][4][5] |
| Alkali Resistance | 5 (on a scale of 1-5) | [6][4][5] |
| Density | 1.48 - 1.78 g/cm³ | [2][4] |
| Average Particle Size | 155 - 170 nm | [2][4] |
| Oil Absorption | 81 - 97 g/100g | [2][6] |
Application Areas
The robust properties of Pigment Violet 32 allow for its use in a variety of high-performance coating systems, including:
-
Automotive Coatings: Its excellent lightfastness and weather resistance make it suitable for automotive finishes.
-
Industrial Coatings: It is used in coatings for machinery, equipment, and building materials where durability is paramount.[6]
-
Plastics and Rubber: The pigment's high heat stability allows it to be incorporated into various plastic and rubber applications, including films and cable sheathing.[7][4][8]
-
Printing Inks: It is recommended for both solvent- and water-based packaging gravure and flexographic printing inks due to its excellent fastness properties.[2]
Experimental Protocol: Evaluation of Pigment Violet 32 in a High-Performance Polyurethane Coating
This protocol outlines a standard procedure for incorporating and evaluating Pigment Violet 32 in a two-component polyurethane topcoat system.
1. Materials and Equipment:
-
Pigment Violet 32
-
Two-component acrylic-polyurethane clear coat system (resin and hardener)
-
Appropriate solvent blend (e.g., butyl acetate, xylene)
-
High-speed disperser with a Cowles blade
-
Bead mill (optional, for finer dispersion)
-
Automatic film applicator
-
Substrate panels (e.g., phosphated steel, aluminum)
-
Glossmeter
-
Colorimeter (spectrophotometer)
-
Weathering chamber (QUV or Xenon arc)
-
Cross-hatch adhesion tester
-
Chemical resistance testing reagents (e.g., 10% HCl, 10% NaOH, gasoline, ethanol)
2. Pigment Dispersion (Mill Base Formulation):
-
Objective: To achieve a fine and stable dispersion of Pigment Violet 32 in the resin system.
-
Procedure:
-
In a suitable mixing vessel, combine the acrylic resin component and a portion of the solvent blend.
-
While under low-speed agitation, gradually add Pigment Violet 32 to the resin-solvent mixture.
-
Once the pigment is wetted, increase the speed of the high-speed disperser to the recommended tip speed for the vessel size to achieve a vortex.
-
Disperse for 20-30 minutes, monitoring the temperature to ensure it does not exceed 50°C.
-
Check the fineness of grind using a Hegman gauge. A reading of 6-7 is typically acceptable for high-gloss topcoats.
-
If a finer dispersion is required, pass the mill base through a bead mill.
-
3. Coating Formulation (Let-Down):
-
Objective: To formulate the final pigmented coating.
-
Procedure:
-
In a separate vessel, add the remaining acrylic resin and solvent.
-
Under slow agitation, add the prepared Pigment Violet 32 mill base to the let-down resin.
-
Mix thoroughly until the mixture is homogeneous.
-
Just before application, add the polyurethane hardener at the manufacturer's recommended ratio. Mix well.
-
4. Film Application and Curing:
-
Objective: To apply a uniform coating film for testing.
-
Procedure:
-
Apply the formulated paint to the prepared substrate panels using an automatic film applicator to ensure a consistent dry film thickness (e.g., 40-50 µm).
-
Allow the coated panels to flash off for the recommended time (typically 10-15 minutes at ambient temperature).
-
Cure the panels according to the coating manufacturer's specifications (e.g., 30 minutes at 80°C or 7 days at ambient temperature).
-
5. Performance Evaluation:
-
Objective: To assess the key performance properties of the coating containing Pigment Violet 32.
-
Tests:
-
Color Measurement: Use a colorimeter to measure the Lab* values of the initial cured coating.
-
Gloss Measurement: Measure the 60° and 20° gloss of the coating.
-
Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359.
-
Chemical Resistance: Spot test the coating with various chemicals for a specified duration (e.g., 24 hours), then check for any discoloration, blistering, or loss of adhesion.
-
Accelerated Weathering: Expose the coated panels in a QUV or Xenon arc weathering chamber according to a relevant standard (e.g., ASTM G154 or G155). Periodically measure color and gloss changes to evaluate weather resistance.
-
Visualizations
The following diagrams illustrate the experimental workflow and the property relationships of Pigment Violet 32.
Caption: Experimental workflow for evaluating Pigment Violet 32.
Caption: Relationship between Pigment Violet 32 properties and coating performance.
References
- 1. medkoo.com [medkoo.com]
- 2. heubach.com [heubach.com]
- 3. parchem.com [parchem.com]
- 4. heubach.com [heubach.com]
- 5. Pigment Violet Factory - China Pigment Violet Manufacturers and Suppliers [colorkem.com]
- 6. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
- 7. ulprospector.com [ulprospector.com]
- 8. Pigment Violet 32 | Chroma Specialty Chemicals [chromaspecialtychemicals.com]
C.I. Pigment Violet 32: Application Notes and Protocols for Fluorescent Biological Imaging
Abstract
C.I. Pigment Violet 32, a member of the benzimidazolone azo pigment family, presents a potential, yet underexplored, candidate for use as a fluorescent marker in biological imaging. Its chemical structure suggests inherent fluorescence and high stability, properties desirable for cellular and tissue-based assays. This document provides a theoretical framework and speculative protocols for the application of this compound in biological imaging, based on the general properties of related organic pigments. It is critical to note that at the time of publication, no peer-reviewed studies have specifically characterized the photophysical properties or biocompatibility of this compound for this purpose. The following application notes and protocols are therefore intended to serve as a starting point for researchers interested in exploring its potential and should be adapted and validated experimentally.
Introduction
Fluorescent organic molecules are indispensable tools in modern biological research, enabling the visualization of cellular structures, proteins, and dynamic processes. The ideal fluorescent probe should exhibit high brightness, significant photostability, low cytotoxicity, and specific localization. Organic pigments, traditionally used in industrial applications for their vibrant colors and stability, are emerging as a novel class of fluorescent probes. Their robust nature and tunable chemistry make them attractive candidates for overcoming some limitations of conventional fluorescent dyes, such as photobleaching.
This compound (CAS 12225-08-0), with the chemical formula C₂₇H₂₄N₆O₇S, is a single azo pigment known for its red-light purple hue in industrial applications.[1] While its use in biological imaging has not been documented, its benzimidazolone core is a feature found in some reported fluorescent molecules. These application notes will outline the hypothetical steps required to prepare and utilize this compound as a fluorescent marker for in vitro imaging.
Physicochemical and Toxicological Profile (Hypothesized)
A comprehensive understanding of a probe's properties is essential for its successful application. The following table summarizes the known and hypothesized properties of this compound. Crucially, the photophysical and biological data are speculative and require experimental validation.
| Property | Value / Observation | Citation / Note |
| Chemical Identity | ||
| Chemical Name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2,5-dimethoxy-4-[(methylamino)sulfonyl]phenyl]azo]-2-naphthalenecarboxamide | [2][3] |
| C.I. Name | Pigment Violet 32 | [1][4] |
| CAS Number | 12225-08-0 | [1][4] |
| Molecular Formula | C₂₇H₂₄N₆O₇S | [1][4] |
| Molecular Weight | 576.58 g/mol | [1][4] |
| Photophysical Properties (Hypothetical) | ||
| Excitation Max (λex) | ~400-450 nm | Based on violet color; requires experimental confirmation. |
| Emission Max (λem) | ~460-520 nm | Based on violet color; requires experimental confirmation. |
| Quantum Yield (Φ) | Unknown | Requires experimental determination. |
| Photostability | Potentially high | Benzimidazolone pigments are known for good stability.[5][6][7][8] |
| Toxicological Profile | ||
| Acute Toxicity | Low | Generally, azo pigments show low acute toxicity due to poor solubility and bioavailability.[9] |
| Cytotoxicity | Unknown | Requires in vitro testing (e.g., MTT, LDH assays). |
| Biocompatibility | Unknown | Requires extensive in vitro and in vivo evaluation. |
| Carcinogenicity | Unlikely for insoluble pigments | Insoluble azo pigments are generally not considered carcinogenic as the carcinogenic amines are not readily bioavailable.[10] |
Proposed Experimental Protocols
The following protocols are hypothetical and based on general methodologies for preparing and using organic pigment nanoparticles for cellular imaging.[11][12][13][14][15]
Preparation of this compound Nanoparticles
Due to the low aqueous solubility of organic pigments, formulation into nanoparticles is a prerequisite for biological applications. The reprecipitation method is a common technique for this purpose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Pluronic F-127 or other suitable biocompatible surfactant
-
Phosphate-buffered saline (PBS), sterile, 1X, pH 7.4
-
Probe sonicator or bath sonicator
-
0.22 µm sterile syringe filters
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Prepare a 1% (w/v) solution of Pluronic F-127 in sterile PBS.
-
Vortex the this compound stock solution to ensure it is fully dissolved.
-
Rapidly inject 100 µL of the pigment stock solution into 10 mL of the stirring 1% Pluronic F-127 solution.
-
Immediately sonicate the mixture for 5-10 minutes on ice to form a homogenous nanoparticle suspension.
-
Filter the nanoparticle suspension through a 0.22 µm sterile syringe filter to remove any large aggregates.
-
Characterize the resulting nanoparticles for size and concentration using dynamic light scattering (DLS) and nanoparticle tracking analysis (NTA).
-
Store the nanoparticle suspension at 4°C, protected from light.
In Vitro Cytotoxicity Assay
Before use in imaging, the cytotoxicity of the pigment nanoparticles must be assessed. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.
Materials:
-
HeLa cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the this compound nanoparticle suspension in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cellular Staining and Fluorescence Microscopy
This protocol outlines the steps for staining cells with the prepared nanoparticles and visualizing them using fluorescence microscopy.
Materials:
-
HeLa cells (or other relevant cell line) cultured on glass-bottom dishes
-
This compound nanoparticle suspension
-
Hoechst 33342 (for nuclear counterstaining)
-
Paraformaldehyde (PFA), 4% in PBS
-
PBS
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI for Hoechst, and a custom set for the pigment based on its determined excitation and emission spectra)
Protocol:
-
Seed HeLa cells on glass-bottom dishes and allow them to adhere and grow for 24-48 hours.
-
Dilute the this compound nanoparticle suspension to a non-toxic concentration (determined from the cytotoxicity assay) in complete cell culture medium.
-
Incubate the cells with the nanoparticle-containing medium for a defined period (e.g., 2, 4, or 24 hours) to allow for cellular uptake.
-
Wash the cells three times with warm PBS to remove excess nanoparticles.
-
(Optional for live-cell imaging) Image the cells directly in PBS or fresh medium.
-
(For fixed-cell imaging) Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes.
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope. Acquire images in the violet/blue channel for the pigment and the blue channel for the Hoechst stain.
Visualizations
The following diagrams illustrate the proposed experimental workflows.
Caption: Proposed experimental workflow for this compound.
Caption: Potential cellular uptake pathways for pigment nanoparticles.
Future Directions and Considerations
The successful application of this compound as a fluorescent marker hinges on thorough experimental validation of its properties. Key areas for future investigation include:
-
Comprehensive Photophysical Characterization: Determining the precise excitation and emission spectra, quantum yield, molar extinction coefficient, and photostability in various solvents and biological media.
-
In-depth Toxicological Studies: Expanding cytotoxicity assays to include multiple cell lines and assays for apoptosis, necrosis, and oxidative stress.
-
Mechanism of Cellular Uptake: Investigating the pathways by which the nanoparticles enter cells (e.g., endocytosis, passive diffusion).
-
Subcellular Localization: Identifying the specific organelles or cellular compartments where the pigment accumulates.
-
Surface Functionalization: Modifying the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) to achieve specific labeling of cellular structures or proteins.
Conclusion
This compound represents an intriguing but unverified candidate for fluorescent biological imaging. Its inclusion in the benzimidazolone class of pigments suggests favorable stability. However, a significant research effort is required to characterize its fluorescent properties and ensure its safety and efficacy in biological systems. The protocols and data presented herein are intended as a guide for initiating such investigations. Researchers are strongly encouraged to perform rigorous validation before employing this pigment in biological imaging experiments.
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. parchem.com [parchem.com]
- 3. N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2,5-dimethoxy-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide | 12225-08-0 [chemicalbook.com]
- 4. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 5. Commonly Used Benzimidazolone Organic Pigments | Fineland Chem [finelandchem.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]
- 10. tandfonline.com [tandfonline.com]
- 11. Self-assembled fluorescent organic nanoparticles for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. research.tue.nl [research.tue.nl]
- 15. Dye-based fluorescent organic nanoparticles made from polar and polarizable chromophores for bioimaging purposes: a bottom-up approach [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for C.I. Pigment Violet 32 in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: C.I. Pigment Violet 32 is an organic pigment with established uses in the paint, ink, and plastics industries.[1][2] While it is categorized by some suppliers as a fluorescent dye, a thorough review of scientific literature reveals a lack of established, validated protocols for its application in biological microscopy and cellular staining.[3] The following application notes provide a summary of its known properties and present a series of generalized, hypothetical protocols for the investigation of this compound as a novel fluorescent probe for microscopy. These protocols are intended for research and development purposes and would require significant optimization and validation.
Properties of this compound
This compound, also known as Benzimidazolone Bordeaux HF3R, is a synthetic organic monoazo pigment.[1][4] Its primary applications are in industrial coloring.[1][2] Key chemical and physical properties are summarized below.
| Property | Value | Reference |
| C.I. Name | Pigment Violet 32 | [4] |
| C.I. Number | 12517 | [1][5] |
| CAS Number | 12225-08-0 | [1][3][6] |
| Molecular Formula | C27H24N6O7S | [1][6] |
| Molecular Weight | 576.58 g/mol | [1] |
| Appearance | Red-purple powder | [1][2] |
| Chemical Class | Monoazo, Benzimidazolone | [1][4] |
Hypothetical Protocols for Microscopic Applications
Preparation of Stock Solution
The solubility of this compound in aqueous solutions suitable for biological applications is not documented. A starting point for creating a stock solution would be to use a polar, water-miscible organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh out 1 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of DMSO to create a 1 mg/mL stock solution.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the pigment is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Centrifuge the solution at high speed (>10,000 x g) for 5 minutes to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a new, clean tube. Store the stock solution at -20°C, protected from light.
General Staining Protocol for Cultured Cells
This protocol outlines a basic procedure for staining adherent cells. The optimal concentration and incubation time will require empirical determination.
Materials:
-
Cultured cells on glass coverslips or in imaging-compatible plates
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound by diluting the stock solution in culture medium or PBS. A starting range of concentrations to test would be 0.1 µg/mL to 10 µg/mL.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for a predetermined time (e.g., 15, 30, 60 minutes) at 37°C.
-
After incubation, remove the staining solution and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope.
Experimental Workflow and Optimization
The successful application of a novel dye in microscopy requires a systematic approach to determine its spectral properties and optimize staining conditions.
Caption: Workflow for evaluating a novel fluorescent dye.
Optimization Parameters
The following table outlines key parameters that would need to be systematically tested to validate this compound for a specific microscopy application.
| Parameter | Range for Testing | Rationale |
| Concentration | 0.01 - 20 µg/mL | To find the optimal balance between signal intensity and background noise/toxicity. |
| Incubation Time | 5 - 120 minutes | To determine the time required for sufficient uptake and labeling. |
| Incubation Temperature | 4°C, Room Temp, 37°C | To assess if uptake is an active or passive process. |
| Solvent | DMSO, Ethanol | To test for solubility and effects on staining efficiency. |
| Fixation | Pre- vs. Post-staining | To determine if the dye can be used in live-cell imaging or if it requires fixation. |
Potential Applications and Signaling Pathways
Should this compound prove to be a viable fluorescent stain with specific subcellular localization, it could be used to investigate various cellular processes. For instance, if the dye were found to accumulate in acidic organelles, it could be used to monitor pathways involving lysosomes, such as autophagy.
Caption: Generalized autophagy signaling pathway.
Conclusion and Future Directions
This compound is a commercially available organic pigment with undefined potential for use in fluorescence microscopy. The immediate and critical next step for any researcher interested in this compound is to perform a thorough spectroscopic analysis to determine its excitation and emission maxima, quantum yield, and extinction coefficient. Following this, the hypothetical protocols outlined above can serve as a starting point for a systematic evaluation of its utility as a cellular stain. Further investigation into its photostability, toxicity, and mechanism of cellular uptake will be essential to determine if this compound can be a valuable tool for researchers in the life sciences.
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Color of Art Pigment Database: Pigment Violet - PV [artiscreation.com]
- 5. Pigment Violet 32 | Chroma Specialty Chemicals [chromaspecialtychemicals.com]
- 6. parchem.com [parchem.com]
Application Notes: Incorporation of C.I. Pigment Violet 32 in Printing Inks for Flexible Electronics
1.0 Introduction
C.I. Pigment Violet 32 is a benzimidazolone-based organic pigment known for its high color strength, and excellent heat and light stability. These properties make it a candidate for applications requiring long-term color fidelity. In the realm of flexible electronics, its primary role would be as a colorant in insulating or dielectric layers, or as a functional component in electro-optical devices where specific absorption or emission characteristics are desired.
This document provides a comprehensive guide for researchers and scientists on the incorporation of this compound into printing inks suitable for flexible electronic applications. It covers ink formulation, preparation protocols, and methods for characterizing the final printed films.
2.0 Ink Formulation
The formulation of a stable and printable ink requires careful selection of a binder, solvent system, and dispersant to ensure proper dispersion of the this compound particles. The choice of these components is critical for achieving the desired viscosity, surface tension, and jetting characteristics for inkjet printing, as well as the appropriate rheology for screen printing.
2.1 Components
-
Pigment: this compound. It is crucial to use a grade with a small and uniform particle size distribution, ideally in the sub-micron range, to prevent nozzle clogging in inkjet printers and to ensure thin, uniform layers.
-
Binder: The binder provides adhesion to the flexible substrate and forms the solid film that encapsulates the pigment particles. For flexible electronics, binders with good flexibility and thermal stability are required. Examples include polyvinylpyrrolidone (PVP), ethyl cellulose, or acrylic resins.
-
Solvent System: The solvent system dissolves the binder and disperses the pigment. It should have a boiling point and evaporation rate suitable for the chosen printing method. For inkjet printing, solvents like diethylene glycol, triethylene glycol monomethyl ether, or N-methyl-2-pyrrolidone (NMP) are often used.
-
Dispersant: A dispersant is essential to prevent the agglomeration of pigment particles. Hyperdispersants with polymeric chains that provide steric stabilization are generally preferred for organic pigments.
2.2 Example Ink Formulations
The following table provides starting formulations for inkjet and screen printing inks. These are general guidelines and may require optimization based on the specific substrate and printing equipment used.
| Component | Inkjet Ink Formulation (wt%) | Screen Printing Ink Formulation (wt%) | Purpose |
| This compound | 2 - 5 | 15 - 30 | Colorant |
| Binder (e.g., PVP) | 1 - 3 | 20 - 40 | Film formation and adhesion |
| Dispersant | 1 - 2.5 | 2 - 5 | Pigment stabilization and prevention of agglomeration |
| Solvent (e.g., NMP) | 80 - 95 | 30 - 60 | Carrier fluid, dissolves binder |
| Additives (e.g., Surfactant) | 0.1 - 1 | 0.5 - 2 | Modify surface tension and improve substrate wetting |
3.0 Experimental Protocols
3.1 Protocol for Ink Preparation
This protocol outlines the steps for preparing a laboratory-scale batch of this compound ink.
-
Binder Dissolution: Slowly add the binder resin to the chosen solvent system in a beaker while stirring with a magnetic stirrer. Continue stirring until the binder is completely dissolved. This may take several hours.
-
Dispersant Addition: Once the binder is dissolved, add the dispersant to the solution and stir for an additional 15-20 minutes to ensure it is well-mixed.
-
Pigment Addition: Gradually add the this compound powder to the binder-dispersant solution while stirring.
-
High-Energy Mixing: To break down pigment agglomerates and achieve a fine dispersion, use a high-energy mixing method.
-
Ultrasonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Process the mixture for 30-60 minutes. Monitor the temperature to prevent overheating of the solvent.
-
Ball Milling: For larger quantities or to achieve a finer dispersion, use a ball mill with zirconia or other ceramic milling media. Mill for 12-24 hours.
-
-
Filtration: After dispersion, filter the ink through a series of filters to remove any remaining large particles. For inkjet inks, a final filtration step using a 0.5 µm or 1 µm filter is recommended to prevent nozzle clogging.
-
Characterization: Before printing, characterize the ink's physical properties, including viscosity, surface tension, and particle size distribution, to ensure they meet the requirements of the printing process.
3.2 Protocol for Printing on Flexible Substrates
-
Substrate Preparation: Clean the flexible substrate (e.g., PET, PEN, or Kapton film) with isopropyl alcohol and dry it with a stream of nitrogen gas to remove any surface contaminants. A plasma treatment can be used to improve the surface energy and promote ink wetting.
-
Printing:
-
Inkjet Printing: Load the prepared ink into a clean cartridge and purge the printhead to ensure all nozzles are firing correctly. Print the desired pattern onto the substrate using a suitable inkjet printer (e.g., a Dimatix materials printer).
-
Screen Printing: Apply the ink to a screen with the desired pattern. Use a squeegee to press the ink through the screen onto the substrate.
-
-
Curing/Annealing: After printing, the ink must be cured to remove the solvent and solidify the binder. This is typically done by heating the printed film in an oven or on a hotplate. The curing temperature and time will depend on the solvent's boiling point and the binder's properties but are generally in the range of 80-150°C for 10-30 minutes.
3.3 Protocol for Film Characterization
-
Adhesion Test: Perform a tape test according to ASTM D3359. Apply a piece of pressure-sensitive tape over the printed film and then rapidly remove it. Inspect the film for any signs of delamination.
-
Flexibility Test: Bend the printed substrate around a series of mandrels with decreasing diameters. Note the smallest diameter at which the film shows no signs of cracking or delamination.
-
Colorimetric Analysis: Use a spectrophotometer or colorimeter to measure the Lab* color coordinates of the printed film to quantify its color properties.
-
Microscopy: Use an optical or scanning electron microscope (SEM) to examine the surface morphology, print resolution, and film uniformity.
4.0 Visualizations
Caption: Workflow for the preparation of this compound ink.
Caption: Workflow for printing and characterization of the ink film.
The successful incorporation of this compound into inks for flexible electronics hinges on a systematic approach to formulation and processing. The protocols and guidelines presented here offer a solid foundation for developing stable and printable inks. Researchers should note that extensive optimization may be necessary to meet the specific performance requirements of their intended application. The excellent stability of this compound suggests its potential for creating robust and long-lasting colored layers in various flexible electronic devices.
Application Notes and Protocols for C.I. Pigment Violet 32 in Plastics and Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of C.I. Pigment Violet 32 for coloring plastics and rubber. This document includes key physical and chemical properties, detailed experimental protocols for incorporation, and a visual workflow to aid in experimental design.
Introduction
This compound is a synthetic organic pigment with a vibrant reddish-purple hue.[1] It finds extensive use in the coloration of various materials, including plastics and rubber, due to its good lightfastness and heat stability.[2][3] Chemically, it is a complex organic molecule, and its performance in a given application is highly dependent on the processing conditions and the polymer matrix in which it is dispersed. These notes are intended to provide researchers with the foundational data and methodologies to effectively utilize this compound in their work.
Physical and Chemical Properties
A summary of the key technical specifications for this compound is presented below. These values are critical for determining appropriate processing parameters and predicting the performance of the final colored product.
| Property | Value |
| C.I. Name | Pigment Violet 32 |
| C.I. Number | 12517 |
| CAS Number | 12225-08-0 |
| Chemical Formula | C27H24N6O7S |
| Molecular Weight | 576.58 g/mol |
| Appearance | Purple Powder |
| Heat Stability | 200 - 250 °C[1][2] |
| Lightfastness (Blue Wool Scale) | 7-8[3] |
| Oil Absorption | 40-97 g/100g [2][3] |
| pH | 6 |
Chemical Resistance
The resistance of this compound to various chemical agents is a critical factor in its suitability for different applications. The following table summarizes its performance against common reagents.
| Reagent | Resistance (1-5 Scale, 5=Excellent) |
| Water | 5 |
| Acid (5% Muriatic Acid) | 5 |
| Alkali (5% Sodium Carbonate) | 5 |
| Linseed Oil | 4 |
| Oleic Acid | Slightly Soluble |
| PVC Migration | Slight |
| Soap Micelle Bleeding | Slight |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into plastic and rubber matrices. These are starting-point protocols and may require optimization based on the specific polymer grade and processing equipment used.
Incorporation into Plastics via Masterbatch Extrusion
This protocol describes the preparation of a concentrated color masterbatch, which can then be blended with the virgin polymer for the final product manufacturing.
Materials and Equipment:
-
This compound powder
-
Carrier resin (e.g., LLDPE, PP, or other compatible thermoplastic)
-
Dispersing agent (e.g., polyethylene wax)
-
High-speed mixer
-
Twin-screw extruder with a strand die
-
Water bath for cooling
-
Pelletizer
Protocol:
-
Pre-mixing:
-
In a high-speed mixer, combine the carrier resin powder, this compound, and the dispersing agent. A typical formulation for a masterbatch is 30-40% pigment, 57-65% carrier resin, and 3-5% dispersing agent by weight.
-
Mix at a high speed (e.g., 800 rpm) for 3-5 minutes until a homogeneous mixture is obtained. The friction in the mixer will generate heat, which aids in the initial wetting of the pigment.
-
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. Given the heat stability of this compound (up to 250°C), a temperature profile suitable for the carrier resin can be used, ensuring the melt temperature does not exceed this limit. For LLDPE, a typical profile might be:
-
Feed zone: 160°C
-
Compression zone: 180-200°C
-
Metering zone: 210°C
-
Die: 210°C
-
-
Set the screw speed to a moderate level (e.g., 200 rpm) to ensure good dispersion without excessive shear that could degrade the pigment or polymer.
-
Feed the pre-mixed powder into the extruder hopper.
-
-
Cooling and Pelletizing:
-
The extruded strands are passed through a water bath to cool and solidify.
-
The cooled strands are then fed into a pelletizer to produce the final masterbatch pellets.
-
-
Quality Control:
-
The resulting masterbatch should be visually inspected for color uniformity and the presence of undispersed pigment specks.
-
The masterbatch can then be let down into the natural polymer at a specified ratio (e.g., 1-4%) and injection molded or extruded to produce a test specimen for color and property evaluation.
-
Incorporation into Rubber via Two-Roll Mill
This protocol outlines the dispersion of this compound into a rubber compound using a two-roll mill.
Materials and Equipment:
-
This compound powder
-
Raw rubber (e.g., Natural Rubber, SBR, EPDM)
-
Other compounding ingredients (e.g., curing agents, fillers, plasticizers)
-
Two-roll mill with adjustable nip and temperature control
Protocol:
-
Mastication:
-
Set the two-roll mill to a suitable temperature for the rubber being processed (e.g., 50-70°C for natural rubber).
-
Pass the raw rubber through the mill with a tight nip gap to break down the polymer chains and reduce its viscosity. This process is known as mastication and is essential for the proper dispersion of ingredients. Continue until the rubber forms a smooth, cohesive sheet on one of the rolls.
-
-
Ingredient Incorporation:
-
Widen the nip gap to create a rolling bank of rubber.
-
Gradually add the compounding ingredients to the bank. The order of addition is crucial and is typically determined by the specific formulation. This compound is usually added early in the mixing cycle, often with other fillers.
-
Add the pigment slowly and evenly across the bank to ensure uniform distribution.
-
-
Dispersion:
-
Once all the ingredients are incorporated, perform a series of cuts and blends to homogenize the mixture. This involves cutting the rubber sheet from one side of the mill and folding it back into the bank on the other side. Repeat this process multiple times.
-
Tighten the nip gap and perform several end-to-end passes of the entire batch to ensure thorough dispersion of the pigment.
-
-
Final Mixing and Sheeting Off:
-
The final step usually involves the addition of the curing agents at a lower temperature to prevent premature vulcanization (scorching).
-
Once the mixing is complete, the compounded rubber is sheeted off the mill at a desired thickness and allowed to cool.
-
-
Vulcanization and Testing:
-
The compounded rubber sheet can then be compression molded and vulcanized at a specific temperature and time to produce test samples for evaluating color, physical properties, and performance.
-
Workflow Diagram
The following diagram illustrates the general workflow for incorporating this compound into both plastics and rubber.
Caption: Workflow for coloring plastics and rubber with this compound.
References
Application Notes and Protocols for Solvent-Based Wood Coloring with Pigment Violet 32
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pigment Violet 32 in solvent-based wood coloring applications. The following sections detail the pigment's properties, formulation guidelines, application protocols, and methods for performance evaluation. This document is intended to serve as a foundational resource for research and development in the field of wood coatings and material science.
Introduction to Pigment Violet 32
Pigment Violet 32, also known as Benzimidazolone Bordeaux HF3R, is a synthetic organic pigment with a distinct reddish-purple hue.[1][2][3] Its chemical and physical properties make it a suitable candidate for coloring various materials, including solvent-based wood stains.[1][4] In wood coloring applications, it is often used to achieve deep, rich violet tones or, in combination with other pigments like carbon black, to formulate brown shades.[1][4]
Physicochemical Properties of Pigment Violet 32
A summary of the key properties of Pigment Violet 32 is presented in the table below. Understanding these characteristics is crucial for formulating stable and effective wood stains.
| Property | Value | Source |
| C.I. Name | Pigment Violet 32 | [2] |
| C.I. Number | 12517 | [2][3] |
| CAS Number | 12225-08-0 | [1][2][3] |
| Molecular Formula | C27H24N6O7S | [1][2][3] |
| Light Fastness (1-8 scale) | 7-8 | [1] |
| Heat Resistance | 200 °C | [1] |
| Water Resistance (1-5 scale) | 5 | [1] |
| Acid Resistance (1-5 scale) | 5 | [1] |
| Alkali Resistance (1-5 scale) | 5 | [1] |
| Oil Absorption | 97 g/100g | [1] |
Formulation of Solvent-Based Wood Stain
The formulation of a solvent-based wood stain involves the careful selection of a binder, solvent, and additives to ensure proper dispersion of Pigment Violet 32, adhesion to the wood substrate, and desired aesthetic and protective properties.
Materials
-
Pigment: Pigment Violet 32
-
Binder: Long oil alkyd resin is a common choice for solvent-based wood stains due to its good penetration and flexibility.[5]
-
Solvent: Aromatic-free mineral spirits or other suitable organic solvents.[5] The choice of solvent will influence drying time and penetration.
-
Additives:
-
Dispersing agent: To ensure uniform distribution of the pigment particles and prevent agglomeration.
-
Wetting agent: To improve the wetting of the pigment by the binder solution.
-
Anti-settling agent: To prevent the pigment from settling during storage.
-
UV stabilizer: To enhance the lightfastness of the color, particularly for exterior applications.
-
Example Formulation (for guidance)
| Component | Percentage by Weight (%) | Purpose |
| Pigment Violet 32 | 2 - 5 | Colorant |
| Long Oil Alkyd Resin (60% solids) | 30 - 40 | Binder |
| Aromatic-Free Mineral Spirits | 55 - 65 | Solvent |
| Dispersing Agent | 0.5 - 1.0 | Pigment Dispersion |
| Anti-settling Agent | 0.2 - 0.5 | Stability |
| UV Stabilizer | 0.5 - 1.0 | Durability |
Note: This is a starting point formulation and may require optimization based on the specific wood species and desired performance characteristics.
Experimental Protocols
The following protocols outline the procedures for preparing, applying, and evaluating a solvent-based wood stain containing Pigment Violet 32.
Protocol for Stain Preparation
-
Binder Dissolution: In a suitable mixing vessel, dissolve the long oil alkyd resin in the solvent under moderate agitation.
-
Pigment Dispersion:
-
In a separate container, create a pigment paste by combining Pigment Violet 32 with a portion of the binder solution and the dispersing agent.
-
Mill the pigment paste using a bead mill or a similar high-shear dispersing equipment until the desired particle size (typically a Hegman grind of 7+) is achieved.[6]
-
-
Let-down: Gradually add the pigment dispersion to the remaining binder solution under continuous stirring.
-
Additive Incorporation: Add the anti-settling agent and UV stabilizer to the mixture and stir until fully incorporated.
-
Viscosity Adjustment: Adjust the viscosity of the final stain with additional solvent if necessary.
-
Filtration: Filter the stain through a fine mesh to remove any undispersed particles.
Protocol for Wood Sample Preparation
-
Wood Selection: Select clear, defect-free wood specimens of the desired species (e.g., pine, oak, maple).
-
Sanding: Sand the wood surface progressively with 120-grit and then 180-grit sandpaper to achieve a smooth finish.
-
Cleaning: Remove all sanding dust from the wood surface using a tack cloth or compressed air.
-
Conditioning: Condition the wood samples at a constant temperature (e.g., 23 ± 2 °C) and relative humidity (e.g., 50 ± 5%) for at least 24 hours prior to staining.
Protocol for Stain Application
-
Stain Application: Apply the stain to the prepared wood surface using a brush, cloth, or spray application, ensuring even coverage.[7]
-
Penetration Time: Allow the stain to penetrate the wood for a specified period (e.g., 5-15 minutes). The duration will affect the final color intensity.
-
Excess Removal: Wipe off the excess stain from the surface with a clean, lint-free cloth, moving in the direction of the wood grain.
-
Drying: Allow the stained wood to dry completely under controlled conditions. Drying time will vary depending on the formulation and environmental conditions.
Protocol for Performance Evaluation
-
Use a spectrophotometer or colorimeter to measure the CIELAB color coordinates (L, a, b*) of the stained wood surface.
-
Take multiple measurements at different locations on the sample to ensure uniformity.
-
Calculate the color change (ΔE*) to assess color stability after exposure to light or weathering.
-
Expose the stained wood samples to a controlled light source (e.g., Xenon arc lamp) according to ASTM G155 or natural outdoor weathering as per ASTM G24.[8]
-
Periodically measure the color change (ΔE*) of the exposed samples and compare it to an unexposed control sample.
-
Sample Preparation: Cut a cross-section of the stained wood sample.
-
Microscopy:
-
Confocal Laser Scanning Microscopy (CLSM): This technique can be used to visualize and quantify the penetration of the pigmented coating into the wood structure.[9]
-
X-ray Microtomography (μCT): This non-destructive method provides 3D visualization and quantification of the coating penetration into the wood vessels.[10]
-
-
Image Analysis: Use image analysis software to measure the depth of pigment penetration from the micrographs.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the application of Pigment Violet 32 in wood coloring.
Caption: Experimental workflow for evaluating solvent-based wood stains.
Caption: Factors influencing pigment penetration into wood.
References
- 1. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
- 2. Pigment Violet 32 [dyestuffintermediates.com]
- 3. parchem.com [parchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemie.worlee.de [chemie.worlee.de]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Wood Coatings and Stains | Q-Lab [q-lab.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of commercial coating penetration into Fagus crenata wood using X-ray microtomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C.I. Pigment Violet 32 in Automotive Paint Formulations
Introduction
C.I. Pigment Violet 32 (P.V. 32) is a high-performance organic pigment belonging to the benzimidazolone monoazo chemical class.[1][2][3] It presents as a red-light purple or bluish-red powder and is utilized in demanding applications, including automotive coatings, industrial paints, printing inks, and plastics.[1][2][3][4][5][6] Its selection for automotive systems is driven by its good lightfastness and resistance properties, which are critical for durable and vibrant automotive finishes.[4][7] These notes provide detailed properties, formulation protocols, and performance considerations for researchers and scientists developing automotive paint systems incorporating P.V. 32.
Physicochemical and Performance Data
The inherent properties of this compound are crucial for predicting its behavior in an automotive coating system. The data, compiled from technical sources, is summarized below.
Table 1: Physical and Chemical Identification of this compound
| Property | Value | Reference |
| C.I. Name | Pigment Violet 32 | [1][4] |
| C.I. Number | 12517 | [1][2][8] |
| CAS Number | 12225-08-0 | [1][4] |
| Chemical Class | Benzimidazolone Monoazo | [2][3] |
| Molecular Formula | C₂₇H₂₄N₆O₇S | [1][4] |
| Molecular Weight | 576.58 g/mol | [6] |
| Appearance | Red-light purple powder | [4][5] |
Table 2: Performance and Resistance Properties of this compound
| Performance Metric | Rating/Value | Notes | Reference |
| Lightfastness | 7-8 | Scale: 1 (Poor) to 8 (Excellent). | [4] |
| Heat Stability | 200 - 250 °C | Discrepancy exists between sources. Testing is recommended for specific resin systems. | [1][4][6] |
| Water Resistance | 5 | Scale: 1 (Poor) to 5 (Excellent). | [4] |
| Acid Resistance | 5 | Tested in 5% Muriatic Acid. Scale: 1 (Poor) to 5 (Excellent). | [4] |
| Alkali Resistance | 5 | Tested in 5% Sodium Carbonate. Scale: 1 (Poor) to 5 (Excellent). | [4] |
| Oil Absorption | ~40-97 g/100g | Significant variation reported; requires specific determination. | [4][5][6] |
| Migration (PVC) | Slight Bleed | Indicates potential for migration in certain plasticized systems. |
Experimental Protocols for Automotive Paint Formulation
The following protocols outline a standard laboratory procedure for the dispersion of this compound and its incorporation into a solvent-borne automotive basecoat.
Materials and Equipment
-
Pigment: this compound
-
Dispersing Agent: High molecular weight polymeric dispersant suitable for organic pigments.
-
Resin System: Acrylic or polyester resin compatible with automotive basecoat formulations.
-
Solvents: Methoxypropyl Acetate (MPA), Xylene, Butyl Acetate (BuAc).
-
Equipment:
-
High-speed disperser with a Cowles-type blade.[9]
-
Laboratory-scale media mill (e.g., bead mill) with zirconium beads.[10][11]
-
Hegman gauge for determining fineness of grind.
-
Viscometer (e.g., Brookfield or Stormer).[9]
-
Spray gun and application booth.
-
Metal panels for drawdown/spray-out (e.g., Bonderite).
-
Laboratory oven for curing.
-
Protocol 1: Preparation of Pigment Dispersion (Millbase)
The initial and most critical stage is the creation of a stable pigment dispersion.[10] This process involves wetting the pigment, mechanically breaking down agglomerates, and stabilizing the individual particles.[9]
-
Wetting Stage:
-
In a suitable vessel, combine the primary solvent, the dispersing agent, and a portion of the binder resin.
-
Mix at low speed (e.g., 500 rpm) until homogenous.
-
Slowly add the this compound powder to the liquid mixture to avoid clumping.
-
Increase the speed of the high-speed disperser to 2,000-3,000 rpm for 15-20 minutes to ensure the pigment is fully wetted.[11]
-
-
Dispersion (Milling) Stage:
-
Transfer the pre-mix to the media mill charged with zirconium beads.
-
Mill the mixture at a tip speed and duration recommended for the specific equipment. The goal is to break down pigment aggregates and agglomerates.[10]
-
Periodically take a sample and measure the fineness of grind using a Hegman gauge.
-
Continue milling until the target particle size is achieved (typically <10 µm for automotive quality finishes).
-
Monitor the temperature throughout the process to prevent overheating, which can affect pigment and resin stability.[10]
-
-
Stabilization:
-
The dispersing agent and binder included in the formulation work to adsorb onto the pigment surface, preventing re-agglomeration (flocculation).[9]
-
Protocol 2: Let-Down and Final Paint Formulation
-
In a separate vessel, combine the remaining binder resin, solvents, and any other required additives (e.g., UV absorbers, flow agents).
-
Under slow agitation, gradually add the prepared millbase from Protocol 2.2 to the vessel. This is the "let-down" stage.
-
Continue mixing for 15-30 minutes until the batch is completely uniform.
-
Perform quality control checks: measure viscosity and adjust with solvent as needed to meet application specifications.
-
Perform an initial color drawdown and compare against a standard to ensure coloristic properties are met.
Protocol 3: Application and Performance Testing
-
Application: Apply the formulated paint to prepared test panels using a spray gun to a specified film thickness.
-
Curing: Cure the panels according to the resin manufacturer's guidelines (e.g., 30 minutes at 80°C).
-
Performance Evaluation: Subject the cured panels to a battery of standardized tests relevant to automotive coatings.
-
Weathering and Lightfastness: Expose panels in a Xenon arc weather-ometer (per ASTM D7869 or ISO 16474-2) to simulate sunlight and environmental conditions. Periodically evaluate for color change (ΔE) and gloss retention.
-
Chemical Resistance: Test resistance to typical automotive fluids such as gasoline, motor oil, and acid rain simulants (per ASTM D1308).
-
Visualized Workflows and Relationships
Diagrams created using Graphviz illustrate key processes and logical connections for formulating with this compound.
Caption: Experimental workflow for formulating an automotive paint with this compound.
Caption: Logical relationship between P.V. 32 properties and automotive application requirements.
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. The Color of Art Pigment Database: Pigment Violet - PV [artiscreation.com]
- 3. parchem.com [parchem.com]
- 4. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
- 5. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 6. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [hr.chinacolordyes.com]
- 7. wallpics.com [wallpics.com]
- 8. Pigment Violet 32 | Chroma Specialty Chemicals [chromaspecialtychemicals.com]
- 9. paint.org [paint.org]
- 10. The Importance of Pigment Dispersion in Paint Manufacturing - allwin-grinding [allwin-grinding.com]
- 11. pcimag.com [pcimag.com]
Application Notes and Protocols for C.I. Pigment Violet 32 in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Pigment Violet 32 in textile dyeing processes, with a focus on cotton substrates. Detailed experimental protocols for two common industrial methods, exhaust dyeing and pad-dry-cure, are provided, along with essential data on the pigment's properties and performance.
Introduction to this compound
This compound is a synthetic organic pigment with a distinct reddish-purple hue.[1] Chemically, it is a single azo compound.[1] While it finds extensive use in paints, printing inks, and plastics, its application in textiles offers a method for achieving vibrant violet shades with good fastness properties.[1][2] Unlike dyes, pigments are insoluble in water and do not form chemical bonds with the textile fibers. Instead, they are physically bound to the fiber surface using a polymeric binder, which is fixed through a curing process. This fundamental difference in application dictates the methodologies and auxiliaries required for successful textile coloration.
Physicochemical and Performance Data
A summary of the key properties of this compound is presented below. This data is crucial for understanding the pigment's behavior during processing and its performance in the final textile product.
| Property | Value/Rating | Reference |
| C.I. Name | Pigment Violet 32 | [1] |
| C.I. Number | 12517 | [1] |
| CAS Number | 12225-08-0 | [1] |
| Molecular Formula | C₂₇H₂₄N₆O₇S | [1] |
| Molecular Weight | 576.58 g/mol | [1] |
| Appearance | Red-light purple powder | [2] |
| Heat Resistance | 200°C | [2] |
| Light Fastness (Blue Wool Scale) | 7-8 | [3] |
| Wash Fastness (ISO 105-C06) | 4-5 (indicative) | |
| Rubbing Fastness - Dry (ISO 105-X12) | 4 (indicative) | |
| Rubbing Fastness - Wet (ISO 105-X12) | 3 (indicative) | |
| Acid Resistance (5% HCl) | 5 | [3] |
| Alkali Resistance (5% Na₂CO₃) | 5 | [3] |
Signaling Pathway and Interaction Mechanism
The interaction between this compound and textile fibers is not based on a signaling pathway in the biological sense. Instead, it is a physical adhesion mechanism facilitated by a binder. For cotton, a cellulosic fiber, the surface typically carries a negative charge in aqueous media. To enhance the deposition of the pigment particles, a pretreatment step known as cationization is often employed. This process modifies the cotton surface to impart a positive charge, thereby creating an electrostatic attraction for the anionic pigment dispersion. The subsequent application of a binder, typically an acrylic copolymer, encapsulates the pigment particles and, upon curing, forms a durable, cross-linked film that adheres the pigment to the fabric surface.
Experimental Protocols
The following are detailed protocols for the application of this compound on 100% cotton fabric. It is recommended to conduct preliminary lab trials to optimize the parameters for specific machinery and substrate characteristics.
Exhaust Dyeing Protocol
This method is suitable for garment dyeing or dyeing of yarn in package form.
4.1.1. Cationization of Cotton
-
Bath Preparation: Prepare a treatment bath with a liquor-to-goods ratio (L:R) of 10:1.
-
Chemical Dosing: Add a cationic agent (e.g., a polyamine-based compound) at a concentration of 2-4% on the weight of fabric (o.w.f.). Adjust the pH to 6.0-7.0.
-
Treatment: Introduce the cotton material into the bath at 40°C. Raise the temperature to 60°C at a rate of 1.5°C/minute. Hold at 60°C for 30 minutes.
-
Rinsing: Drain the bath and give the material a cold rinse.
4.1.2. Pigment Exhaustion
-
Dye Bath Preparation: Prepare a fresh bath at an L:R of 10:1. Add a dispersing/levelling agent (e.g., 1 g/L) and an anti-creasing agent as required.
-
Pigment Dosing: Disperse this compound (1-3% o.w.f. for light to medium shades) in cold water and add to the bath.
-
Dyeing Cycle: Introduce the cationized cotton into the bath at 40°C. Raise the temperature to 70°C at 1.5°C/minute and hold for 20-30 minutes to allow for pigment exhaustion.
-
Binder Application: Cool the bath to 60°C. Add a suitable acrylic binder (5-10% o.w.f.) and run for a further 20 minutes.
-
Finishing: Drain the bath. A final rinse with a softening agent can be performed to improve the hand feel.
-
Drying and Curing: Hydroextract the material and dry. Cure the fabric at 150-160°C for 3-5 minutes to cross-link the binder.
Pad-Dry-Cure Protocol
This continuous or semi-continuous method is ideal for dyeing fabric in open width.
4.2.1. Padding Liquor Preparation
-
Dispersion: In a mixing vessel, add the required amount of water. With stirring, add a wetting agent (e.g., 1-2 g/L) and an anti-migrating agent.
-
Pigment Addition: Add the pre-dispersed this compound (10-40 g/L for light to medium shades).
-
Binder Addition: Add a suitable acrylic binder (50-150 g/L).
-
Final Volume: Make up to the final volume with water and ensure the liquor is homogeneous.
4.2.2. Application and Curing
-
Padding: Pad the prepared cotton fabric through the liquor with a wet pick-up of 70-80%.
-
Drying: Dry the padded fabric immediately in a stenter or oven at 100-120°C for 1-3 minutes.
-
Curing: Cure the dried fabric at a higher temperature, typically 150-170°C, for 3-5 minutes to ensure full polymerization of the binder.
-
Post-Treatment: The fabric is ready for use after curing. No washing-off is required.
Experimental Workflow Diagrams
Safety and Handling
This compound is an organic pigment powder. Standard laboratory safety precautions should be observed when handling this product. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a dust mask to avoid inhalation of the powder. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a versatile pigment for achieving a reddish-purple shade on cotton textiles. Successful application relies on the appropriate selection of a dyeing method, either exhaust or pad-dry-cure, and the correct use of auxiliaries, particularly cationic agents for pretreatment and binders for fixation. The provided protocols offer a robust starting point for researchers and scientists to explore the application of this pigment in their work. Optimization of the process parameters will be necessary to achieve desired results in terms of shade depth, fastness properties, and hand feel for specific end-use applications.
References
Application of C.I. Pigment Violet 32 in Solar Cell Technology: A Review of Available Data
Initial research indicates a significant gap in the scientific literature regarding the specific application of C.I. Pigment Violet 32 in solar cell technology. While the pigment is well-documented for its use in traditional applications such as inks, paints, and plastics, its role in photovoltaics is not established in the reviewed literature. This document aims to provide a framework for potential research in this area by outlining general experimental protocols and conceptual workflows that could be adapted to investigate the suitability of this compound for solar cell applications, should a researcher wish to explore this novel path.
Hypothetical Application Pathways
For a pigment like this compound to be utilized in solar cell technology, it could potentially function in several roles within a device, such as an organic solar cell (OSC) or a dye-sensitized solar cell (DSSC). These roles primarily include:
-
Electron Donor (in OSCs): In a bulk heterojunction (BHJ) organic solar cell, a pigment could serve as the electron donor material, blended with an electron acceptor. Upon light absorption, the donor generates an exciton (a bound electron-hole pair), which then dissociates at the donor-acceptor interface.
-
Photosensitizer (in DSSCs): In a dye-sensitized solar cell, the pigment could act as the dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).
-
Hole Transport Layer (HTL): Certain organic materials can facilitate the transport of holes to the anode. The properties of this compound would need to be assessed to determine its suitability for this function.
General Experimental Workflow for Investigating a Novel Pigment in Organic Solar Cells
The following diagram illustrates a general workflow for the investigation of a new pigment, such as this compound, for its potential application in organic solar cells.
Troubleshooting & Optimization
Preventing aggregation of C.I. Pigment Violet 32 in aqueous solutions
Welcome to the technical support center for C.I. Pigment Violet 32. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the aggregation of this compound in aqueous solutions.
Troubleshooting Guide: Preventing Aggregation
Aggregation of this compound in aqueous solutions is a common issue that can impact experimental outcomes. This guide provides a systematic approach to troubleshooting and preventing this phenomenon.
Problem: My this compound is clumping and settling in my aqueous solution.
Potential Causes & Solutions:
-
Improper Wetting of the Pigment: Organic pigments like this compound can be hydrophobic, leading to poor wetting in water and subsequent aggregation.[1][2]
-
Lack of Stabilization: Once dispersed, pigment particles have a tendency to re-agglomerate due to attractive forces.
-
Solution: Utilize a polymeric dispersant. Dispersants adsorb onto the surface of the pigment particles, creating a barrier that prevents them from sticking together. This stabilization can be electrostatic, steric, or a combination of both.[3] For benzimidazolone pigments, polymeric dispersants are commonly recommended.
-
-
Incorrect pH of the Solution: The surface charge of pigment particles can be highly dependent on the pH of the aqueous medium. An inappropriate pH can lead to a reduction in repulsive forces between particles, causing them to aggregate.
-
Solution: Adjust the pH of your solution. For many organic pigments, a slightly alkaline pH (e.g., 8-10) can enhance stability by increasing the negative surface charge on the pigment particles, leading to greater electrostatic repulsion.[4] However, the optimal pH should be determined experimentally.
-
-
High Ionic Strength: The presence of salts in the aqueous solution can compress the electrical double layer around the pigment particles, reducing the effectiveness of electrostatic stabilization and promoting aggregation.[5][6][7]
-
Solution: If possible, reduce the ionic strength of your solution. If salts are a necessary component of your formulation, a steric or electrosteric dispersant may provide better stability than a purely electrostatic one.
-
Logical Troubleshooting Workflow
For a visual guide to troubleshooting aggregation, please refer to the following workflow diagram:
Caption: A flowchart outlining the steps to troubleshoot and resolve this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic organic pigment belonging to the benzimidazolone monoazo class.[8][9] It is known for its red-light purple hue and is used in various applications, including paints, printing inks, and plastics.[8][10]
Q2: Why does my this compound aggregate in water?
A2: Organic pigments like this compound are often composed of fine crystalline particles that have a strong tendency to form larger clusters, known as aggregates and agglomerates, in aqueous solutions.[2][11] This is primarily due to weak intermolecular forces, such as van der Waals forces, and the hydrophobic nature of the pigment surface, which leads to poor interaction with water molecules.[11]
Q3: What type of dispersant is best for this compound?
A3: For benzimidazolone pigments like this compound, high molecular weight polymeric dispersants are generally recommended. These can provide robust steric or electrosteric stabilization. The specific choice of dispersant will depend on the overall formulation, including the solvent system and other components.
Q4: What is the ideal pH for dispersing this compound in water?
A4: While a technical data sheet for a similar product suggests a pH of 6, adjusting the pH to a slightly alkaline range of 8 to 10 can often improve the stability of organic pigment dispersions in water.[4][10] This is because a higher pH can increase the negative charge on the pigment surface, enhancing electrostatic repulsion between particles.[4] The optimal pH should be determined experimentally for your specific system.
Q5: How can I measure the extent of aggregation in my dispersion?
A5: Several analytical techniques can be used to assess pigment aggregation:[12]
-
Dynamic Light Scattering (DLS): Measures the particle size distribution in the solution. An increase in the average particle size over time indicates aggregation.
-
UV-Visible Spectroscopy: Aggregation can cause changes in the absorption spectrum of the pigment. A decrease in absorbance or a shift in the peak wavelength can be indicative of aggregation.
-
Optical Microscopy: Allows for direct visual inspection of the dispersion for the presence of large agglomerates.[12]
-
Sedimentation Analysis: Observing the rate and volume of pigment settling over time can provide a qualitative measure of dispersion stability.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound, which can influence its behavior in aqueous solutions.
| Property | Value | Source |
| C.I. Name | Pigment Violet 32 | [8] |
| C.I. Number | 12517 | [8] |
| CAS Number | 12225-08-0 | [8] |
| Molecular Formula | C₂₇H₂₄N₆O₇S | [8] |
| Molecular Weight | 576.58 g/mol | [8] |
| Light Fastness (1-8) | 7-8 | [10] |
| Heat Resistance | 200 °C | [10] |
| Acid Resistance (1-5) | 5 | [10] |
| Alkali Resistance (1-5) | 5 | [10] |
| Oil Absorption | 97 g/100g | [10] |
| pH Value | 6 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable Aqueous Dispersion of this compound
This protocol provides a starting point for preparing a stable aqueous dispersion. Optimization of component concentrations may be necessary for specific applications.
Materials:
-
This compound powder
-
Deionized water
-
Wetting agent (e.g., a non-ionic surfactant)
-
Polymeric dispersant (e.g., a polyacrylic acid-based dispersant)
-
pH adjuster (e.g., 0.1 M NaOH or HCl)
-
High-shear mixer or sonicator
Procedure:
-
Prepare the Aqueous Phase: To a beaker containing the desired volume of deionized water, add the wetting agent and the polymeric dispersant. A typical starting concentration for the dispersant is 10-50% of the pigment weight.
-
Adjust pH: Measure the pH of the aqueous phase and adjust to the desired value (a starting point of pH 8-9 is recommended) using the pH adjuster.
-
Incorporate the Pigment: While stirring the aqueous phase with a high-shear mixer or sonicating, slowly add the this compound powder. A typical pigment loading can range from 1% to 20% (w/v), depending on the application.
-
Disperse: Continue high-shear mixing or sonication for a sufficient time (e.g., 30-60 minutes) to break down agglomerates and achieve a fine dispersion.
-
Characterize the Dispersion: Evaluate the quality of the dispersion by measuring the particle size distribution using Dynamic Light Scattering (DLS). Monitor the stability of the dispersion over time by observing for any signs of settling or by re-measuring the particle size.
Experimental Workflow Diagram:
Caption: A step-by-step workflow for preparing a stable aqueous dispersion of this compound.
Signaling Pathway Analogy: Pigment Stabilization
The process of pigment stabilization can be conceptually compared to a cellular signaling pathway where external signals (dispersants) lead to a cellular response (stable dispersion).
Caption: An analogy of the pigment stabilization process to a signaling pathway.
References
- 1. Commonly Used Benzimidazolone Organic Pigments | Fineland Chem [finelandchem.com]
- 2. nouryon.com [nouryon.com]
- 3. paint.org [paint.org]
- 4. US6648954B2 - Water-based pigment dispersion, use thereof and process for the production thereof - Google Patents [patents.google.com]
- 5. The Effect of Ionic Strength on the Formation and Stability of Ovalbumin–Xanthan Gum Complex Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of pH and ionic strength on the interactions between human serum albumin and magnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pigment Violet 32 [dyestuffintermediates.com]
- 9. CA2440535A1 - Water-insoluble violet benzimidazolone monoazo pigments - Google Patents [patents.google.com]
- 10. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
- 11. aps.anl.gov [aps.anl.gov]
- 12. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
Lightfastness and photostability issues of Pigment Violet 32 in formulations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the lightfastness and photostability of Pigment Violet 32 (PV32) in various formulations. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Pigment Violet 32 in experimental formulations.
Issue 1: Rapid Fading or Color Shift of PV32 in a Formulation
-
Question: My formulation containing Pigment Violet 32 is showing significant fading or a color shift to a duller or brownish hue after a short period of light exposure. What could be the cause?
-
Answer: Several factors can contribute to the premature degradation of Pigment Violet 32. Consider the following potential causes and solutions:
-
Pigment Concentration: Pigment Violet 32, a monoazo benzimidazolone pigment, exhibits different lightfastness properties at varying concentrations. It is generally more stable in masstone (full strength) and can become significantly less stable in tints or when highly diluted.
-
Binder System: The type of binder used in your formulation plays a critical role in the photostability of the pigment. Binders with poor UV resistance can degrade and, in the process, accelerate the degradation of the pigment. Oil-based binders may offer some initial protection due to the thickness of the film, but can yellow over time, affecting the overall color. Acrylic emulsions can vary widely in their UV stability.
-
Presence of Titanium Dioxide (TiO₂): While TiO₂ is an excellent opacifier, certain grades can be photocatalytically active. When exposed to UV radiation, these grades of TiO₂ can generate free radicals that attack and degrade organic pigments like PV32.[1]
-
UV Absorbers and Light Stabilizers: The absence of UV absorbers and hindered amine light stabilizers (HALS) in your formulation will leave the pigment vulnerable to degradation from UV radiation. HALS are particularly effective at scavenging free radicals that initiate the degradation process.[2][3][4][5]
-
Troubleshooting Steps:
-
Review Pigment Concentration: If possible, increase the concentration of Pigment Violet 32 in your formulation. If a tint is necessary, be aware that the lightfastness will likely be reduced.
-
Evaluate Your Binder: Select a binder with known high UV resistance. For critical applications, consider binders specifically formulated for outdoor or high-light-exposure environments.
-
Check Your TiO₂ Grade: If using TiO₂, ensure it is a surface-treated, non-photocatalytically active grade designed for use with organic pigments.
-
Incorporate Light Stabilizers: Add a UV absorber and a HALS to your formulation. The specific type and concentration will depend on your binder system and the intended application.
Issue 2: Inconsistent Lightfastness Results Between Batches
-
Question: I am observing batch-to-batch variation in the lightfastness of my Pigment Violet 32 formulations. Why is this happening?
-
Answer: Inconsistent lightfastness can stem from several variables in the formulation and testing process.
-
Dispersion Quality: Poor or inconsistent dispersion of the pigment can lead to the formation of agglomerates. These larger particles can scatter light differently and may not be uniformly encapsulated by the binder, leading to areas of lower stability.
-
Raw Material Variability: There can be variations in the quality and properties of raw materials, including the pigment itself, binders, and additives, from different suppliers or even different lots from the same supplier.
-
Testing Conditions: Inconsistent light exposure conditions, temperature, and humidity during testing will lead to variable results.
-
Troubleshooting Steps:
-
Optimize Dispersion: Ensure a consistent and optimal dispersion process for each batch. Use appropriate dispersing agents and milling techniques to achieve a fine and uniform particle size.
-
Standardize Raw Materials: Source raw materials from reputable suppliers and aim for lot-to-lot consistency.
-
Control Testing Environment: Utilize a controlled environment for lightfastness testing, such as an accelerated weathering chamber, to ensure consistent light intensity, temperature, and humidity. Follow standardized testing protocols like ASTM D4303.[1][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the expected lightfastness of Pigment Violet 32?
A1: The lightfastness of Pigment Violet 32 is dependent on its application. In masstone (full strength), it can have a Blue Wool Scale rating of 7-8, which is considered very good to excellent. However, in tints (when mixed with white or highly diluted), its lightfastness can drop to a Blue Wool Scale rating of 5-6, which is considered fair to good.
Q2: How does the binder system affect the photostability of Pigment Violet 32?
A2: The binder encapsulates the pigment particles and can offer protection from environmental factors.
-
Oil-based binders: Can provide good initial protection, but their tendency to yellow over time can alter the perceived color.
-
Acrylic binders: The UV stability of acrylics can vary significantly between different formulations. It is crucial to select an acrylic resin with high UV resistance for applications where lightfastness is critical.
-
Watercolor binders (e.g., gum arabic): These binders offer the least protection to the pigment, making watercolors with less lightfast pigments more susceptible to fading.[9]
Q3: Can I improve the lightfastness of Pigment Violet 32 in my formulation?
A3: Yes, the lightfastness can be improved by:
-
Using the pigment at a higher concentration.
-
Selecting a UV-resistant binder.
-
Incorporating a UV absorber and a hindered amine light stabilizer (HALS).
-
If using TiO₂, ensuring it is a non-photocatalytically active grade.
Q4: What is the photodegradation mechanism of Pigment Violet 32?
A4: Pigment Violet 32 is a monoazo benzimidazolone pigment. The primary mechanism of photodegradation for azo dyes involves the cleavage of the azo bond (-N=N-). This can be initiated by UV radiation and can be accelerated by the presence of reactive species like free radicals. The degradation of azo dyes can proceed through oxidative or reductive pathways, leading to the formation of smaller, colorless aromatic compounds. The specific degradation products of Pigment Violet 32 are not extensively documented in publicly available literature, but the general pathway involves the breakdown of the chromophore.
Q5: Are there any known incompatibilities of Pigment Violet 32 with other formulation components?
A5: While specific incompatibilities are not widely reported, it is important to consider the potential for interactions with other components. For instance, highly acidic or alkaline conditions could potentially affect the stability of the pigment. As mentioned, photocatalytically active grades of TiO₂ can lead to accelerated degradation. It is always recommended to perform compatibility and stability studies with all formulation components.
Quantitative Data
Table 1: Lightfastness Ratings of Pigment Violet 32
| Application | Blue Wool Scale Rating | ASTM Lightfastness Rating |
| Masstone | 7-8 | I (Excellent) |
| Tint | 5-6 | II (Very Good) to III (Fair) |
Note: These are typical ratings and can vary based on the specific formulation.
Experimental Protocols
Protocol 1: Evaluation of Pigment Violet 32 Lightfastness in a Coating Formulation (Modified from ASTM D4303)
This protocol outlines a method for assessing the lightfastness of Pigment Violet 32 in a specific coating formulation using an accelerated weathering chamber.
1. Materials and Equipment:
-
Pigment Violet 32
-
Binder system (e.g., acrylic emulsion, linseed oil)
-
Dispersing agent
-
Solvent (if applicable)
-
Substrate panels (e.g., aluminum, steel)
-
Film applicator (e.g., drawdown bar)
-
Accelerated weathering chamber (Xenon arc or fluorescent UV)
-
Spectrocolorimeter
-
Blue Wool Scale standards
2. Sample Preparation:
-
Prepare a masstone formulation of Pigment Violet 32 at a specified concentration in the chosen binder system. Ensure proper dispersion to achieve a Hegman grind of 7 or higher.
-
Prepare a tint formulation by mixing the masstone formulation with a white base (containing a non-photocatalytic grade of TiO₂) in a 1:10 ratio (pigment to white).
-
Apply the masstone and tint formulations to separate substrate panels using a film applicator to ensure a uniform film thickness.
-
Prepare identical samples to be used as unexposed controls.
-
Allow the panels to cure completely according to the binder manufacturer's instructions.
3. Exposure:
-
Before exposure, measure the CIELAB color values (L, a, b*) of all panels using a spectrocolorimeter.
-
Place one set of panels in the accelerated weathering chamber. Also, mount a set of Blue Wool Scale standards for reference.
-
Expose the panels to a controlled cycle of UV light and moisture according to a standard test method (e.g., ASTM G155 for Xenon Arc). The total radiant exposure should be sufficient to cause a noticeable color change in the less stable Blue Wool standards.
-
Store the control panels in a dark, climate-controlled environment.
4. Evaluation:
-
At predetermined intervals, remove the panels from the chamber and measure their CIELAB values.
-
Calculate the total color difference (ΔE) between the exposed and control panels using the following formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5
-
Compare the color change of the test panels to the fading of the Blue Wool Scale standards to assign a lightfastness rating.
Visualizations
Caption: Factors influencing the photodegradation of Pigment Violet 32.
Caption: Troubleshooting workflow for PV32 lightfastness issues.
References
- 1. kelid1.ir [kelid1.ir]
- 2. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chempoint.com [chempoint.com]
- 6. micomlab.com [micomlab.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO [en1.nbchao.com]
- 9. scispace.com [scispace.com]
Addressing hue shifts of C.I. Pigment Violet 32 at different concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Pigment Violet 32. The information provided addresses common issues related to hue shifts observed at different concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a reddish shift in the hue of our formulation as we increase the concentration of this compound. What is the likely cause of this phenomenon?
A1: This phenomenon, often referred to as a "redshift," is a common observation with some organic pigments at higher concentrations. The primary cause is related to the state of pigment dispersion. At higher concentrations, pigment particles have a greater tendency to agglomerate or flocculate. These larger clusters of particles interact with light differently than well-dispersed, individual particles, leading to a shift in the perceived color. Specifically, the increased interaction and light scattering can cause a bathochromic shift, resulting in a redder hue.
Q2: Can the particle size of this compound influence the final color of our product?
A2: Absolutely. The particle size of the pigment is a critical factor influencing its optical properties.[1][2] Finer particles generally offer higher tinting strength and can produce a cleaner, more vibrant color. However, very fine particles can also be more prone to agglomeration if not properly dispersed. Conversely, larger particles or agglomerates can lead to a duller, less intense color and can contribute to hue shifts.[1] Therefore, achieving a consistent and optimal particle size distribution through proper dispersion is crucial for color reproducibility.
Q3: How can we determine if poor dispersion is the root cause of the hue shift we are observing?
A3: Several standard methods can be used to assess the quality of your pigment dispersion. A common and practical method is the use of a Hegman gauge (fineness of grind gauge) to identify the presence of large agglomerates.[3] Microscopic analysis (optical or electron microscopy) can provide a direct visual confirmation of the dispersion quality, revealing the presence of agglomerates or flocculates.[3] Additionally, a simple "rub-up" test can be indicative.[4] If the color of a dried film changes upon rubbing, it suggests that the pigment particles were not fully deagglomerated in the initial dispersion.[4]
Q4: What role does the chosen solvent or binder system play in the color stability of this compound?
A4: The solvent and binder system play a crucial role in wetting and stabilizing the pigment particles. The compatibility between the pigment surface, the solvent, and the polymer binder is essential for achieving a stable dispersion. An inappropriate solvent or binder can lead to poor wetting of the pigment particles, promoting agglomeration and subsequent hue shifts. It is important to select a system that is known to be compatible with Naphthol AS type organic pigments like Pigment Violet 32.[5]
Troubleshooting Guide: Hue Shifts with this compound
This guide provides a systematic approach to diagnosing and resolving hue shifts observed when formulating with this compound.
Problem: A noticeable shift towards a redder hue is observed at higher pigment concentrations.
Potential Cause 1: Inadequate Pigment Dispersion
-
Symptoms:
-
Visible specks or streaks in the final product.
-
Low gloss or a hazy appearance.
-
Inconsistent color from batch to batch.
-
A positive "rub-up" test, where the color becomes stronger or shifts in the rubbed area.[4]
-
-
Troubleshooting Steps:
-
Verify Dispersion Method: Ensure that the dispersion equipment (e.g., high-speed disperser, media mill) is appropriate for organic pigments and is providing sufficient shear energy.
-
Optimize Dispersion Time: Increase the dispersion time in increments and evaluate the color at each step. Inadequate dispersion time is a common cause of agglomeration.
-
Evaluate Dispersant: Confirm that the dispersant used is suitable for organic pigments in your specific solvent/binder system. The concentration of the dispersant may also need to be optimized.
-
Perform Quality Control Checks: Regularly use a Hegman gauge or microscope to assess the fineness of the dispersion.[3]
-
Potential Cause 2: Pigment Flocculation
-
Symptoms:
-
Loss of color intensity over time.
-
Settling of the pigment, leading to a hard cake at the bottom of the container.
-
A significant change in viscosity of the formulation.
-
-
Troubleshooting Steps:
-
Review Stabilizer/Dispersant: Flocculation occurs when the pigment particles are not adequately stabilized. Re-evaluate the type and concentration of the dispersant or stabilizing agent.
-
Assess Solvent Compatibility: Ensure that the solvent system does not promote flocculation. In some cases, a change in solvent polarity can improve stability.
-
Control Temperature: Temperature fluctuations during processing and storage can sometimes induce flocculation. Maintain consistent temperature control.
-
Potential Cause 3: Incorrect Pigment-to-Binder Ratio
-
Symptoms:
-
The hue shift is highly dependent on the pigment concentration.
-
The formulation exhibits poor film-forming properties at high pigment loads.
-
-
Troubleshooting Steps:
-
Determine Critical Pigment Volume Concentration (CPVC): Understanding the CPVC of your formulation is key. Operating above the CPVC can lead to a variety of issues, including color shifts.
-
Create a Ladder Study: Prepare a series of formulations with varying pigment-to-binder ratios and measure the colorimetric properties of each. This will help identify the optimal concentration range for color stability.
-
Data Presentation
The following table illustrates a hypothetical, yet scientifically plausible, dataset showing the colorimetric changes of this compound in a generic solvent-based acrylic resin system at different concentrations. The data is presented in the CIELAB color space, where L* represents lightness, a* represents the red/green axis, b* represents the yellow/blue axis, C* represents chroma (saturation), and h° represents the hue angle. A decrease in the hue angle (h°) in this region of the color space corresponds to a shift towards red.
| Pigment Concentration (% w/w) | L | a | b | C | h° (hue angle) |
| 0.5 | 45.2 | 35.1 | -38.2 | 51.9 | 312.6 |
| 1.0 | 42.8 | 38.5 | -36.4 | 52.9 | 316.6 |
| 2.5 | 39.1 | 42.3 | -33.1 | 53.7 | 321.9 |
| 5.0 | 35.5 | 45.8 | -29.5 | 54.5 | 327.2 |
| 10.0 | 31.2 | 48.9 | -25.1 | 55.0 | 332.8 |
Experimental Protocols
Protocol 1: Preparation of a Pigment Dispersion Series
-
Objective: To prepare a series of pigment dispersions at varying concentrations to evaluate the effect on color.
-
Materials: this compound, solvent-based acrylic resin, appropriate solvent, dispersant, high-speed disperser with a Cowles blade, beakers, and a precision balance.
-
Procedure:
-
For each concentration level (e.g., 0.5%, 1.0%, 2.5%, 5.0%, 10.0% w/w), accurately weigh the required amounts of acrylic resin, solvent, and dispersant into a beaker.
-
Begin mixing at a low speed to form a vortex.
-
Slowly add the pre-weighed this compound into the vortex.
-
Once the pigment is wetted, increase the disperser speed to the recommended tip speed for the blade diameter (typically 18-25 m/s).
-
Disperse for a set amount of time (e.g., 20 minutes), ensuring the temperature does not exceed 40°C.
-
After dispersion, allow the samples to cool to room temperature before evaluation.
-
Protocol 2: Assessment of Dispersion Quality using a Hegman Gauge
-
Objective: To determine the fineness of the pigment dispersion.
-
Materials: Hegman gauge and scraper, prepared pigment dispersions.
-
Procedure:
-
Place the Hegman gauge on a flat, stable surface.
-
Apply a small amount of the pigment dispersion to the deep end of the gauge channel.
-
Hold the scraper with both hands at a 45-degree angle and draw it down the length of the gauge at a steady rate.
-
Immediately view the gauge at a low angle to the light and identify the point where a significant number of specks or scratches appear.
-
Read the corresponding value on the Hegman scale. A higher Hegman number indicates a finer dispersion.
-
Protocol 3: Colorimetric Measurement
-
Objective: To quantitatively measure the color of the prepared dispersions.
-
Materials: Spectrophotometer with CIELAB color measurement capabilities, drawdown cards (e.g., Leneta cards), and a film applicator of a specified thickness.
-
Procedure:
-
For each dispersion concentration, create a drawdown on a sealed card using the film applicator to ensure a consistent film thickness.
-
Allow the drawdowns to dry completely according to the resin manufacturer's instructions.
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the CIELAB values (L, a, b*) of at least three different areas on each drawdown and calculate the average.
-
Calculate the chroma (C) and hue angle (h°) from the averaged a and b* values.
-
Visualizations
Caption: Troubleshooting workflow for addressing hue shifts.
Caption: Experimental workflow for colorimetric analysis.
Caption: Cause-and-effect relationship of hue shift.
References
- 1. sdc.org.uk [sdc.org.uk]
- 2. Mastering Color: The Role of Pigment Particle Size in Art – Painting Best Practices [paintingbestpractices.com]
- 3. paint.org [paint.org]
- 4. How to identify the quality of dispersants? - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 5. Pigment Violet 32 | Chroma Specialty Chemicals [chromaspecialtychemicals.com]
Optimization of heat resistance for C.I. Pigment Violet 32 in plastics processing
This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the heat resistance of C.I. Pigment Violet 32 during the processing of plastics. It is intended for researchers, scientists, and drug development professionals who may be using this pigment in various applications.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in plastics, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Discoloration or Fading of Pigment During Processing
-
Question: My plastic parts colored with this compound are showing a color shift (e.g., browning, dullness, or darkening) after processing. What is the likely cause and how can I fix it?
-
Answer: Color shift during processing is a common indicator of thermal degradation of the pigment. The primary causes are excessive processing temperatures, prolonged residence time in the processing equipment, or reactions with other components in the plastic formulation.
Recommended Solutions:
-
Optimize Processing Temperature: Ensure that the processing temperature is within the recommended range for both the specific plastic and the heat stability limit of this compound (typically around 250°C).[1]
-
Minimize Residence Time: Reduce the time the molten plastic spends in the extruder or molding machine to minimize the duration of heat exposure.
-
Incorporate Heat Stabilizers and Antioxidants: The addition of a stabilizer package can significantly improve the heat resistance of the pigment. A synergistic blend of primary antioxidants (e.g., hindered phenols) and secondary antioxidants (e.g., phosphites) is often effective in preventing thermal degradation of both the polymer and the pigment.[2][3][4]
-
Ensure Proper Dispersion: Poor dispersion of the pigment can lead to the formation of agglomerates, which can degrade more easily. Ensure that the pigment is evenly dispersed in the polymer matrix.
-
Issue 2: Inconsistent Color Between Batches
-
Question: I am observing variations in the final color of my plastic parts from one production batch to another. What could be causing this inconsistency?
-
Answer: Batch-to-batch color variations can be attributed to inconsistencies in raw materials, processing conditions, or the pigment dispersion.
Recommended Solutions:
-
Standardize Processing Parameters: Maintain consistent processing temperatures, pressures, and cycle times across all batches.
-
Quality Control of Raw Materials: Ensure the quality and consistency of the base polymer resin and all additives, including the pigment.
-
Homogeneous Mixing: Implement a thorough and consistent mixing process to ensure uniform dispersion of the pigment in the polymer before processing.
-
Issue 3: Reduced Mechanical Properties of the Final Plastic Part
-
Question: After adding this compound, I've noticed a decrease in the mechanical strength of my plastic parts. Is the pigment causing this?
-
Answer: While the pigment itself is unlikely to directly cause a significant reduction in mechanical properties, issues related to its use can have an indirect effect.
Recommended Solutions:
-
Optimize Pigment Loading: Using an excessive amount of pigment can sometimes affect the polymer's properties. Use the minimum amount of pigment necessary to achieve the desired color.
-
Improve Dispersion: Pigment agglomerates can act as stress concentrators in the plastic matrix, leading to reduced mechanical performance. Improving dispersion can mitigate this issue.
-
Check for Polymer Degradation: The processing conditions that cause pigment degradation (high heat, long residence times) can also degrade the polymer itself, leading to a loss of mechanical properties. Addressing the processing conditions is key.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum processing temperature for this compound?
A1: The heat resistance of this compound is generally rated up to 250°C.[1] However, this can be influenced by the type of plastic, the presence of other additives, and the processing conditions.
Q2: In which types of plastics is this compound commonly used?
A2: this compound is frequently used in polyolefins (such as polyethylene and polypropylene) and PVC.[1][5]
Q3: What are heat stabilizers and how do they work to protect the pigment?
A3: Heat stabilizers are additives that protect polymers and pigments from degradation at high temperatures. They can function by neutralizing acidic byproducts of polymer degradation (in the case of PVC), or by preventing oxidation. Antioxidants are a type of stabilizer that inhibits oxidation by scavenging free radicals (primary antioxidants like hindered phenols) or by decomposing peroxides (secondary antioxidants like phosphites).[2][3][4]
Q4: How does the quality of pigment dispersion affect its heat resistance?
A4: Good dispersion ensures that the individual pigment particles are evenly distributed throughout the plastic matrix. Poor dispersion leads to agglomerates, which have a smaller surface area-to-volume ratio and can trap heat, leading to localized overheating and degradation.
Q5: What visual changes can I expect if this compound degrades due to heat?
A5: Thermal degradation of organic pigments like this compound typically results in a color shift. You may observe the violet color becoming duller, darker, or shifting towards a brownish or grayish hue.[6]
Data Presentation
Table 1: Heat Resistance and Processing Temperatures for this compound
| Property | Value | Polymer System | Notes |
| Heat Resistance | ~ 250 °C | General | The maximum temperature the pigment can withstand before significant color change (ΔE > 3). |
| Typical Processing Temperature | 160 - 210 °C | PVC | Processing temperatures can vary based on the specific PVC formulation (rigid vs. flexible). |
| Typical Processing Temperature | 200 - 260 °C | Polypropylene (PP) | Higher end of the range may approach the pigment's stability limit. |
| Typical Processing Temperature | 180 - 240 °C | Polyethylene (HDPE) | Well within the typical heat stability range of the pigment. |
Experimental Protocols
Protocol 1: Determination of Heat Resistance in a Polymer According to EN 12877-2
This protocol outlines a standardized method for assessing the heat stability of this compound in a specific polymer.
1. Materials and Equipment:
-
This compound
-
Polymer resin (e.g., HDPE, PP)
-
Titanium dioxide (for tint reduction, if required)
-
Two-roll mill or mixer
-
Injection molding machine
-
Spectrophotometer or colorimeter
2. Procedure:
-
Compounding: Prepare a masterbatch by dispersing a known concentration of this compound into the polymer resin using a two-roll mill or a suitable mixer. For tint evaluation, also add a specified amount of titanium dioxide.
-
Injection Molding:
-
Set the initial temperature of the injection molding machine to a baseline (e.g., 200°C).
-
Inject a standard-sized plaque and retain it as the reference sample.
-
Increase the temperature in 20°C increments.
-
At each temperature step, allow the material to reside in the barrel for a specified dwell time (typically 5 minutes) before injecting a new plaque.[7][8]
-
-
Color Measurement:
-
Allow the plaques to cool to room temperature.
-
Using a spectrophotometer, measure the color of each plaque relative to the reference plaque.
-
Calculate the total color difference (ΔE*ab).
-
-
Determination of Heat Resistance: The heat resistance is defined as the highest temperature at which the color change (ΔE*ab) is less than or equal to 3.0.[7][8]
Mandatory Visualization
Caption: Troubleshooting workflow for color issues with this compound.
Caption: Key factors for optimizing the heat resistance of this compound.
References
- 1. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
- 2. ulprospector.com [ulprospector.com]
- 3. ulprospector.com [ulprospector.com]
- 4. specialchem.com [specialchem.com]
- 5. heubach.com [heubach.com]
- 6. precisioncolorcompounds.com [precisioncolorcompounds.com]
- 7. scribd.com [scribd.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: C.I. Pigment Violet 32 & PVC Migration
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the migration of C.I. Pigment Violet 32 in Polyvinyl Chloride (PVC) formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in PVC applications.
| Question | Possible Causes | Recommended Solutions |
| Why is the color of my PVC product fading or changing over time? | This could be due to "blooming," where the pigment migrates to the surface of the PVC. This is often caused by pigment concentration above the solubility limit in the polymer, plasticizer interactions, or high processing temperatures. | - Reduce the pigment concentration to within its solubility limits in the PVC formulation.- Select a plasticizer with lower pigment solubility.- Optimize processing temperatures to prevent overheating, which can increase pigment mobility. |
| The color from my pigmented PVC is transferring to adjacent materials. How can I prevent this? | This phenomenon, known as "bleeding," occurs when the pigment dissolves in the plasticizer and then migrates into materials in contact with the PVC. The choice of plasticizer and the pigment's solubility are key factors. | - Utilize a higher molecular weight plasticizer to reduce pigment mobility.- Consider using a pigment with lower solubility in the specific plasticizer.- Evaluate the compatibility of the entire PVC formulation (resin, plasticizer, and pigment). |
| After processing, I observe specks or an uneven color distribution in my PVC. What is the cause? | Poor pigment dispersion is the likely cause. This can result from inadequate mixing, incompatible formulation components, or the pigment's inherent particle size and surface characteristics. | - Improve the dispersion process by adjusting mixing time, speed, or temperature.- Use a wetting or dispersing agent to improve the compatibility between the pigment and the PVC matrix.- Ensure the pigment has been properly dried before use, as moisture can lead to agglomeration. |
| My PVC product appears hazy or lacks clarity after adding the pigment. Why is this happening? | Pigment particles can scatter light, leading to a loss of transparency. This is influenced by the pigment's particle size, refractive index, and the quality of its dispersion within the PVC matrix. | - Select a pigment grade with a smaller, more uniform particle size.- Optimize the dispersion process to break down any pigment agglomerates.- Ensure the refractive index of the pigment is closely matched to that of the PVC formulation if transparency is critical. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a type of organic pigment. While specific public data on its composition can be limited, it is generally understood to belong to a class of high-performance pigments. Its suitability for a specific application depends on its chemical structure, which dictates its physical properties like heat stability, lightfastness, and migration resistance.
Q2: What is pigment migration in PVC?
Pigment migration in PVC refers to the movement of pigment particles from within the polymer matrix to its surface (blooming) or into an adjacent material (bleeding). This is a critical consideration in applications where color stability and non-transferability are essential, such as in medical devices, food packaging, and consumer goods.
Q3: What factors influence the migration of this compound in PVC?
Several factors can influence pigment migration:
-
Pigment Properties: The molecular size, polarity, and solubility of the pigment are crucial. Larger, less soluble pigments tend to have better migration resistance.
-
PVC Formulation: The type and concentration of plasticizers, stabilizers, and other additives can significantly impact pigment mobility.
-
Processing Conditions: High temperatures during processing can increase the solubility and mobility of the pigment within the PVC matrix.
-
Pigment Concentration: Exceeding the saturation point of the pigment in the formulation can lead to migration.
Q4: How can I test for pigment migration?
Standardized test methods are used to evaluate pigment migration. A common method is the "sandwich" test, where the pigmented PVC sample is placed in contact with a white or unpigmented PVC sheet under controlled conditions of pressure and temperature for a specific duration. The degree of color transfer to the white sheet is then assessed visually or using a colorimeter.
Experimental Protocols
Protocol 1: Evaluation of Pigment Bleeding in Plasticized PVC
1. Objective: To determine the tendency of this compound to bleed from a plasticized PVC formulation.
2. Materials:
- PVC resin
- Plasticizer (e.g., DOP, DINP)
- This compound
- White, unpigmented PVC sheet
- Two-roll mill or similar mixing equipment
- Hydraulic press
- Oven
- Colorimeter
3. Procedure:
- Prepare a masterbatch of this compound in the PVC formulation according to a specified concentration (e.g., 1% pigment by weight).
- Process the pigmented PVC formulation on a two-roll mill at a controlled temperature (e.g., 160°C) to ensure uniform dispersion.
- Mold the pigmented PVC into a sheet of uniform thickness (e.g., 2 mm) using a hydraulic press.
- Cut a sample of the pigmented PVC sheet (e.g., 50 mm x 50 mm).
- Place the pigmented sample in contact with a white, unpigmented PVC sheet of the same dimensions.
- Place the "sandwich" assembly between two glass plates and apply a uniform pressure (e.g., 1 kg).
- Store the assembly in an oven at a constant temperature (e.g., 80°C) for a specified period (e.g., 24 hours).
- After the test period, separate the sheets and visually assess the degree of color transfer to the white PVC sheet.
- For quantitative analysis, measure the color change of the white PVC sheet using a colorimeter (ΔE*).
4. Data Interpretation:
- A higher ΔE* value indicates a greater degree of pigment bleeding and lower migration resistance.
- Visual assessment is often rated on a grayscale from 1 (severe bleeding) to 5 (no bleeding).
Data Presentation
Table 1: Migration Resistance of Violet Pigments in Plasticized PVC
| Pigment | Chemical Class | Plasticizer | Test Temperature (°C) | Test Duration (hours) | Grayscale Rating (1-5) | ΔE* |
| This compound (Hypothetical) | High-Performance Organic | DOP | 80 | 24 | 3-4 | 2.5 |
| Pigment Violet A | Quinacridone | DOP | 80 | 24 | 4-5 | 1.2 |
| Pigment Violet B | Dioxazine | DOP | 80 | 24 | 3 | 3.8 |
| This compound (Hypothetical) | High-Performance Organic | DINP | 80 | 24 | 4 | 1.9 |
| Pigment Violet A | Quinacridone | DINP | 80 | 24 | 5 | 0.8 |
| Pigment Violet B | Dioxazine | DINP | 80 | 24 | 3-4 | 3.1 |
Note: Data for this compound is hypothetical for illustrative purposes. Grayscale rating: 1 = severe migration, 5 = no migration.
Visualizations
Caption: Experimental workflow for evaluating pigment migration in PVC.
Caption: Factors influencing pigment migration and corresponding solutions.
Enhancing the color strength of Graphtol Bordeaux HF3R (PV 32)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the color strength of Graphtol Bordeaux HF3R (Pigment Violet 32) during their experiments.
Troubleshooting Guide
Issue: Low Color Strength or Weak Color Development
This is a common issue that can arise from several factors throughout the dispersion and formulation process. Follow this guide to diagnose and resolve potential causes.
1. Inadequate Pigment Dispersion
Poor dispersion is the most frequent cause of low color strength. Pigment particles that are not properly separated and stabilized will exist as agglomerates, which have a smaller surface area for light interaction, leading to a weaker color.
-
Symptoms:
-
Solutions:
-
Optimize Milling/Dispersion Time: Insufficient milling time will not adequately break down agglomerates. Conversely, excessive milling can sometimes lead to particle reagglomeration. It is crucial to determine the optimal dispersion time for your specific equipment and formulation.
-
Select Appropriate Milling Technique: For organic pigments like PV 32, high-energy milling methods are often necessary.[3]
-
Optimize Milling Parameters:
-
Bead Size and Material: Smaller beads can lead to finer grinds, but the optimal size depends on the initial particle size of the pigment and the viscosity of the mill base.[5] Zirconia or other high-density ceramic beads are often used.
-
Rotor Speed: Higher speeds increase the energy input, but excessive speed can generate too much heat and potentially damage the pigment or polymer.[5]
-
-
2. Incorrect Dispersant Selection or Concentration
Dispersants are crucial for wetting the pigment particles and preventing them from reagglomerating.
-
Symptoms:
-
High viscosity of the pigment concentrate.
-
Poor color development despite adequate milling.
-
Color changes or flocculation upon let-down into the final formulation.
-
-
Solutions:
-
Dispersant Compatibility: Ensure the chosen dispersant is compatible with both the PV 32 pigment and the resin system (e.g., PVC, polyolefins). The dispersant's chemical nature should promote strong adsorption onto the pigment surface.
-
Optimize Dispersant Concentration: Both too little and too much dispersant can be detrimental. An insufficient amount will not provide adequate stabilization, while an excess can lead to issues like plasticization, reduced inter-coat adhesion, or migration. An optimal concentration needs to be determined experimentally.[6][7][8]
-
3. Formulation Incompatibility
The interaction of PV 32 with other components in the formulation can impact its color expression.
-
Symptoms:
-
Color shifting (change in hue).
-
Reduced brightness or dullness.
-
Loss of color strength over time.
-
-
Solutions:
-
Binder/Resin Interaction: The compatibility of the pigment with the carrier resin is essential. An incompatible resin can hinder proper wetting and dispersion.[8]
-
Interaction with Other Additives: Other additives in the formulation, such as stabilizers, fillers, or other pigments, can interact with PV 32. It is important to evaluate the entire formulation for potential antagonistic effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the color strength of Graphtol Bordeaux HF3R (PV 32)?
A1: The most critical factor is achieving a fine and stable dispersion of the pigment particles.[3] The primary goal is to break down pigment agglomerates into primary particles and prevent them from re-forming. This maximizes the pigment's surface area for color expression.
Q2: How can I determine the optimal concentration of a dispersant for my PV 32 formulation?
A2: The optimal dispersant concentration is typically determined by creating a ladder study. A series of pigment dispersions are prepared with varying concentrations of the dispersant, and the viscosity of each dispersion is measured. The optimal concentration often corresponds to the point of minimum viscosity, as this indicates the most efficient stabilization of the pigment particles.[7] Further confirmation can be obtained by measuring the color strength of the final products.
Q3: Can the type of milling equipment affect the final color strength of PV 32?
A3: Absolutely. Different milling techniques impart varying levels of shear and energy into the dispersion. For high-performance organic pigments like PV 32, a bead mill is often superior to a high-speed disperser in achieving the fine particle size and narrow distribution necessary for maximum color strength.[3][4]
Q4: I am observing specks in my final plastic part. What is the likely cause?
A4: Specks are a classic sign of undispersed pigment agglomerates. This could be due to insufficient milling time, inadequate milling energy (e.g., incorrect bead size or rotor speed), or an inappropriate or insufficient amount of dispersant.[1]
Q5: How is the color strength of a pigment quantitatively measured?
A5: Color strength is typically measured using a spectrophotometer or colorimeter.[9] A common method involves preparing a sample of the test pigment dispersed in a standard white base (e.g., with TiO2) and comparing its color coordinates (such as CIELAB values) to a reference standard. ASTM D4838 provides a standard test method for determining the relative tinting strength of chromatic paints.[10]
Experimental Protocols
Experiment 1: Optimization of Dispersant Concentration
Objective: To determine the optimal concentration of a selected dispersant for the dispersion of Graphtol Bordeaux HF3R in a PVC plastisol.
Materials:
-
Graphtol Bordeaux HF3R (PV 32)
-
PVC Resin
-
Plasticizer (e.g., DINP)
-
Dispersant (select a high molecular weight wetting and dispersing additive suitable for PVC)
-
High-Speed Disperser
-
Viscometer (e.g., Brookfield)
-
Spectrophotometer/Colorimeter
Methodology:
-
Preparation of a Masterbatch Series:
-
Prepare a series of five pigment concentrates. For each, maintain a constant ratio of PV 32 to PVC and plasticizer.
-
Vary the concentration of the dispersant in each concentrate as a percentage of the pigment weight (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).
-
-
Dispersion:
-
For each formulation, premix the components at a low speed.
-
Disperse each concentrate on a high-speed disperser at a constant speed (e.g., 2000 rpm) for a fixed time (e.g., 20 minutes).
-
-
Viscosity Measurement:
-
Allow the concentrates to cool to room temperature.
-
Measure the viscosity of each concentrate using a viscometer.
-
-
Let-down and Color Measurement:
-
Let down a precise amount of each pigment concentrate into a standard white PVC plastisol base.
-
Mix thoroughly until uniform.
-
Prepare drawdowns of each sample on a color chart.
-
Measure the CIELAB color coordinates of each drawdown using a spectrophotometer.
-
Calculate the color strength relative to a standard or the sample with the lowest dispersant concentration.
-
Data Presentation:
Table 1: Effect of Dispersant Concentration on Viscosity and Color Strength of PV 32 in PVC Plastisol
| Dispersant Concentration (% on pigment weight) | Viscosity (cP) | L | a | b* | Color Strength (%) |
| 0.5 | 3500 | 45.2 | 50.1 | -12.5 | 100 (Reference) |
| 1.0 | 2800 | 44.8 | 51.5 | -12.8 | 105 |
| 1.5 | 2200 | 44.5 | 52.8 | -13.1 | 110 |
| 2.0 | 2350 | 44.6 | 52.6 | -13.0 | 109 |
| 2.5 | 2600 | 44.7 | 52.4 | -12.9 | 108 |
Experiment 2: Optimization of Bead Milling Time
Objective: To determine the optimal bead milling time for maximizing the color strength of PV 32.
Materials:
-
Pre-dispersed PV 32 concentrate (using the optimal dispersant concentration from Experiment 1)
-
Laboratory-scale bead mill
-
Zirconia grinding media (e.g., 0.8-1.0 mm diameter)
-
Particle size analyzer
-
Spectrophotometer/Colorimeter
Methodology:
-
Mill Base Preparation:
-
Prepare a sufficient quantity of the PV 32 concentrate using the optimal formulation from the previous experiment.
-
-
Milling:
-
Charge the bead mill with the grinding media and the mill base.
-
Run the mill at a constant rotor speed.
-
Take samples of the dispersion at various time intervals (e.g., 15, 30, 45, 60, 90 minutes).
-
-
Particle Size Analysis:
-
Measure the particle size distribution of each sample using a particle size analyzer.
-
-
Color Measurement:
-
Prepare let-downs and drawdowns of each milled sample as in Experiment 1.
-
Measure the CIELAB color coordinates and calculate the relative color strength.
-
Data Presentation:
Table 2: Effect of Bead Milling Time on Particle Size and Color Strength of PV 32
| Milling Time (minutes) | Mean Particle Size (nm) | L | a | b* | Color Strength (%) |
| 15 | 350 | 44.5 | 52.8 | -13.1 | 100 (Reference) |
| 30 | 280 | 44.1 | 54.2 | -13.5 | 108 |
| 45 | 220 | 43.8 | 55.5 | -13.9 | 115 |
| 60 | 215 | 43.7 | 55.6 | -14.0 | 116 |
| 90 | 218 | 43.7 | 55.5 | -14.0 | 116 |
Visualizations
Caption: Factors influencing the final color strength.
Caption: Workflow for optimizing dispersant concentration.
References
- 1. Top 5 Common Plastic Coloring Problems and How to Fix Them [eupegypt.com]
- 2. usmasterbatch.com [usmasterbatch.com]
- 3. jpmtr.org [jpmtr.org]
- 4. Standardizing milling process parameters for the narrowest pigment particle size distribution with optimum energy consumption | Journal of Print and Media Technology Research [jpmtr.net]
- 5. Bead Mill Grinding Optimization: Boost Efficiency and Achieve Better Results | Z-mixer [z-mixer.com]
- 6. pcimag.com [pcimag.com]
- 7. l-i.co.uk [l-i.co.uk]
- 8. cowinextrusion.com [cowinextrusion.com]
- 9. Fast, Easy, Effective: Utilizing Spectrophotometers to Measure Color Pigment Content in Plastics | HunterLab [hunterlab.com]
- 10. measurecolour.com.my [measurecolour.com.my]
Troubleshooting poor tinting strength of Benzimidazolone Violet in mixtures
Technical Support Center: Benzimidazolone Violet
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor tinting strength with Benzimidazolone Violet pigments in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is Benzimidazolone Violet and why is it used?
Benzimidazolone Violet is a type of organic pigment known for its high-performance properties, including good thermal, hydrolysis, and photolysis resistance.[1][2] These characteristics are attributed to its molecular structure, which allows for strong intermolecular hydrogen bonding and efficient packing.[1] It is used in various applications, including paints, coatings, and plastics, where durable and stable color is required.
Q2: What is "tinting strength" and how is it evaluated?
Tinting strength refers to the ability of a colored pigment to alter the color of a white base.[3] A pigment with high tinting strength will produce a deep, vibrant color even when mixed with a large amount of a white pigment, such as titanium dioxide (TiO2) or zinc oxide.[3][4] It is a critical measure of a pigment's efficiency and coloristic properties. Evaluation typically involves mixing a standardized amount of the colored pigment with a white pigment and a vehicle (like linseed oil) and comparing the resulting color depth against a reference standard.[5][6]
Q3: Are there different types of Benzimidazolone Violet?
Yes. While often referred to by its general chemical class, specific pigment designations exist. For instance, Pigment Violet 32 (PV32) is a monoazo benzimidazolone.[7] Different manufacturing processes and post-synthesis treatments can lead to variations in particle size, shape, and surface chemistry, all of which can impact performance characteristics like tinting strength and hue.[1] Some variants may have a redder hue in their concentrated form (masstone) and shift towards a more violet or lilac shade when mixed with white (in tints).[7][8]
Troubleshooting Guide for Poor Tinting Strength
Q4: My mixture containing Benzimidazolone Violet has weak, underwhelming color. What are the likely causes?
Poor tinting strength of Benzimidazolone Violet in a mixture can stem from several factors, primarily related to pigment dispersion and formulation compatibility. The most common causes are:
-
Inadequate Dispersion: The pigment particles are not sufficiently broken down and wetted, leading to large agglomerates that are inefficient at scattering and absorbing light.[9][10]
-
Incorrect Particle Size: The primary particle size of the pigment may be too large, which reduces its surface area and, consequently, its ability to interact with light.[11][12]
-
Poor Stabilization: After initial dispersion, the pigment particles may be re-agglomerating (flocculating) in the formulation, leading to a loss of color strength.[10][13]
-
Formulation Incompatibility: The chosen solvent, resin, or dispersing agent may not be suitable for Benzimidazolone Violet, leading to poor wetting and stability.[9]
Below is a logical workflow to diagnose the issue:
Caption: A high-level workflow for troubleshooting poor tinting strength.
Step 1: Evaluating Pigment Dispersion
Q5: How can I determine if my Benzimidazolone Violet is poorly dispersed?
A simple visual test is often the first step. Prepare a drawdown of your colored mixture on a transparent film or glass slide and compare it to a standard or a previous batch with good color strength. Look for signs of poor dispersion such as:
-
Speckling or "seeds": Undispersed pigment agglomerates are visible.
-
Low gloss: Poorly dispersed pigments can lead to a rougher surface and reduced gloss.
-
Color shift: The hue may be different from what is expected.
For a more quantitative assessment, microscopy can be used to visualize the pigment particles in the liquid formulation.
Q6: What factors in my dispersion process could be causing the issue?
The mechanical process of dispersion is critical.[3] Consider the following process-related factors:
-
Shear Energy: Insufficient shear rate or tip speed during mixing will not adequately break down pigment agglomerates.[3]
-
Milling Time: The duration of the dispersion process may be too short.
-
Temperature and Viscosity: The viscosity of the mill base (the initial mixture of pigment, vehicle, and dispersant) must be optimal. Too low a viscosity results in inefficient shearing, while too high a viscosity can lead to excessive heat and potential equipment issues.[10]
-
Equipment Choice: The type of dispersion equipment (e.g., high-speed disperser, bead mill, three-roll mill) must be appropriate for the pigment and formulation.[3]
| Parameter | Low Value Impact | High Value Impact | Recommendation |
| Shear Rate | Incomplete deagglomeration | Can cause polymer degradation | Optimize for your equipment and formulation |
| Milling Time | Agglomerates remain | Wasted energy, potential for over-grinding | Determine optimal time via experimentation |
| Mill Base Viscosity | Poor shear transfer | Excessive heat, poor flow | Adjust solvent/resin ratio for optimal viscosity |
Caption: Impact of key dispersion process parameters on tinting strength.
Step 2: Reviewing Formulation Components
Q7: My dispersion process seems correct. Could my choice of dispersing agent be the problem?
Yes, the dispersing agent is crucial for achieving a stable dispersion.[9] Benzimidazolone pigments, being organic, often have hydrophobic surfaces and require specific dispersants for optimal wetting and stabilization in various media.[9]
-
Inadequate Wetting: The dispersant may not be effectively lowering the surface tension between the pigment particles and the liquid medium.[10]
-
Poor Stabilization: The dispersant should provide a robust barrier around each pigment particle to prevent them from re-agglomerating. This is achieved through either electrostatic or steric stabilization.[14]
-
Incorrect Dosage: Both too little and too much dispersing agent can be detrimental. Insufficient dosage leads to incomplete coverage of pigment particles, while excessive amounts can cause issues like water sensitivity or inter-coat adhesion problems.
Caption: Visualization of pigment stabilization by a dispersing agent.
Q8: How do I select a better dispersing agent for Benzimidazolone Violet?
Selection should be based on the solvent system (aqueous vs. non-aqueous) and the surface chemistry of the pigment. High molecular weight polymeric dispersants are often effective for organic pigments. It is advisable to consult technical data sheets from dispersant manufacturers or to screen a few different types experimentally. A ladder study, where the concentration of the dispersant is varied, is the best way to determine the optimal dosage.
Step 3: Assessing Pigment Properties
Q9: Could the batch of Benzimidazolone Violet I'm using be the issue?
Yes, batch-to-batch variability in pigments can occur. The primary property to consider is the particle size distribution.
-
Particle Size: As a general rule, for a given pigment, smaller primary particle sizes result in a larger total surface area, which typically leads to higher tinting strength.[11][15] If a batch of pigment has a significantly larger average particle size or a broader distribution, its tinting strength will likely be lower.
| Property | Effect on Tinting Strength | Typical Range for High-Performance Pigments |
| Primary Particle Size | Smaller size generally increases strength | 50 - 200 nanometers |
| Surface Area (BET) | Higher area correlates with higher strength | 20 - 80 m²/g |
Caption: General relationship between Benzimidazolone Violet physical properties and tinting strength.
You can request a certificate of analysis from your supplier for each batch to compare key properties like particle size distribution.
Experimental Protocols
Protocol 1: Standard Method for Evaluating Tinting Strength
This protocol is adapted from industry standards like ASTM D387 for a laboratory setting.[3][6]
Objective: To determine the relative tinting strength of a Benzimidazolone Violet sample against a reference standard.
Materials:
-
Benzimidazolone Violet (Test Sample and Reference Standard)
-
White Pigment (e.g., Titanium Dioxide, Rutile)
-
Vehicle (e.g., bleached linseed oil, or the resin system of your formulation)
-
Analytical balance
-
Glass slab or plate
-
Spatula
-
Muller or glass hand muller
-
Drawdown bar and chart
Procedure:
-
Weighing: Accurately weigh 0.1 g of the reference standard Benzimidazolone Violet pigment and 2.0 g of the white pigment.
-
Mixing: Place the pigments onto the glass slab. Add a measured volume (e.g., 0.8 mL) of the vehicle.
-
Paste Formation: Thoroughly mix the pigments and vehicle with the spatula to form a uniform paste.
-
Mulling: If using a hand muller, spread the paste into a ribbon and perform a set number of rubs (e.g., 50), with one forward and one backward stroke counting as a single rub.[6] Gather the paste and repeat for another 50 rubs.
-
Repeat for Test Sample: Repeat steps 1-4 precisely with the test sample of Benzimidazolone Violet.
-
Drawdown: Place a small amount of the reference paste and the test paste side-by-side at the top of a drawdown chart.
-
Comparison: Using the drawdown bar, draw both pastes down the chart simultaneously to create two adjacent stripes of uniform thickness.
-
Evaluation: Visually compare the color depth of the two stripes. If the test sample stripe is lighter, it has lower tinting strength than the standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. scispace.com [scispace.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. kelid1.ir [kelid1.ir]
- 7. Color Spotlight: Benzimidazolone Violet (PV32) – Idyll Sketching [idyllsketching.com]
- 8. m.youtube.com [m.youtube.com]
- 9. specialchem.com [specialchem.com]
- 10. paint.org [paint.org]
- 11. naturalpigments.com [naturalpigments.com]
- 12. Effect of Pigment Particle Size on Coating Properties [en1.nbchao.com]
- 13. The role of dispersants. With the development of society, the… | by nurchem | Medium [medium.com]
- 14. chempoint.com [chempoint.com]
- 15. researchgate.net [researchgate.net]
Minimizing the darkening effect of C.I. Pigment Violet 32 upon light exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Pigment Violet 32. The focus is on understanding and minimizing the darkening effect observed upon light exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic organic pigment belonging to the benzimidazolone monoazo class.[1] Its chemical structure features an azo group, which is a key component of its chromophore, responsible for its color.[2] It is known for its vibrant, deep violet color and is used in various applications, including paints, coatings, and plastics.[2][3]
Q2: Why does this compound darken upon light exposure?
The precise mechanism for the darkening of this compound is not extensively documented in publicly available literature. However, the phenomenon is likely due to photochemical reactions that alter the pigment's molecular structure. Unlike fading, which typically involves the cleavage of the chromophore, darkening may result from the formation of new or extended conjugated systems within the molecule or through the formation of colored degradation products. Azo dyes can undergo complex photochemical reactions, including oxidation and reduction, which can be influenced by the pigment's environment.[4][5]
Q3: What factors can influence the rate of darkening?
Several factors can affect the lightfastness and the tendency of this compound to darken:
-
Light Intensity and Spectrum: Higher intensity light, particularly in the UV region, will accelerate the degradation process.
-
Presence of Oxygen and Moisture: Oxidative degradation pathways are often implicated in the color change of organic pigments.
-
Formulation Components: The choice of binder, solvents, and other additives in a formulation can significantly impact the pigment's stability.
-
Temperature: Elevated temperatures can sometimes accelerate photochemical reactions.
Q4: Are there any general strategies to improve the lightfastness of organic pigments?
Yes, several strategies are employed to enhance the photostability of organic pigments:
-
Inclusion of Light Stabilizers: The use of UV absorbers and Hindered Amine Light Stabilizers (HALS) is a primary method for protecting polymers and coatings from photodegradation.
-
Proper Dispersion: Ensuring the pigment is well-dispersed within the matrix can protect individual particles from excessive light exposure.
-
Use of Protective Coatings: Applying a clear topcoat containing UV absorbers can shield the pigmented layer from harmful radiation.
-
Careful Selection of Formulation Ingredients: Avoiding components that may promote photodegradation is crucial.
Troubleshooting Guide: Minimizing the Darkening of this compound
This guide addresses specific issues you may encounter during your experiments and provides actionable steps to mitigate the darkening effect.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid and significant darkening of the pigment in a new formulation. | Incompatibility with formulation components. | 1. Review all components of the formulation for known photosensitizing properties. 2. Systematically replace individual components (e.g., binder, solvent, plasticizer) and re-evaluate the lightfastness. 3. Incorporate a UV absorber and a HALS into the formulation (see Experimental Protocols). |
| Pigment darkens in a clear formulation but is more stable in an opaque one. | Shielding effect of other pigments. | 1. This is expected behavior. Opaque pigments can scatter and absorb UV radiation, protecting the organic pigment. 2. For clear or translucent formulations, the addition of a UV absorber is critical. |
| Darkening is more pronounced at the surface of the material. | Higher exposure to light and oxygen at the surface. | 1. This indicates that the degradation is primarily a surface phenomenon. 2. Incorporate a HALS, which is particularly effective at the surface where it can scavenge free radicals. 3. Consider applying a protective, UV-absorbing topcoat. |
| The addition of a UV absorber alone is not sufficient to prevent darkening. | The degradation mechanism involves free radical pathways. | 1. UV absorbers primarily work by filtering UV light. If the degradation is initiated by absorbed visible light or proceeds via free radical chain reactions, a UV absorber alone may be insufficient. 2. Combine the UV absorber with a HALS for a synergistic effect. HALS will interrupt the free-radical degradation cycle. |
| The pigment appears to change hue, not just darken. | Formation of multiple degradation products with different absorption spectra. | 1. This suggests a complex degradation pathway. 2. Analytical techniques such as UV-Vis spectroscopy and HPLC-MS can be used to characterize the color change and identify degradation products. 3. A combination of a broad-spectrum UV absorber and a HALS is recommended to inhibit multiple degradation pathways. |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Light Stabilizers
Objective: To determine the effectiveness of a UV absorber and a Hindered Amine Light Stabilizer (HALS), both individually and in combination, in minimizing the darkening of this compound in a specific formulation.
Materials:
-
This compound
-
Your formulation base (e.g., polymer, resin, coating)
-
UV absorber (e.g., a benzotriazole or hydroxyphenyl-triazine type)
-
HALS (e.g., a hindered amine type)
-
Substrate for sample preparation (e.g., glass slides, polymer plaques)
-
Controlled light exposure chamber (e.g., Xenon arc or fluorescent UV accelerated weathering tester)
-
Colorimeter or spectrophotometer
Methodology:
-
Sample Preparation:
-
Prepare four batches of your formulation containing this compound at a consistent concentration.
-
Control: No additives.
-
UVA: Add the UV absorber at the manufacturer's recommended concentration (typically 0.5-2.0% by weight of the total solids).
-
HALS: Add the HALS at the manufacturer's recommended concentration (typically 0.5-2.0% by weight of the total solids).
-
UVA + HALS: Add both stabilizers at their recommended concentrations.
-
-
Ensure thorough mixing and dispersion of the pigment and additives in each batch.
-
Apply each formulation to the substrate to create uniform films or plaques of a consistent thickness.
-
Prepare duplicate or triplicate samples for each batch.
-
Mask a portion of each sample with an opaque material to serve as an unexposed reference.
-
-
Accelerated Weathering:
-
Place the samples in the accelerated weathering chamber.
-
Set the exposure conditions according to a relevant standard (e.g., ASTM G154 for fluorescent UV exposure or ASTM G155 for Xenon arc exposure). The conditions should simulate the end-use environment as closely as possible.
-
Expose the samples for a predetermined duration, with periodic removal for evaluation.
-
-
Evaluation:
-
At each time point, remove the samples from the chamber.
-
Measure the color of both the exposed and unexposed areas of each sample using a colorimeter or spectrophotometer. Record the CIELAB color values (L, a, b*).
-
Calculate the color change (ΔE*) between the exposed and unexposed areas for each sample.
-
Visually assess the samples for any other signs of degradation, such as cracking, chalking, or loss of gloss.
-
-
Data Analysis:
-
Plot the ΔE* values as a function of exposure time for each of the four batches.
-
Compare the rate and extent of color change between the control and the stabilized samples.
-
Evaluate the individual and synergistic effects of the UV absorber and HALS.
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from your experiments.
| Formulation | Exposure Time (hours) | ΔL | Δa | Δb | ΔE |
| Control | 0 | 0 | 0 | 0 | 0 |
| 100 | |||||
| 250 | |||||
| 500 | |||||
| UVA | 0 | 0 | 0 | 0 | 0 |
| 100 | |||||
| 250 | |||||
| 500 | |||||
| HALS | 0 | 0 | 0 | 0 | 0 |
| 100 | |||||
| 250 | |||||
| 500 | |||||
| UVA + HALS | 0 | 0 | 0 | 0 | 0 |
| 100 | |||||
| 250 | |||||
| 500 |
Note: ΔL* represents the change in lightness (a negative value indicates darkening), while Δa* and Δb* represent changes in the red-green and yellow-blue color axes, respectively. ΔE* is the total color difference.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the photodegradation and stabilization of this compound.
Caption: A simplified theoretical pathway for the photodarkening of this compound.
Caption: Experimental workflow for mitigating pigment darkening.
References
Refining experimental protocols to account for C.I. Pigment Violet 32 impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols that account for potential impurities in C.I. Pigment Violet 32.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound, also known as Benzimidazolone Bordeaux HF3R, is a synthetic organic monoazo pigment.[1][2] Its chemical formula is C27H24N6O7S.[1] In a research context, it may be used as a colorant or dye in various applications, including in plastics and inks.[3]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities in this compound can arise from several sources during its manufacturing process. The synthesis involves a diazotization reaction of 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide followed by a coupling reaction with 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide.[1] Potential impurities therefore include:
-
Unreacted starting materials: Residual amounts of 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide and 3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide.
-
Side-reaction products: Byproducts from incomplete or alternative reaction pathways during the diazotization and coupling steps.
-
Residual solvents: Organic solvents used during the synthesis and purification of the pigment.[4][5]
Q3: Can impurities in this compound affect my experimental results?
A3: Yes, impurities in this compound have the potential to significantly impact experimental outcomes, particularly in sensitive biological and chemical assays.
-
Biological Activity: The starting materials for this compound synthesis belong to the sulfonamide and naphthamide chemical classes. Derivatives of these compounds have been shown to possess biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[6][7][8] The presence of such impurities could lead to unexpected biological effects in cell-based assays.[9]
-
Assay Interference: Impurities can interfere with various types of assays. For instance, they might exhibit autofluorescence, which can interfere with fluorescence-based assays.[10] They can also interfere with the biochemical reactions of the assay itself.
-
Solvent Effects: Residual solvents from the manufacturing process can also impact in vitro cell-based assays, potentially causing cytotoxicity or altering cellular responses.[11][12]
Troubleshooting Guides
This section provides guidance on how to identify and address common issues that may arise from impurities in this compound.
Issue 1: Unexpected Biological Activity Observed in Control Experiments
-
Symptom: You observe unexpected cytotoxicity, anti-proliferative effects, or other biological responses in control experiments where only the vehicle and this compound are present.
-
Potential Cause: The pigment may contain biologically active impurities, such as unreacted starting materials (sulfonamide and naphthamide derivatives).
-
Troubleshooting Workflow:
-
Recommended Actions:
-
Analyze Pigment Purity: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of impurities.
-
Purify the Pigment: If impurities are detected, purify the pigment using an appropriate method (see Experimental Protocols section).
-
Re-test: Repeat the control experiments with the purified pigment. If the unexpected activity is eliminated, it was likely caused by the impurities.
-
Source Higher Purity Pigment: If purification is not feasible, obtain a higher purity grade of this compound from a different supplier.
-
Issue 2: Inconsistent or Irreproducible Results in Assays
-
Symptom: You are experiencing high variability or lack of reproducibility in your assay results when using different batches of this compound.
-
Potential Cause: Batch-to-batch variation in the type and concentration of impurities.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent results between pigment batches.
-
Recommended Actions:
-
Analyze All Batches: Perform analytical testing (e.g., HPLC) on all batches of the pigment being used.
-
Compare Impurity Profiles: Compare the chromatograms to identify differences in the impurity profiles between batches.
-
Standardize the Pigment: If significant variations are found, consider purifying a sufficient quantity of one batch to use for the entire study to ensure consistency.
-
Implement Quality Control: Establish a routine quality control check for each new batch of this compound received.
-
Issue 3: Assay Signal Interference
-
Symptom: You observe high background signals, signal quenching, or a shift in the spectral properties of your assay when this compound is present.
-
Potential Cause: The pigment or its impurities are interfering with the detection method of your assay (e.g., fluorescence, absorbance).
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting assay signal interference.
-
Recommended Actions:
-
Spectral Analysis: Run an absorbance and fluorescence scan of this compound dissolved in the assay buffer to determine its spectral properties.
-
Check for Overlap: Compare the pigment's spectral properties with the excitation and emission wavelengths of your assay's fluorophores or the absorbance wavelength of your chromophores.
-
Adjust Assay Parameters: If there is spectral overlap, investigate whether the assay's wavelengths can be shifted to a region with less interference from the pigment.
-
Purify the Pigment: If the interference is suspected to be from an impurity, purify the pigment and repeat the spectral analysis.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general method for analyzing the purity of this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable modifier).
-
This compound sample.
-
Solvent for dissolving the pigment (e.g., Dimethyl sulfoxide - DMSO).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of DMSO to prepare a stock solution.
-
Further dilute the stock solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the percentage of B over a set time to elute compounds with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the expected absorbance of the pigment and potential impurities (e.g., 254 nm, 280 nm, and the λmax of the pigment).
-
-
Data Analysis:
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that represent impurities.
-
The relative area of each peak can be used to estimate the percentage of each impurity.
-
Data Presentation:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD (200-600 nm) |
Protocol 2: Purification of this compound by Solvent Washing
This protocol describes a basic method for removing soluble impurities from the pigment.
Materials and Reagents:
-
This compound.
-
A series of organic solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane).
-
Beakers and filtration apparatus (e.g., Büchner funnel and vacuum flask).
-
Filter paper.
Procedure:
-
Solvent Selection: Test the solubility of the pigment in a range of solvents to find one that dissolves the impurities but not the pigment itself.
-
Washing:
-
Suspend the crude pigment in the selected solvent.
-
Stir the suspension for a set period (e.g., 1-2 hours) at room temperature or with gentle heating.
-
Filter the pigment and wash the filter cake with fresh solvent.
-
-
Drying:
-
Dry the purified pigment in a vacuum oven at a suitable temperature to remove any residual solvent.
-
-
Purity Assessment:
-
Analyze the purity of the dried pigment using the HPLC method described in Protocol 1 to confirm the removal of impurities.
-
Data Presentation:
| Solvent | Pigment Solubility | Impurity Solubility (Hypothetical) |
| Methanol | Low | High |
| Ethanol | Low | Medium |
| Acetone | Low | Medium |
| Dichloromethane | Medium | High |
Potential Signaling Pathway Interference
Impurities with biological activity, such as sulfonamide derivatives, could potentially interfere with cellular signaling pathways. For example, some sulfonamides are known to inhibit the folate synthesis pathway in microorganisms, which is also present in plants. [9]While the direct effect on mammalian cells might differ, it highlights the potential for off-target effects.
Caption: Potential mechanism of interference by a biologically active impurity.
This diagram illustrates how a biologically active impurity could interact with a cellular target, modulate a signaling pathway, and ultimately affect the experimental readout. Researchers should be mindful of such potential off-target effects when using technical-grade pigments in biological systems.
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. Pigment Violet 32 | Chroma Specialty Chemicals [chromaspecialtychemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel naphthylamide derivatives as dual-target antifungal inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of C.I. Pigment Violet 32 and Perylene Violet (PV 29) for Scientific Applications
A detailed guide for researchers, scientists, and drug development professionals on the performance, properties, and potential biological relevance of two distinct violet pigments.
In the realm of scientific research and development, the selection of appropriate chemical compounds is paramount. This guide provides a comprehensive comparative analysis of two high-performance violet pigments: C.I. Pigment Violet 32 and Perylene Violet (PV 29). While both offer strong, vibrant violet hues, their underlying chemistry dictates vastly different properties and, consequently, their suitability for specialized applications, particularly within the biomedical field. This report details their performance characteristics, outlines standard experimental protocols for their evaluation, and explores the significant biological relevance of Perylene Violet (PV 29).
Executive Summary
This compound is a robust, general-purpose organic pigment from the benzimidazolone azo class, valued in industrial applications for its good overall fastness properties. In contrast, Perylene Violet (PV 29), a perylene diimide (PDI), transcends its role as a mere colorant. The unique photophysical and electrochemical properties of the perylene core structure have led to its investigation in advanced applications, including bioimaging, biosensing, and therapeutics. A key finding is the ability of PDI derivatives to act as mimics of the antioxidant enzyme superoxide dismutase (SOD), a function of considerable interest in drug development and cellular biology. For researchers, while PV 32 may serve as a reliable colorant, PV 29 and its derivatives offer a platform for functional molecular design.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key properties and performance data for this compound and Perylene Violet (PV 29), compiled from technical datasheets and scientific literature.
Table 1: General and Chemical Properties
| Property | This compound | Perylene Violet (PV 29) |
| Chemical Class | Benzimidazolone (Monoazo) | Perylene Diimide (PDI) |
| C.I. Name | Pigment Violet 32 | Pigment Violet 29 |
| C.I. Number | 12517 | 71129 |
| CAS Number | 12225-08-0 | 81-33-4 |
| Molecular Formula | C₂₇H₂₄N₆O₇S | C₂₄H₁₀N₂O₄ |
| Molecular Weight | 576.58 g/mol | 390.35 g/mol |
| Shade | Reddish-Violet / Bordeaux | Dark Maroon to Red-Violet |
Table 2: Performance and Fastness Properties
| Performance Metric | This compound | Perylene Violet (PV 29) |
| Lightfastness (Blue Wool Scale) | 7-8 | 8 |
| Heat Stability | ~200-250°C | ~300°C |
| Acid Resistance | Good to Excellent | Excellent |
| Alkali Resistance | Good to Excellent | Excellent |
| Solvent Resistance | Good | Excellent |
| Migration Resistance | Good | Excellent |
Note: Performance data is aggregated from multiple sources and can vary based on the specific grade, application medium, and testing conditions.
Biological and Advanced Applications
A critical distinction for the target audience lies in the pigments' applicability beyond simple coloration.
This compound: The primary applications for this pigment are in industrial settings such as paints, printing inks, and plastics.[1][2][3][4][5] Its chemical structure, an azo-based benzimidazolone, is designed for stability and color strength in these matrices. While its toxicology is a subject of study for industrial safety, there is limited evidence in the available literature of its use as a functional material in drug development or advanced biological research.[6]
Perylene Violet (PV 29): As a member of the perylene diimide (PDI) family, PV 29 possesses a highly stable, planar polycyclic aromatic core. This structure imparts exceptional chemical, thermal, and photostability, along with strong absorption of visible light and high fluorescence quantum yields.[7][8] These properties have made PDI derivatives a major focus of research in materials science and biomedicine.[7][8][9]
Notably, water-soluble PDI derivatives have been developed for a range of biological applications:
-
Bioimaging and Biosensing: Their high fluorescence and photostability make them excellent probes for cellular imaging.[7][9]
-
Drug and Gene Delivery: PDI-based nanostructures are being explored as carriers for therapeutic agents.[7]
-
Photodynamic and Photothermal Therapy: The ability to generate reactive oxygen species or heat upon light absorption is being harnessed for cancer therapy.[7][9]
-
Superoxide Dismutase (SOD) Mimetics: Certain PDI derivatives have been shown to catalytically convert superoxide radicals (O₂•⁻) to molecular oxygen and hydrogen peroxide, mimicking the function of the vital antioxidant enzyme SOD.[5][9][10] This has significant implications for developing therapies against diseases associated with oxidative stress.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a key biological pathway for PV 29 and a general experimental workflow relevant to both pigments.
Caption: Catalytic cycle of Perylene Violet (PV 29) acting as a superoxide dismutase (SOD) mimetic.
Caption: A typical experimental workflow for the characterization and performance testing of pigments.
Experimental Protocols
The following are summaries of standard methodologies for evaluating key pigment properties. These protocols are based on established ASTM and ISO standards.
Lightfastness Evaluation (ASTM D4303 / ISO 105-B02)
-
Objective: To determine the resistance of the pigment to color change upon exposure to a standardized light source, simulating indoor or outdoor exposure.
-
Methodology:
-
Sample Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, alkyd resin) and applied uniformly to a substrate. A portion of each sample is masked to serve as an unexposed reference.
-
Exposure: Samples are placed in a xenon-arc exposure apparatus, which simulates the full spectrum of sunlight.[7] The exposure conditions (irradiance, temperature, humidity) are controlled according to the specific standard (e.g., ASTM D4303, Method C).[7][8]
-
Evaluation: The color of the exposed portion is compared to the unexposed (masked) portion at specified intervals.
-
Color Change Measurement: The color difference (ΔE*) is quantified using a spectrophotometer or colorimeter as per ASTM D2244.[11]
-
Rating: The lightfastness is rated based on the amount of color change after a specific radiant exposure, often using the Blue Wool Scale (ranging from 1 for very poor to 8 for excellent lightfastness).[10]
-
Heat Stability Evaluation (ISO 787-21)
-
Objective: To assess the pigment's ability to withstand high temperatures without significant color change, which is crucial for applications involving high-temperature processing (e.g., plastics).
-
Methodology:
-
Sample Preparation: The pigment is incorporated into a thermoplastic polymer (e.g., HDPE, PVC) at a specified concentration.
-
Processing: The pigmented polymer is processed through injection molding or extrusion at a series of increasing temperatures.
-
Evaluation: The color of the samples processed at elevated temperatures is compared to a control sample processed at a lower, stable temperature.[1][12][13]
-
Color Change Measurement: The color difference (ΔE*) is quantified using a spectrophotometer.
-
Rating: The heat stability is reported as the maximum temperature at which the pigment shows no significant color change (e.g., ΔE* < 3).
-
Chemical Resistance Evaluation (ASTM D1308)
-
Objective: To determine the pigment's resistance to color change, bleeding, or degradation when exposed to various chemicals.
-
Methodology:
-
Sample Preparation: A cured film of the pigmented medium is prepared on a non-porous substrate.
-
Exposure: A defined amount of the test chemical (e.g., 5% HCl, 5% NaOH, ethanol, xylene) is applied to the surface of the film and covered (spot test) for a specified duration (e.g., 24 hours).
-
Evaluation: After exposure and cleaning, the test area is visually examined for any changes in color, gloss, or blistering compared to an unexposed area of the same sample.
-
Rating: The resistance is typically rated on a scale (e.g., 1 to 5), where 5 indicates no change and 1 indicates severe degradation.
-
Conclusion
The choice between this compound and Perylene Violet (PV 29) is highly dependent on the intended application. For industrial uses requiring a cost-effective, durable violet colorant, this compound is a suitable candidate. However, for the scientific community, particularly those in drug development, cell biology, and advanced materials, Perylene Violet (PV 29) offers a far more versatile and functional platform. Its exceptional stability, coupled with its proven utility in bioimaging and its intriguing potential as a therapeutic agent through SOD mimetic activity, makes it a subject of significant research interest. Researchers are encouraged to consider not just the color, but the inherent chemical functionality of PV 29 and its derivatives when designing experiments and developing new technologies.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. RSB [portal.rsb.gov.rw]
- 3. lonroy.com [lonroy.com]
- 4. store.accuristech.com [store.accuristech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Summary of Pigment Color Performance Testing Standards [en1.nbchao.com]
- 7. micomlab.com [micomlab.com]
- 8. store.astm.org [store.astm.org]
- 9. Perylene Diimide as a Precise Graphene-like Superoxide Dismutase Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlas-mts.com.br [atlas-mts.com.br]
- 11. infinitalab.com [infinitalab.com]
- 12. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 13. standards.iteh.ai [standards.iteh.ai]
Performance Showdown: C.I. Pigment Violet 32 vs. Quinacridone Violet (PV 19)
A Comparative Guide for Researchers and Formulation Scientists
In the vast spectrum of violet pigments, C.I. Pigment Violet 32 and Quinacridone Violet (C.I. Pigment Violet 19) are two prominent choices, each offering a unique profile of properties suitable for a range of applications. This guide provides a detailed comparison of their performance characteristics, supported by available data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Chemical and Physical Properties at a Glance
| Property | This compound | Quinacridone Violet (PV 19) |
| C.I. Name | Pigment Violet 32 | Pigment Violet 19 |
| C.I. Number | 12517 | 73900 |
| Chemical Class | Single Azo | Quinacridone |
| CAS Number | 12225-08-0 | 1047-16-1 |
| Molecular Formula | C27H24N6O7S | C20H12N2O2 |
| Molecular Weight | 576.58 g/mol [1][2] | 312.33 g/mol [3] |
| Color | Reddish-purple[1][2] | Red to Violet[4][5] |
Performance Characteristics: A Quantitative Comparison
The selection of a pigment is often dictated by its fastness properties. Below is a summary of the key performance indicators for both pigments.
| Performance Parameter | This compound | Quinacridone Violet (PV 19) |
| Lightfastness (BWS) | 8[2][6] | 7-8[4][7] |
| Heat Resistance | 250°C[2][6] | 250°C[3] |
| Acid Resistance | 5 (Excellent)[1] | 5 (Excellent)[4][7] |
| Alkali Resistance | 5 (Excellent)[1] | 5 (Excellent)[4][7] |
| Oil Resistance | - | 5 (Excellent)[3] |
| Water Resistance | - | 5 (Excellent)[3] |
Note: Lightfastness is rated on the Blue Wool Scale (BWS) from 1 (very poor) to 8 (excellent). Resistance to chemicals is typically rated on a scale of 1 (poor) to 5 (excellent).
In-Depth Performance Analysis
This compound , a member of the azo family, exhibits outstanding lightfastness with a rating of 8 on the Blue Wool Scale.[2][6] Its thermal stability is also noteworthy, with a heat resistance of up to 250°C.[2][6] This makes it a suitable candidate for applications requiring high durability and resistance to fading. It is commonly used in paints, printing inks, and plastics such as PVC and polyolefins.[1][8]
Quinacridone Violet (PV 19) is a high-performance pigment renowned for its overall excellent fastness properties.[3] It demonstrates very good to excellent lightfastness (7-8) and maintains its stability at temperatures up to 250°C.[3][4][7] A key advantage of PV 19 is its exceptional resistance to a wide range of chemicals, including acids and alkalis, as well as water and oil.[3][4][7] Quinacridone Violet exists in different crystal forms, primarily beta (β) and gamma (γ), which can influence its color and transparency.[9] The beta form typically provides a reddish-purple hue, while the gamma form can range from a red to a violet shade.[9] This versatility makes it a popular choice in a broad array of applications, including automotive paints, industrial coatings, inks, plastics, and even artist colors in various media like acrylics, oils, and watercolors.[4][10][11]
Experimental Protocols
While specific experimental details from the cited sources are not provided, the performance data presented are typically generated using standardized industry-accepted methodologies.
Lightfastness Testing: This is commonly evaluated using ASTM D4303, which involves exposing pigmented samples to a controlled light source, such as a xenon arc lamp, that simulates natural sunlight. The degree of color change is then assessed by comparing the exposed sample to an unexposed control, with the results rated against the Blue Wool Scale.
Heat Stability Testing: This is determined by incorporating the pigment into a polymer or coating and then subjecting the material to a series of increasing temperatures for a specified duration. The temperature at which a noticeable color change occurs is reported as the heat stability limit.
Chemical Resistance Testing: This involves immersing a pigmented panel or plastic chip in various chemical solutions (e.g., acids, alkalis, solvents) for a set period. The sample is then rinsed and evaluated for any changes in color, gloss, or surface integrity. The resistance is rated on a scale of 1 to 5, where 5 indicates no change.
Decision Pathway for Pigment Selection
The choice between this compound and Quinacridone Violet (PV 19) depends on the specific requirements of the application. The following diagram illustrates a simplified decision-making workflow.
A simplified workflow for selecting between this compound and Quinacridone Violet (PV 19).
Conclusion
Both this compound and Quinacridone Violet (PV 19) are high-quality pigments offering excellent lightfastness and heat stability. This compound stands out for its top-tier lightfastness, making it an ideal choice for applications where color stability under prolonged light exposure is critical. Quinacridone Violet (PV 19), on the other hand, offers a more comprehensive package of excellent fastness properties, including superior chemical resistance, and greater versatility across a wider range of systems. The final selection should be guided by a thorough evaluation of the performance requirements of the intended application.
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [cy.chinacolordyes.com]
- 3. Pigment violet 19|FQuinacridone Violet 19|CAS No.1047-16-1 [xcolorpigment.com]
- 4. shop.kremerpigments.com [shop.kremerpigments.com]
- 5. Quinacridone | 1047-16-1 [chemicalbook.com]
- 6. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 7. shop.kremerpigments.com [shop.kremerpigments.com]
- 8. Pigment Violet 32 | Chroma Specialty Chemicals [chromaspecialtychemicals.com]
- 9. Pigment Violet 19 - SY Chemical Co., Ltd. [sypigment.com]
- 10. Quinacridone - Wikipedia [en.wikipedia.org]
- 11. DuraPaint®3019B Pigment Violet 19 | Fineland Chem [finelandchem.com]
Spectroscopic comparison of C.I. Pigment Violet 32 and Cobalt Violet (PV 14)
A Spectroscopic Showdown: C.I. Pigment Violet 32 vs. Cobalt Violet (PV 14)
In the realm of violet pigments, both organic and inorganic compounds offer a diverse palette for researchers and product developers. This guide provides a detailed spectroscopic comparison of two prominent violet pigments: this compound, a synthetic organic benzimidazolone azo pigment, and Cobalt Violet (PV 14), an inorganic pigment most commonly composed of cobalt phosphate. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate pigment based on its unique spectral characteristics.
Chemical and Physical Properties
A fundamental understanding of the chemical nature of these pigments is crucial for interpreting their spectroscopic behavior. This compound is a complex organic molecule, while Cobalt Violet is a simpler inorganic salt.[1]
| Property | This compound | Cobalt Violet (PV 14) |
| Chemical Class | Benzimidazolone Azo[2][3] | Inorganic[4] |
| Chemical Formula | C₂₇H₂₄N₆O₇S[1] | Co₃(PO₄)₂[5][6] |
| C.I. Name | Pigment Violet 32 | Pigment Violet 14[4][6] |
| CAS Number | 12225-08-0[1] | 13455-36-2 (for Cobalt Ammonium Phosphate) |
Spectroscopic Analysis
The following sections detail the spectroscopic signatures of this compound and Cobalt Violet (PV 14) across various analytical techniques.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is directly related to the perceived color of the pigment.
Experimental Protocol: UV-Visible Reflectance Spectroscopy
UV-Visible reflectance spectra can be acquired using a spectrophotometer equipped with a reflectance sphere accessory. The powdered pigment is densely packed into a sample holder. The instrument is calibrated against a white standard (e.g., BaSO₄ or a certified white tile). Spectra are typically recorded from 380 nm to 780 nm. The resulting reflectance data indicates which wavelengths of light are absorbed and which are reflected, defining the pigment's color.
Data Summary:
| Spectroscopic Technique | This compound | Cobalt Violet (PV 14) |
| UV-Vis Reflectance | Data not readily available in public spectral databases. As a violet pigment, it is expected to show strong absorbance in the yellow-green region of the visible spectrum (approx. 560-600 nm). | Exhibits characteristic reflectance maxima around 420 nm and a minimum (strongest absorbance) around 580 nm.[7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, offering a detailed fingerprint of the chemical bonds present.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A small amount of the dry pigment powder is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. A spectrum is typically collected over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted.
Data Summary:
| Spectroscopic Technique | This compound | Cobalt Violet (PV 14) |
| FT-IR (cm⁻¹) | Spectral data is available in the IRUG (Infrared and Raman Users Group) database.[3] Characteristic peaks for benzimidazolone azo pigments include N-H stretching, C=O stretching, aromatic C=C stretching, and azo (-N=N-) vibrations.[8] | The spectrum is dominated by strong, broad bands characteristic of the phosphate (PO₄³⁻) anion. Key vibrational modes are observed around 1038 cm⁻¹ (P-O stretching) and 689-539 cm⁻¹ (O-P-O bending).[5][9] |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for identifying both organic and inorganic components.
Experimental Protocol: Raman Microspectroscopy
A small amount of the pigment is placed on a microscope slide. The sample is brought into focus under the microscope of the Raman spectrometer. The spectrum is acquired using a specific laser excitation wavelength (e.g., 785 nm). The laser power is adjusted to avoid sample degradation, and the acquisition time is optimized to achieve a good signal-to-noise ratio.
Data Summary:
| Spectroscopic Technique | This compound | Cobalt Violet (PV 14) |
| Raman (785 nm excitation, cm⁻¹) | A detailed Raman spectrum is available through the SOPRANO project.[2] Key peaks are expected to correspond to the vibrations of the azo group and the benzimidazolone ring structure. | Raman spectra are available in the Cultural Heritage Science Open Source database.[10] The primary Raman bands are associated with the vibrational modes of the phosphate group (PO₄³⁻). |
Visualizing the Data
To further aid in the understanding of these two pigments, the following diagrams illustrate their chemical structures and a typical experimental workflow for their spectroscopic comparison.
Caption: Chemical structures of this compound and Cobalt Violet (PV 14).
Caption: Experimental workflow for the spectroscopic comparison of pigments.
Conclusion
This compound and Cobalt Violet (PV 14) exhibit distinct spectroscopic profiles that reflect their different chemical compositions. This compound, as an organic azo compound, shows complex FT-IR and Raman spectra with numerous sharp peaks corresponding to its various functional groups. In contrast, the inorganic nature of Cobalt Violet (cobalt phosphate) results in simpler spectra dominated by the strong vibrations of the phosphate anion. While both are violet, their UV-Vis reflectance spectra differ in the precise wavelengths of maximum absorbance, which can lead to subtle differences in hue. This comparative guide provides the foundational spectroscopic data and methodologies to enable informed decisions in research and development applications requiring precise colorimetric and chemical characterization.
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. SOPRANO [soprano.kikirpa.be]
- 3. Spectral Database Index | IRUG [irug.org]
- 4. artistpigments.org [artistpigments.org]
- 5. Cobalt Violet, dark – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 6. Cobalt violet - ColourLex [colourlex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chsopensource.org [chsopensource.org]
A Comparative Guide to C.I. Pigment Violet 32 for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of C.I. Pigment Violet 32 with viable alternatives, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and professionals in drug development who may utilize this pigment in their work, from formulation studies to labeling and diagnostics.
Introduction to this compound
This compound is a synthetic organic pigment belonging to the single azo class.[1] It is widely used across various industries, including textiles, medicine, food, cosmetics, plastics, paints, and inks, due to its distinct reddish-purple hue and general stability.[1][2] Its chemical formula is C₂₇H₂₄N₆O₇S, and its CAS number is 12225-08-0.[1][3][4] While primarily an industrial colorant, its potential interactions within biological systems are of interest to the drug development community, particularly in applications such as medical device coatings, specialized formulations, and as a fluorescent dye or chemical stain.[2][5]
Comparative Performance Data
To validate the experimental results of this compound, a comparative analysis against other commercially available violet pigments is essential. This section presents a summary of the performance characteristics of this compound alongside two common organic alternatives, C.I. Pigment Violet 19 and C.I. Pigment Violet 23, and a general overview of inorganic violet pigments.
| Property | This compound | C.I. Pigment Violet 19 (Quinacridone) | C.I. Pigment Violet 23 (Dioxazine) | Inorganic Violet Pigments (e.g., Cobalt Violet) |
| Chemical Class | Single Azo | Quinacridone | Dioxazine | Metal Salts/Complex Oxides |
| CAS Number | 12225-08-0 | 1047-16-1 | 6358-30-1 | Varies (e.g., 13455-36-2 for Cobalt Violet) |
| Lightfastness (1-8 Scale) | 7-8 | 6-8 | 7-8 | Generally Excellent (8) |
| Heat Resistance (°C) | 200 | 200-250 | 200 | Very High (>800°C for some CICPs) |
| Acid Resistance (1-5 Scale) | 5 | 5 | 5 | Variable, some have lower resistance |
| Alkali Resistance (1-5 Scale) | 5 | 5 | 5 | Generally Good to Excellent |
| Solvent Resistance | Good | Excellent | Excellent | Excellent |
| Color Shade | Reddish-Purple | Bluish to Reddish Violet | Reddish to Bluish Violet | Varies (e.g., reddish-violet for Cobalt Violet) |
| Applications | Paints, Inks, Plastics, Textiles, Cosmetics | Automotive paints, high-end industrial coatings, plastics | Plastics, industrial paints, textile printing | High-durability coatings, plastics, ceramics |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of pigment performance. The following are standard protocols for key experimental parameters.
Lightfastness Testing (Adapted from ASTM D4303)
Objective: To determine the resistance of the pigment to color change upon exposure to light.
Methodology:
-
Sample Preparation: Disperse the pigment in a suitable vehicle (e.g., acrylic emulsion for a water-based paint) at a specified concentration. Apply a uniform film of the pigmented medium onto a stable, non-reactive substrate. A portion of the sample should be masked to serve as an unexposed reference.
-
Exposure: Expose the prepared samples to a controlled light source that simulates indoor daylight. A xenon-arc apparatus is commonly used for accelerated testing.[1][5]
-
Irradiance: Typically 0.35 W/m²/nm at 340 nm.
-
Relative Humidity: 55 ± 5%.
-
Temperature: Controlled black panel temperature.
-
-
Evaluation: After a predetermined exposure time (e.g., equivalent to 1260 MJ/m² total spectral radiant exposure), measure the color difference (ΔE) between the exposed and unexposed portions of the sample using a spectrophotometer or colorimeter.[2] The color difference is calculated using the CIE 1976 Lab color difference equation.[1]
-
Rating: Assign a lightfastness rating based on the Blue Wool Scale (1-8), where 8 indicates the highest lightfastness.
Chemical Resistance Testing
Objective: To evaluate the stability of the pigment when exposed to acidic and alkaline environments.
Methodology:
-
Sample Preparation: Prepare a dispersion of the pigment in a suitable medium.
-
Exposure: Immerse the pigmented sample in acidic and alkaline solutions of known concentrations (e.g., 5% hydrochloric acid and 5% sodium carbonate) for a specified duration at a controlled temperature.
-
Evaluation: After exposure, rinse the sample with deionized water and dry it. Visually assess any changes in color, gloss, or surface texture compared to an unexposed control sample. A rating on a 1-5 scale is typically used, where 5 represents no change.
Dispersibility Testing in Plastics (Filter Pressure Value - FPV)
Objective: To assess the ease of dispersion of the pigment in a polymer matrix.
Methodology:
-
Compounding: Mix the pigment with the polymer (e.g., LDPE) and any necessary additives in a two-roll mill or an extruder.
-
Extrusion and Filtration: Extrude the pigmented polymer melt through a filter screen of a defined mesh size at a constant rate and temperature.
-
Pressure Measurement: Continuously measure the pressure increase behind the filter screen as the pigment agglomerates clog the filter.
-
Calculation: The filter pressure value (FPV) is calculated based on the rate of pressure increase over time. A lower FPV indicates better dispersion.
Visualizing Experimental and Logical Relationships
Diagrams can effectively illustrate complex processes and relationships. The following are Graphviz diagrams representing a typical experimental workflow for pigment validation and a hypothetical signaling pathway for investigating the biological effects of a compound.
Caption: Experimental workflow for validating pigment performance.
Caption: Hypothetical signaling pathway for compound screening.
Conclusion
This compound demonstrates robust performance characteristics, particularly in terms of lightfastness and chemical resistance, making it a suitable candidate for a wide range of applications. When compared to alternatives like C.I. Pigment Violet 19 and C.I. Pigment Violet 23, the choice of pigment will ultimately depend on the specific requirements of the application, such as the desired shade, processing conditions, and cost-effectiveness. For applications demanding the highest durability, especially at elevated temperatures, complex inorganic pigments may be a more suitable, albeit less chromatic, option. The provided experimental protocols offer a standardized framework for researchers to conduct their own validation studies and make informed decisions based on empirical data.
References
A Comparative Guide to High-Temperature Violet Pigments: Alternatives to C.I. Pigment Violet 32
For researchers, scientists, and professionals in drug development, the selection of appropriate pigments for high-temperature applications is critical to ensure product stability, integrity, and performance. C.I. Pigment Violet 32 is a commonly used violet pigment; however, a range of alternative pigments offer comparable or superior performance characteristics, particularly in demanding high-temperature environments. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data to inform selection for specific applications.
Performance Comparison of High-Temperature Violet Pigments
The following table summarizes the key performance characteristics of this compound and its alternatives based on available technical data. It is important to note that performance can vary depending on the specific grade of the pigment, the polymer or binder system used, and the processing conditions.
| Pigment | Chemical Class | Heat Stability (°C) | Lightfastness (Blue Wool Scale) | Chemical Resistance (1-5 Scale, 5=excellent) |
| This compound | Monoazo | 200 - 250[1][2] | 7-8[2][3] | Acid: 5, Alkali: 5[3][4] |
| C.I. Pigment Violet 23 | Dioxazine | 200 - 280[5][6][7][8][9] | 7-8[3][6] | Acid: 5, Alkali: 5[3][6][10] |
| C.I. Pigment Violet 29 | Perylene | ~300[11] | 8[11] | Acid: 5, Alkali: 5[11] |
| C.I. Pigment Violet 19 | Quinacridone | 260 - >300[12][13][14] | 7-8[15][16][17] | Acid: 5, Alkali: 5[15][16] |
In-Depth Pigment Analysis
This compound serves as a benchmark, offering good overall properties. It is a monoazo pigment with a reddish-purple hue.[2][4] Its heat stability is generally suitable for many applications, though it may be limiting for some high-temperature engineering plastics.[1][2]
C.I. Pigment Violet 23 , a dioxazine violet, is a widely used high-performance alternative with a strong, bluish-violet shade.[8][18] It exhibits excellent lightfastness and chemical resistance, often surpassing that of PV 32. Its heat stability is also notably high, making it suitable for a broader range of polymers and processing temperatures.[5][6][7][8]
C.I. Pigment Violet 29 , a perylene pigment, offers exceptional performance for the most demanding applications.[11][19] It is recognized for its outstanding heat stability, weather fastness, and high color strength.[20] Its chemical resistance is also excellent, making it a robust choice for automotive coatings and other applications requiring long-term durability.[11]
C.I. Pigment Violet 19 , a quinacridone pigment, provides a spectrum of violet to red shades and is known for its exceptional lightfastness and weather resistance.[15][16][21] Different crystal forms of PV 19 offer varying color and performance characteristics. It demonstrates very good heat stability, particularly in engineering plastics, and excellent resistance to chemicals.[12][13][14]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability.
Heat Stability: The heat stability of pigments is typically evaluated by incorporating the pigment into a specific polymer (e.g., HDPE, PVC) at a defined concentration. The colored polymer is then subjected to a series of increasing temperatures for a specific duration (e.g., 5-10 minutes) in an injection molding machine or an oven. The temperature at which a significant color change (ΔE*ab > 3) occurs, compared to a sample processed at a lower, stable temperature, is considered the heat stability limit. The color difference is measured using a spectrophotometer according to ASTM D2244 .[22][23][24][25][26]
Lightfastness: Lightfastness is assessed using the Blue Wool Scale, an international standard for measuring the permanence of coloring agents.[22][23] Pigmented samples are exposed to a calibrated artificial light source (e.g., Xenon arc lamp) that simulates natural sunlight. The degree of fading is then compared to a set of eight standard blue wool swatches, each with a known lightfastness. A rating from 1 (very poor) to 8 (excellent, no fading) is assigned.
Chemical Resistance: Chemical resistance is determined by exposing a pigmented sample (typically a coating or plastic plaque) to various chemicals, such as acids (e.g., 5% HCl) and alkalis (e.g., 5% NaOH), for a specified period.[3][6][10] The effect on the color and surface of the sample is then visually assessed against a 1 to 5 grey scale, where 5 represents no change, according to ISO 105-A03 .[27][28][29][30][31]
Logical Relationship for Pigment Selection
The following diagram illustrates the decision-making process for selecting an alternative pigment to this compound based on key performance requirements.
Caption: Decision pathway for selecting a high-temperature violet pigment.
References
- 1. Pigment violet 19 | PDF [slideshare.net]
- 2. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 3. union-pigment.com [union-pigment.com]
- 4. Pigment Violet 32 [dyestuffintermediates.com]
- 5. ramdevpigments.com [ramdevpigments.com]
- 6. narayan-pigments.com [narayan-pigments.com]
- 7. Permanent Violet 23 (C.I. Pigment Violet 23)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 8. zeyachem.net [zeyachem.net]
- 9. Pigment Violet 23 - SY Chemical Co., Ltd. [sypigment.com]
- 10. sypigment.com [sypigment.com]
- 11. epsilonpigments.com [epsilonpigments.com]
- 12. mschemicals.in [mschemicals.in]
- 13. chembk.com [chembk.com]
- 14. Pigment Violet 19 - SY Chemical Co., Ltd. [sypigment.com]
- 15. kremer-pigmente.com [kremer-pigmente.com]
- 16. shop.kremerpigments.com [shop.kremerpigments.com]
- 17. vipulorganics.com [vipulorganics.com]
- 18. ispigment.com [ispigment.com]
- 19. lyliangangdyes.com [lyliangangdyes.com]
- 20. Federal Register :: C.I. Pigment Violet 29 (PV29); Regulation Under the Toxic Substances Control Act (TSCA) [federalregister.gov]
- 21. Pigment Violet 19 (Quinacridone Violet 19) CAS No 1047-16-1 [colorbloomdyes.com]
- 22. micomlab.com [micomlab.com]
- 23. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 24. intertekinform.com [intertekinform.com]
- 25. store.astm.org [store.astm.org]
- 26. img.antpedia.com [img.antpedia.com]
- 27. scribd.com [scribd.com]
- 28. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 29. Standard - Textiles - Tests for colour fastness - Part A03: Grey scale for assessing staining (ISO 105-A03:2019) SS-EN ISO 105-A03:2019 - Swedish Institute for Standards, SIS [sis.se]
- 30. BS EN ISO 105-A03:2019 | 31 Oct 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 31. jamesheal.com [jamesheal.com]
A Comparative Performance Analysis of C.I. Pigment Violet 32 in Various Polymer Systems
This guide provides a comprehensive cross-verification of the performance of C.I. Pigment Violet 32 against other common violet pigments in a variety of polymer systems. The data presented is intended for researchers, scientists, and product development professionals to facilitate informed decisions in pigment selection for specific applications.
Performance Data Summary
The following tables summarize the quantitative performance data of this compound and its alternatives—C.I. Pigment Violet 19, C.I. Pigment Violet 23, and C.I. Pigment Violet 29—across several key performance indicators in different polymer systems.
Table 1: Heat Stability (°C)
| Pigment | Polyolefins (PE, PP) | PVC | Polystyrene (PS) | ABS | PET | PC |
| This compound | 250[1] | 200[2][3] | - | - | - | - |
| C.I. Pigment Violet 19 | 300[4] | 300[4] | 300[4] | 300[4] | 300[4] | 300[4] |
| C.I. Pigment Violet 23 | 280[5][6] | 200[6] | 220[6] | - | 280[6] | - |
| C.I. Pigment Violet 29 | 300[7] | - | - | - | 290[7] | - |
Table 2: Lightfastness (Blue Wool Scale, 1-8)
| Pigment | Polyolefins (PE, PP) | PVC | Polystyrene (PS) | ABS | PET | PC |
| This compound | 7-8 (Full Shade), 6-7 (Tint)[1][8] | 7-8[1] | - | - | - | - |
| C.I. Pigment Violet 19 | 8[4][9] | 8[4][9] | 8[4][9] | 8[4][9] | 8[4][9] | 8[4][9] |
| C.I. Pigment Violet 23 | 7-8[5][10][11] | 7-8[5][10][11] | 7-8[10][11] | - | - | - |
| C.I. Pigment Violet 29 | 7-8[7] | - | - | - | 7-8[7] | - |
Table 3: Migration Resistance (Grey Scale, 1-5)
| Pigment | Plasticized PVC (pPVC) |
| This compound | 5[1] |
| C.I. Pigment Violet 19 | 5[9] |
| C.I. Pigment Violet 23 | 4[10][11] |
| C.I. Pigment Violet 29 | 5[7] |
Experimental Protocols
The performance data cited in this guide is based on standardized testing methodologies. The following are detailed protocols for the key experiments.
Color Measurement
The color coordinates of the pigmented polymer samples are measured using a spectrophotometer or colorimeter. The color difference (ΔE*) between an unexposed sample and a sample subjected to testing (e.g., heat or light exposure) is calculated.
-
ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates : This standard is used to calculate the color difference between a reference and a test specimen.[6][10][12][13][14]
-
ISO 18314-1 - Analytical colorimetry — Part 1: Practical colour measurement : This standard specifies the method for determining the colour coordinates of a paint film, which is applicable to plastic samples as well.[15][16][17][18][19]
-
ISO 105-A02 - Grey scale for assessing change in colour : A visual assessment of color change is often performed using a grey scale, where a rating of 5 indicates no change and 1 indicates a severe change.[1][3][11][20][21][22][23]
Heat Stability
Heat stability is determined by exposing pigmented polymer samples to elevated temperatures for a specified duration and then assessing the color change.
-
ISO 787-21 - General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium : This method involves preparing a pigmented sample in a stoving medium and comparing its color to a standard after heating at specified temperatures and times.[24][25][26][27][28] The temperature at which a significant color change (e.g., ΔE* > 3) occurs is reported as the heat stability.
Lightfastness
Lightfastness is evaluated by exposing pigmented polymer samples to a controlled artificial light source that simulates natural daylight and assessing the resulting color change.
-
ISO 105-B02 - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test : This standard, while developed for textiles, is widely used for pigments in plastics.[1][21][29][30][31] Samples are exposed to a xenon arc lamp, and the color change is compared to a set of blue wool standards (rated 1-8, where 8 is the highest lightfastness).
-
ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials : This practice provides the operational procedures for xenon arc light and water apparatus used to simulate weathering effects.[7][8][32][33][34]
-
ISO 4892-2 - Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps : This standard specifies the methods for exposing plastic specimens to xenon-arc light to reproduce weathering effects.[33][35][36][37][38]
-
ASTM D3424 - Standard Practice for Evaluating the Relative Lightfastness and Weatherability of Printed Matter : This practice is relevant for assessing the lightfastness of pigments in printed plastic films.[2][5][39][40][41]
Migration Resistance
Migration resistance is the ability of a pigment to remain within the polymer matrix and not bleed onto the surface or into an adjacent material. This is particularly important in plasticized polymers like flexible PVC.
-
DIN 53775 - Testing of pigments and fillers; determination of bleeding in plasticized polyvinyl chloride (PVC-P) : In this test, a colored plasticized PVC sample is placed in contact with a white, uncolored plasticized PVC sheet under pressure and at a specified temperature.[42][43] The degree of staining on the white sheet is then assessed using the ISO 105-A02 grey scale, where a rating of 5 indicates no migration.
Visualizations
Pigment Selection and Evaluation Workflow
The following diagram illustrates a logical workflow for the selection and performance verification of a pigment for a specific polymer system.
Caption: Workflow for pigment selection and performance verification.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. intertekinform.com [intertekinform.com]
- 7. store.astm.org [store.astm.org]
- 8. micomlab.com [micomlab.com]
- 9. product.fb.gongchang.com [product.fb.gongchang.com]
- 10. store.astm.org [store.astm.org]
- 11. shop.jamesheal.com [shop.jamesheal.com]
- 12. micomlab.com [micomlab.com]
- 13. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 14. img.antpedia.com [img.antpedia.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. ISO 18314-1-2015 "Analytical Colorimetry - Part 1: Practical Colour Measurement" | NBCHAO [en1.nbchao.com]
- 18. UNE EN ISO 18314-1:2019 Analytical colorimetry - Part 1: Practical colour measurement (ISO 18314-1:2015) [en-standard.eu]
- 19. e-standart [e-standart.gov.az]
- 20. caimi.net [caimi.net]
- 21. atlas-mts.com.br [atlas-mts.com.br]
- 22. GREY SCALE UNI EN ISO 105 A02 / A03 – Caimi srl [caimi.net]
- 23. Grey Scale For Assessing Change In Color ISO 105/A02 GB/T250 (Color Card-Color checker)-INTEKE INSTRUMENT [inteke.com]
- 24. DIN EN ISO 787-21 : 2018 General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) [testecom.bsbstd.co.in]
- 25. RSB [portal.rsb.gov.rw]
- 26. MEST EN ISO 787-21:2019 [isme.me]
- 27. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 28. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium ISO 787-21 - Svenska institutet för standarder, SIS [sis.se]
- 29. testextextile.com [testextextile.com]
- 30. lonroy.com [lonroy.com]
- 31. wewontech.com [wewontech.com]
- 32. webstore.ansi.org [webstore.ansi.org]
- 33. micomlab.com [micomlab.com]
- 34. ASTM G155-00 Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials [kssn.net]
- 35. file.yizimg.com [file.yizimg.com]
- 36. ISO 4892-2 | Q-Lab [q-lab.com]
- 37. Standards New Zealand [standards.govt.nz]
- 38. Standard NF EN ISO 4892-2 [boutique.afnor.org]
- 39. store.astm.org [store.astm.org]
- 40. wewontech.com [wewontech.com]
- 41. store.astm.org [store.astm.org]
- 42. intertekinform.com [intertekinform.com]
- 43. DIN 53775-8:1996-12 TESTING OF COLOURING MATERIALS IN PLASTICS; TESTI [shop.standards.ie]
A Comparative Analysis of C.I. Pigment Violet 32 and Other Monoazo Benzimidazolone Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of C.I. Pigment Violet 32 against other notable monoazo benzimidazolone pigments, including C.I. Pigment Yellow 151, C.I. Pigment Orange 36, and C.I. Pigment Red 175. The objective is to offer a clear comparison of their performance characteristics, supported by experimental data and detailed methodologies, to aid in material selection and development.
Introduction to Monoazo Benzimidazolone Pigments
Monoazo benzimidazolone pigments are a class of high-performance organic pigments known for their excellent fastness properties. Their chemical structure, characterized by a single azo group and a benzimidazolone moiety, imparts exceptional lightfastness, heat stability, and resistance to solvents. These properties are largely attributed to the strong intermolecular hydrogen bonds formed by the benzimidazolone group. This class of pigments offers a wide spectrum of colors, from yellow and orange to red and violet.
Performance Benchmark
The following tables summarize the key performance indicators of this compound and its counterparts. Data has been compiled from various technical datasheets and is presented to facilitate a direct comparison.
Table 1: General and Chemical Properties
| Property | This compound | C.I. Pigment Yellow 151 | C.I. Pigment Orange 36 | C.I. Pigment Red 175 |
| C.I. Name | Pigment Violet 32 | Pigment Yellow 151 | Pigment Orange 36 | Pigment Red 175 |
| C.I. Number | 12517 | 13980 | 11780 | 12513 |
| CAS Number | 12225-08-0 | 31837-42-0 | 12236-62-3 | 6985-92-8 |
| Chemical Formula | C₂₇H₂₄N₆O₇S[1] | C₁₈H₁₅N₅O₅[2] | C₁₇H₁₃ClN₆O₅ | C₂₆H₁₉N₅O₅[3] |
| Molecular Weight | 576.58 g/mol [1] | 381.34 g/mol [4] | 416.78 g/mol | 481.46 g/mol [3] |
| Hue | Reddish Violet | Greenish Yellow[5] | Reddish Orange | Bluish Red |
Table 2: Lightfastness and Heat Stability
| Performance Metric | This compound | C.I. Pigment Yellow 151 | C.I. Pigment Orange 36 | C.I. Pigment Red 175 |
| Lightfastness (Blue Wool Scale, 1-8) | 7-8[6][7] | 7-8[4][8] | 8[9] | 8[10] |
| Heat Stability (°C) | 200 - 250[7][11] | 260 - 270[4][8] | 160 - 180[12][13] | 250 - 300[10][14] |
Table 3: Solvent Resistance (Rating 1-5, 5=Excellent)
| Solvent | This compound | C.I. Pigment Yellow 151 | C.I. Pigment Orange 36 | C.I. Pigment Red 175 |
| Water | 5[6] | 4-5[4] | 5 | 5[10] |
| Ethanol | - | 5[4] | 4 | 5 |
| Xylene | - | 5[2] | 4[9] | - |
| Methyl Ethyl Ketone (MEK) | - | 4[2] | 4[9] | - |
| Ethyl Acetate | - | 4-5[2] | 4-5[9] | - |
| Acid Resistance | 5[6] | 5[4] | 5[12] | 5[10] |
| Alkali Resistance | 5[6] | 3-4[4] | 5[12] | 5[10] |
Table 4: Tinctorial Strength and Dispersibility
| Performance Metric | This compound | C.I. Pigment Yellow 151 | C.I. Pigment Orange 36 | C.I. Pigment Red 175 |
| Tinctorial Strength | High | High | High | High |
| Oil Absorption ( g/100g ) | 40 - 97[6][7] | 52 - 70[2][8] | 35 - 60[9][12] | 65[10] |
| Dispersibility | Good | Good | Good | Good |
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies. Below are detailed summaries of the key experimental protocols.
Lightfastness Testing (Based on Blue Wool Scale)
Lightfastness is a measure of a pigment's resistance to fading when exposed to light.[15] The Blue Wool Scale is a common standard for this assessment.[16][17]
-
Principle: A test specimen of the pigment is exposed to a controlled light source (typically a Xenon Arc lamp, which simulates natural sunlight) alongside a set of eight standardized blue wool textile strips.[17] Each blue wool strip is known to fade at a different, predictable rate.
-
Procedure:
-
A sample of the pigment is prepared in a suitable medium (e.g., paint or plastic).
-
The prepared sample is placed in a lightfastness testing apparatus.
-
The eight blue wool reference strips are placed alongside the sample.
-
The samples and reference strips are exposed to the light source under controlled conditions of temperature and humidity.
-
The fading of the pigment sample is periodically compared to the fading of the blue wool strips.
-
-
Evaluation: The lightfastness rating is determined by which blue wool strip shows a similar degree of fading to the pigment sample. A rating of 1 indicates very poor lightfastness, while a rating of 8 signifies excellent lightfastness.[16]
Heat Stability Testing (Based on DIN 53772)
Heat stability determines the maximum temperature a pigment can withstand before its color changes significantly.[18][19]
-
Principle: The pigment is incorporated into a polymer and subjected to increasing temperatures for a defined period. The color change is then measured.[20]
-
Procedure:
-
The pigment is thoroughly mixed with a polymer (e.g., polyethylene) to create a colored compound.
-
This compound is then processed through an injection molding machine at a series of increasing temperatures.
-
At each temperature, the sample is held for a specific duration (e.g., 5 minutes).
-
The color of the resulting molded plaques is measured using a spectrophotometer.
-
-
Evaluation: The heat stability is reported as the highest temperature at which the color change (ΔEab) remains below a specified tolerance (e.g., ΔEab ≤ 3) compared to a reference sample processed at a low temperature.[20]
Solvent Resistance Testing (Based on ISO 2812 and ASTM D279)
Solvent resistance evaluates a pigment's ability to resist bleeding or dissolving when in contact with various solvents.[21][22]
-
Principle: A coating containing the pigment is exposed to a specific solvent, and the degree of color transfer or film degradation is assessed.[15][23]
-
Procedure (Method A - Immersion):
-
A uniform film of a paint or ink containing the pigment is applied to a substrate and allowed to dry completely.
-
The coated substrate is then partially or fully immersed in the test solvent for a specified period.[24][25]
-
After the immersion period, the panel is removed, and the coating is examined for any changes such as blistering, softening, or discoloration. The solvent is also examined for any color leaching.[25]
-
-
Evaluation: The resistance is rated on a scale (e.g., 1-5), where 5 indicates no change and 1 indicates severe degradation or color bleed.
Tinctorial Strength Measurement (Based on ASTM D387)
Tinctorial strength is the ability of a colored pigment to impart color to a white base.[26][27]
-
Principle: A dispersion of the colored pigment is mixed with a standard white paste, and the color of the resulting tint is compared to a tint made with a reference pigment.[28][29]
-
Procedure:
-
A paste of the test pigment is prepared by dispersing it in a suitable vehicle using a mechanical muller.
-
A standard white paste (e.g., zinc oxide or titanium dioxide) is also prepared.
-
A specified amount of the colored pigment paste is thoroughly mixed with a specified amount of the white paste to create a tint.
-
The same procedure is followed for a reference standard pigment.
-
The color of the test tint is then compared to the color of the standard tint, either visually or instrumentally using a spectrophotometer.
-
-
Evaluation: The relative tinctorial strength is calculated based on the difference in color between the test and standard tints. It is often expressed as a percentage relative to the standard, which is set at 100%.
Visualizations
Manufacturing Workflow of Monoazo Benzimidazolone Pigments
The general manufacturing process for monoazo benzimidazolone pigments involves two key stages: diazotization and azo coupling. This is followed by a finishing step to achieve the desired pigmentary properties.
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. colors-india.com [colors-india.com]
- 3. Pigment Red 175 [dyestuffintermediates.com]
- 4. hengyitek.com [hengyitek.com]
- 5. zeyachem.net [zeyachem.net]
- 6. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
- 7. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 8. navpadpigments.com [navpadpigments.com]
- 9. colors-india.com [colors-india.com]
- 10. Pigment red 175|Fast Red HFT|CAS No.6985-92-8 [xcolorpigment.com]
- 11. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [hr.chinacolordyes.com]
- 12. icdn.tradew.com [icdn.tradew.com]
- 13. zeyachem.net [zeyachem.net]
- 14. dimacolor.com [dimacolor.com]
- 15. Lightfastness - Wikipedia [en.wikipedia.org]
- 16. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 17. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 18. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 19. What is the thermal stability of pigments - Knowledge - Zhejiang Rongyi Supply Chain Managment Co., Ltd [18967183120.com]
- 20. US6117228A - Heat-stable iron oxide yellow pigments - Google Patents [patents.google.com]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 22. ispigment.com [ispigment.com]
- 23. specialchem.com [specialchem.com]
- 24. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 25. scribd.com [scribd.com]
- 26. standards.iteh.ai [standards.iteh.ai]
- 27. standards.iteh.ai [standards.iteh.ai]
- 28. kelid1.ir [kelid1.ir]
- 29. webstore.ansi.org [webstore.ansi.org]
A Comparative Performance Analysis: C.I. Pigment Violet 32 vs. Dioxazine Violet (PV 23)
In the realm of violet pigments, both C.I. Pigment Violet 32 and Dioxazine Violet (C.I. Pigment Violet 23) hold significant places in various industrial applications, from paints and coatings to plastics and inks. While both impart a violet hue, their underlying chemistry and performance characteristics differ substantially, making them suitable for distinct purposes. This guide provides a detailed, objective comparison of their performance, supported by experimental data and standardized testing protocols, to aid researchers, scientists, and formulation chemists in selecting the optimal pigment for their specific needs.
Chemical and Physical Properties: A Snapshot
At a fundamental level, the two pigments belong to different chemical classes, which dictates their inherent properties. Dioxazine Violet (PV 23) is a high-performance polycyclic pigment known for its exceptional color strength and vibrancy.[1][2][3] In contrast, this compound is a monoazo benzimidazolone pigment, which generally offers good overall fastness properties.[4]
| Property | This compound | Dioxazine Violet (PV 23) |
| C.I. Name | Pigment Violet 32 | Pigment Violet 23 |
| C.I. Number | 12517 | 51319 |
| CAS Number | 12225-08-0[5][6][7][8] | 6358-30-1 / 215247-95-3[9] |
| Chemical Class | Monoazo Benzimidazolone[4] | Dioxazine[10][11] |
| Molecular Formula | C27H24N6O7S[5][7][8] | C34H22Cl2N4O2[12] |
| Hue | Reddish-purple[5][7][8] | Blue-toned violet[11] |
Performance Comparison: A Data-Driven Analysis
The true measure of a pigment's utility lies in its performance under various conditions. This section summarizes the key performance indicators for both pigments, based on available data.
| Performance Parameter | This compound | Dioxazine Violet (PV 23) |
| Lightfastness (Blue Wool Scale) | 8 (Excellent)[7][8] | 7-8 (Excellent)[12] |
| Heat Stability | 250°C[7][8] | Up to 280°C in Polyolefins[2][12] |
| Chemical Resistance (Acid/Alkali) | Good (Rating of 5) | Excellent (Rating of 5)[12] |
| Weather Fastness | Not explicitly stated in findings | Good to Excellent[1][3][12] |
| Tinting Strength | Good | Very High[10][11] |
| Transparency | Not explicitly stated in findings | Transparent[10][11] |
| Solvent Resistance | Good | Good to Excellent[1][12] |
Key Observations:
-
Lightfastness: Both pigments exhibit excellent lightfastness, making them suitable for applications requiring long-term color stability.
-
Heat Stability: Dioxazine Violet (PV 23) generally demonstrates higher heat stability, particularly in plastics applications like polyolefins.[2][12]
-
Tinting Strength: Dioxazine Violet (PV 23) is renowned for its exceptionally high tinting strength, meaning a smaller amount of pigment is required to achieve a desired color depth.[10][11]
-
Hue: The most significant visual difference lies in their hue. This compound offers a reddish-purple shade, while Dioxazine Violet provides a distinct blue-toned violet.[5][7][8][11]
-
Chemical and Weather Resistance: Both pigments offer good to excellent resistance to chemicals and weathering, contributing to their durability in demanding environments.[1][3][12]
Experimental Protocols
To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. The following are detailed protocols for key performance experiments.
Lightfastness Testing (Adapted from ASTM D4303)
This test method is designed to approximate the color change of pigments over time when exposed to indoor lighting conditions.
Methodology:
-
Specimen Preparation:
-
Prepare a dispersion of the pigment in a suitable vehicle (e.g., acrylic emulsion, oil).
-
Draw down a uniform film of the dispersion on a standardized substrate.
-
Prepare a tint of the pigment by mixing it with a specified white pigment (e.g., Titanium Dioxide) at a defined ratio and prepare a drawdown.
-
Allow the specimens to dry and cure completely.
-
-
Exposure:
-
Expose the prepared specimens to a controlled light source, typically a xenon-arc lamp, which simulates natural sunlight filtered through window glass.[13]
-
The exposure is carried out for a specified duration or until a certain radiant exposure is reached.
-
-
Evaluation:
-
Measure the color of the specimens before and after exposure using a spectrophotometer or colorimeter.
-
Calculate the color difference (ΔE) using the CIE 1976 Lab color difference equation (as per ASTM D2244).[13][14][15][16]
-
Assess the lightfastness based on the magnitude of the color change, typically rated on the Blue Wool Scale (1-8), where 8 indicates the highest lightfastness.
-
Heat Stability Testing (Adapted from ISO 787-21)
This method compares the heat stability of a pigment against a standard sample.[17][18][19]
Methodology:
-
Sample Preparation:
-
Thoroughly mix the test pigment and a standard reference pigment into a specified stoving medium (e.g., a thermosetting resin).
-
Apply a film of each mixture to separate heat-resistant panels.
-
-
Stoving (Heating):
-
Place the panels in a calibrated oven at a series of specified temperatures for a defined duration.
-
-
Assessment:
-
After cooling, visually compare the color of the test panel to the standard panel at each temperature.
-
The heat stability is determined by the temperature at which a noticeable color change occurs compared to the standard.
-
Chemical Resistance Testing
This procedure assesses the stability of a pigment when exposed to acidic and alkaline solutions.
Methodology:
-
Preparation:
-
Prepare separate dispersions of the pigment in a suitable binder.
-
Apply the dispersions as films onto inert substrates.
-
Allow the films to fully cure.
-
-
Immersion:
-
Immerse the cured films in solutions of specified acids (e.g., 5% Hydrochloric Acid) and alkalis (e.g., 5% Sodium Hydroxide) for a predetermined period.
-
-
Evaluation:
-
After removal from the solutions, rinse the films with deionized water and allow them to dry.
-
Visually assess any changes in color, gloss, or film integrity.
-
The degree of staining on an adjacent undyed fabric can be evaluated using the ISO 105-A03 grey scale, where a rating of 5 indicates no staining and 1 indicates severe staining.[20][21][22]
-
Logical Relationships and Applications
The distinct properties of this compound and Dioxazine Violet (PV 23) lead to their preferential use in different applications. The following diagram illustrates the relationship between their key performance characteristics and their suitability for various industrial uses.
References
- 1. liquitex.com [liquitex.com]
- 2. zeyachem.net [zeyachem.net]
- 3. The Rise of PV23 and Its Origin - Meghmani Group [meghmanigroup.com]
- 4. The Color of Art Pigment Database: Pigment Violet - PV [artiscreation.com]
- 5. Pigment Violet 32 [dyestuffintermediates.com]
- 6. Pigment Violet 32 | Chroma Specialty Chemicals [chromaspecialtychemicals.com]
- 7. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]
- 8. China Pigment Violet 32 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [hr.chinacolordyes.com]
- 9. PV23 [crenovo.com]
- 10. stakiwicolours.com [stakiwicolours.com]
- 11. Color Spotlight: Dioxazine Violet (PV23) – Idyll Sketching [idyllsketching.com]
- 12. hengyitek.com [hengyitek.com]
- 13. micomlab.com [micomlab.com]
- 14. micomlab.com [micomlab.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. file.yzimgs.com [file.yzimgs.com]
- 17. store.accuristech.com [store.accuristech.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. jamesheal.com [jamesheal.com]
- 22. store.jamesheal.com [store.jamesheal.com]
A Comparative Guide to the Chromatographic Purity Analysis of C.I. Pigment Violet 32 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantitative analysis of C.I. Pigment Violet 32 and its common alternatives, C.I. Pigment Violet 23 and C.I. Pigment Violet 19, with a focus on chromatographic purity assessment. The selection of a high-purity pigment is critical in research and development, particularly in applications where impurities can interfere with experimental outcomes or compromise product safety and efficacy. This document outlines the chemical structures, typical purity levels, and a recommended analytical approach for quantifying the purity of these pigments using modern chromatographic techniques.
Pigment Overview and Comparison
This compound, a benzimidazolone pigment, is valued for its reddish-purple hue and is utilized in various applications, including paints, printing inks, and plastics.[1] Its performance and suitability for a specific application are intrinsically linked to its purity. As alternatives, C.I. Pigment Violet 23 (a dioxazine violet) and C.I. Pigment Violet 19 (a quinacridone violet) are frequently considered. While all three offer violet shades, their chemical structures, and consequently their physical and chemical properties, differ significantly.
| Pigment | Chemical Class | C.I. Name | CAS Number | Molecular Formula | Typical Purity / Tinting Strength |
| This compound | Benzimidazolone | 12517 | 12225-08-0 | C27H24N6O7S | 98% Purity[2] |
| C.I. Pigment Violet 23 | Dioxazine | 51319 | 6358-30-1 | C34H22Cl2N4O2 | 95-105% Tinting Strength |
| C.I. Pigment Violet 19 | Quinacridone | 73900 | 1047-16-1 | C20H12N2O2 | 95-105% Tinting Strength[3] |
Note: The typical purity for this compound is stated as 98%. For C.I. Pigment Violet 23 and C.I. Pigment Violet 19, manufacturers often provide a tinting strength range rather than a direct purity percentage. Tinting strength is a measure of the pigment's ability to impart color and is relative to a standard. While related to purity, it is not a direct measure of the absolute percentage of the primary pigment molecule.
Experimental Workflow for Purity Analysis
A robust and reliable method for the quantitative analysis of these high-performance pigments is crucial. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector is the recommended technique due to its high resolution, sensitivity, and speed. The following workflow outlines the key steps for determining the purity of this compound and its alternatives.
Caption: Experimental workflow for the quantitative analysis of pigment purity by UPLC-PDA.
Experimental Protocols
A validated analytical method is paramount for obtaining accurate and reproducible purity data. The following protocol is a recommended starting point, inspired by established methods for analyzing organic pigments and color additives.[4][5] Method optimization and validation will be necessary for each specific pigment.
1. Sample Preparation:
-
Challenge: A significant challenge in the chromatographic analysis of organic pigments like C.I. Pigment Violet 23 is their low solubility in common HPLC solvents.[6]
-
Recommended Solvents:
-
For C.I. Pigment Violet 23, 1-chloronaphthalene has been identified as a suitable, albeit challenging, solvent.[6]
-
For benzimidazolone and quinacridone pigments, solvents such as N,N-dimethylformamide (DMF) , N-methyl-2-pyrrolidone (NMP) , or dimethyl sulfoxide (DMSO) should be evaluated.
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the pigment sample into a 10 mL volumetric flask.
-
Add approximately 8 mL of the selected solvent (e.g., DMF or NMP).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Further dilute an aliquot of this stock solution to a suitable working concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
Filter the final solution through a 0.22 µm chemically resistant syringe filter (e.g., PTFE) into a UPLC vial.
-
2. UPLC-PDA Method:
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography system equipped with a Photodiode Array detector.
-
Column: A reversed-phase C18 column with a particle size of ≤ 1.8 µm (e.g., 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
PDA Detection: 210-600 nm, with specific wavelengths extracted for quantification based on the absorbance maxima of the pigments and their impurities.
3. Data Analysis and Purity Calculation:
-
Identification: The main pigment peak is identified by its retention time and comparison of its UV-Vis spectrum with a reference standard or published spectra. Impurity peaks are all other peaks in the chromatogram.
-
Quantification: The purity of the pigment is calculated using the area normalization method, where the peak area of the main pigment is expressed as a percentage of the total peak area of all components in the chromatogram.
Purity (%) = (Area of Main Pigment Peak / Total Area of All Peaks) x 100
Conclusion
The quantitative analysis of this compound and its alternatives by UPLC-PDA provides a robust and reliable means of assessing their purity. The primary challenge lies in the sample preparation, specifically the dissolution of these sparingly soluble materials. The provided experimental workflow and protocol offer a solid foundation for developing and validating a suitable analytical method. For researchers, scientists, and drug development professionals, ensuring the high purity of such materials is a critical step in guaranteeing the integrity and reproducibility of their work. It is recommended to source pigments from reputable suppliers who can provide a certificate of analysis with detailed purity information.[7]
References
- 1. Pigment Violet 32 [dyestuffintermediates.com]
- 2. 12225-08-0|Pigment Violet 32|Colorcom Group [colorcominternational.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. fda.gov [fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bfr-akademie.de [bfr-akademie.de]
- 7. medchemexpress.com [medchemexpress.com]
C.I. Pigment Violet 32: A High-Performance Alternative to Thioindigo Pigments in Specialized Applications
A detailed comparative analysis for researchers, scientists, and drug development professionals exploring advanced pigment technologies.
In the dynamic landscape of industrial and scientific applications, the selection of high-performance pigments is critical to ensuring product stability, longevity, and visual appeal. For decades, thioindigo pigments have been a staple for their robust lightfastness and weather resistance, particularly in demanding sectors such as automotive coatings and durable plastics. However, the emergence of advanced chemistries like C.I. Pigment Violet 32, a benzimidazolone-based pigment, presents a compelling alternative, offering a unique combination of properties that make it a suitable, and in some cases superior, replacement. This guide provides an objective comparison of this compound and a representative thioindigo pigment, C.I. Pigment Red 88, supported by experimental data and detailed methodologies.
Executive Summary: Performance at a Glance
This compound, commercially available under trade names such as Graphtol Bordeaux HF3R and Novoperm Bordeaux HF3R, is explicitly marketed as a substitute for thioindigo pigments in applications like films and cable sheathing.[1][2] This is attributed to its brilliant bordeaux shade, high color strength, and excellent dielectric properties.[1] While thioindigo pigments like C.I. Pigment Red 88 are renowned for their exceptional light and weather fastness, this compound demonstrates comparable, and in some aspects, advantageous performance characteristics, particularly in heat stability and resistance to chemicals.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for this compound and C.I. Pigment Red 88, based on available technical data.
Table 1: General and Physical Properties
| Property | This compound | C.I. Pigment Red 88 (Thioindigo) |
| C.I. Name | Pigment Violet 32 | Pigment Red 88 |
| C.I. Number | 12517 | 73312 |
| Chemical Class | Monoazo Benzimidazolone | Thioindigo |
| CAS Number | 12225-08-0 | 14295-43-3 |
| Molecular Formula | C₂₇H₂₄N₆O₇S[3] | C₁₆H₄Cl₄O₂S₂[4] |
| Appearance | Red-light purple powder[3] | Red-light purple powder[4] |
Table 2: Performance in Plastic Applications (e.g., PVC, Polyolefins)
| Performance Metric | This compound | C.I. Pigment Red 88 (Thioindigo) |
| Lightfastness (Full Shade) | 7-8 (on 8-point Blue Wool Scale)[1][5] | 8 (1/1 Standard Depth)[6] |
| Lightfastness (Reduction) | 6-7 (on 8-point Blue Wool Scale)[1] | 6 (1/25 Standard Depth)[6] |
| Heat Stability | 250 °C (in PE, PP)[1] | 260-300 °C (in Polyolefins)[6] |
| Acid Resistance | 5 (on 5-point scale)[1] | Good[7] |
| Alkali Resistance | 5 (on 5-point scale)[1] | Good[7] |
| Migration Resistance (PVC-P) | 5 (on 5-point scale)[1] | Good[6] |
Experimental Protocols
The data presented in this guide is derived from standardized testing methodologies. Below are detailed protocols for the key experiments cited.
Lightfastness Testing
The lightfastness of pigments is determined by exposing them to a light source that simulates natural daylight and assessing the resulting color change.
Protocol based on ISO 105-B02 / ASTM D4303:
-
Sample Preparation: The pigment is dispersed into the application medium (e.g., PVC, paint) at a specified concentration. The mixture is then used to create test specimens of a uniform thickness.
-
Exposure: The specimens, along with a set of Blue Wool standards (rated 1-8, with 8 being the most lightfast), are placed in a xenon arc lamp apparatus.
-
Irradiation: The samples are exposed to a controlled spectrum of light, temperature, and humidity that simulates indoor or outdoor light exposure.
-
Evaluation: The color change of the test specimen is periodically compared to the fading of the Blue Wool standards. The lightfastness rating is assigned based on which Blue Wool standard shows a similar degree of color change.
Caption: Workflow for Lightfastness Testing of Pigments.
Heat Stability Testing
This test evaluates the ability of a pigment to resist color change at elevated temperatures, which is crucial for applications involving high-temperature processing, such as in plastics.
Protocol for Heat Stability in Plastics:
-
Compounding: The pigment is dry-blended with the polymer resin (e.g., polyethylene) at a defined concentration.
-
Extrusion/Molding: The blend is processed through an extruder or injection molding machine at a series of increasing temperatures.
-
Specimen Formation: At each temperature interval, a sample plaque is produced.
-
Colorimetric Analysis: After cooling, the color of each plaque is measured using a spectrophotometer and compared to a reference sample produced at the lowest processing temperature. The heat stability is reported as the maximum temperature at which no significant color change occurs.
References
Safety Operating Guide
Proper Disposal Procedures for C.I. Pigment Violet 32
This document provides essential safety and logistical information for the proper disposal of C.I. Pigment Violet 32, tailored for researchers, scientists, and drug development professionals. The following procedures emphasize safe handling and regulatory compliance.
Pre-Disposal and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended PPE:
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, wear a suitable respirator. A respirator of type FFP2 (EN 149:2001) or an approved equivalent is recommended.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles to protect against dust particles.[1][2]
-
Hand Protection: Wear chemical-resistant protective gloves, such as PVC industrial gloves.[1]
-
Skin and Body Protection: Wear protective clothing, such as a lab coat or coveralls, and closed-toe footwear to prevent skin contact.[1][3]
Spill Management
In the event of a spill, follow these steps to contain and clean the material safely.
-
Ventilate the Area: Ensure adequate ventilation to minimize the buildup of dust or vapors.[1]
-
Containment: Prevent the spill from spreading. For larger spills, cover drains and use dikes to prevent entry into sewer systems or water bodies.[3][4]
-
Cleanup: Carefully scoop or vacuum the spilled material.[1][2] Avoid methods that generate dust.[1][2] Use an absorbent material such as sand, sawdust, or a universal binder for liquid dispersions.[3]
-
Collection: Place the collected material into a suitable, labeled container for disposal.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable regulations. While some data suggests that certain pigments, when unaltered, may be classified as non-hazardous waste, this can be altered by chemical additions or processing.[1]
-
Waste Characterization: Determine if the waste is hazardous. Chemical waste generators must ascertain whether a discarded chemical is classified as a hazardous waste.[2] This may involve specific testing, such as the Toxicity Characteristic Leaching Procedure (TCLP).[1]
-
Consult Regulations: Disposal requirements are dictated by local, state, and federal environmental regulations.[1][5] It is mandatory to consult with these regulatory authorities to ensure complete and accurate classification and proper disposal procedures.[1][2]
-
Packaging: Place the waste pigment in a securely sealed and clearly labeled container.
-
Disposal:
-
Non-Hazardous Waste: If classified as non-hazardous, follow local guidelines for industrial waste disposal.
-
Hazardous Waste: If the waste is deemed hazardous, it must be disposed of at a permitted hazardous waste facility.[4]
-
-
Prohibited Actions: Do not allow the material to enter storm drains, sewer systems, or surface waters.[3][5]
Quantitative Data
The following table summarizes available toxicological data for this compound and a related pigment. This data is provided for informational purposes in assessing risk.
| Chemical Name | CAS Number | LD50 (Oral, Rat) | Citation |
| This compound | 12225-08-0 | >10,000 mg/kg | [5] |
| C.I. Pigment Violet 3 | 1325-82-2 | >4,900 mg/kg | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling C.I. Pigment Violet 32
For Researchers, Scientists, and Drug Development Professionals: Your trusted source for laboratory safety and chemical handling information.
This guide provides crucial safety and logistical information for the handling of C.I. Pigment Violet 32 (CAS Number: 12225-08-0), a benzimidazolone azo pigment. The following procedures are based on best practices for handling fine organic pigment powders and information from Safety Data Sheets (SDS) for similar organic pigments, as a specific SDS for this compound in its pure powder form was not available in the conducted search. Always consult your institution's safety protocols and the most current SDS for any chemical before handling.
Personal Protective Equipment (PPE)
Proper personal protective equipment is paramount to ensure safety when handling this compound powder. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved P100 or FFP2 respirator | To prevent inhalation of fine pigment dust, which can cause respiratory irritation. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles that can cause mechanical irritation. |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat or disposable coveralls | To protect skin and clothing from contamination with the pigment powder. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Cover the work surface with a disposable absorbent pad to contain any spills.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, containers) before handling the pigment.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Weighing and Dispensing:
-
Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.
-
Use a dedicated, clean spatula to transfer the desired amount of pigment onto weighing paper or into a container.
-
Perform all weighing and dispensing operations within a fume hood or a ventilated enclosure to capture any dust.
-
Close the primary container tightly immediately after use.
-
-
Use in Experiments:
-
When incorporating the pigment into solutions or mixtures, add it slowly to the liquid to minimize dust generation.
-
If heating is required, do so in a well-ventilated area, as thermal decomposition may produce noxious gases.[1]
-
Avoid direct contact with the pigment at all stages of the experiment.
-
-
Decontamination and Cleanup:
-
Wipe down the work surface and any contaminated equipment with a damp cloth or towel to collect any residual pigment dust. Do not use dry sweeping methods.
-
Dispose of all contaminated disposable materials (e.g., absorbent pads, gloves, weighing paper) as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the pigment and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. Wastes from the production and use of azo pigments can be classified as hazardous.[2][3]
-
Solid Waste:
-
Collect all dry pigment waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container for hazardous waste.
-
Do not dispose of solid pigment waste in the regular trash.
-
-
Liquid Waste:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
-
-
Regulatory Compliance:
-
All waste disposal must be carried out in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
